molecular formula C8H5FN2O B1392813 5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 878197-67-2

5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde

Cat. No.: B1392813
CAS No.: 878197-67-2
M. Wt: 164.14 g/mol
InChI Key: ANTIOTRWBFOORM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde ( 878197-67-2) is a fluorinated heterocyclic compound that serves as a versatile and valuable building block in medicinal chemistry and drug discovery research. This compound features the imidazo[1,2-a]pyridine scaffold, a priority pharmacophore present in several marketed drugs due to its significant biological activities, which include analgesic, anticancer, antiosteoporosis, and anxiolytic properties . The strategic incorporation of a fluorine atom at the 5-position and a reactive aldehyde group at the 2-position creates a multifunctional molecule ideal for further chemical modifications and structure-activity relationship (SAR) studies. The aldehyde functional group is particularly valuable for synthesis, as it readily participates in nucleophilic addition and condensation reactions, such as the formation of Schiff bases, which have been explored for their anticancer and antimicrobial potential in related imidazopyridine systems . Furthermore, the compound can undergo C-H bond functionalization, including Lewis acid-catalyzed three-component aza-Friedel–Crafts reactions, to generate diverse libraries of C3-alkylated imidazo[1,2-a]pyridine derivatives for biological screening . The fluorine atom acts as a key modulator of the compound's physicochemical properties, influencing its electron density, lipophilicity, and metabolic stability, making it a crucial element in the design of bioactive molecules . This chemical is exclusively intended for research applications as a synthetic intermediate. It is not for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

5-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-7-2-1-3-8-10-6(5-12)4-11(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTIOTRWBFOORM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C(=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678892
Record name 5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878197-67-2
Record name 5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde, a key heterocyclic building block in modern medicinal chemistry. We will delve into its chemical properties, synthesis, applications, and safe handling, offering insights grounded in established scientific principles and experimental evidence.

Introduction: A Privileged Scaffold in Drug Discovery

This compound belongs to the imidazo[1,2-a]pyridine class of fused heterocyclic compounds. This scaffold is considered "privileged" in medicinal chemistry due to its frequent appearance in biologically active compounds with a wide range of therapeutic applications.[1][2][3] The fusion of an imidazole ring with a pyridine ring creates a rigid, planar structure with unique electronic properties that are conducive to binding with various biological targets.

The introduction of a fluorine atom at the 5-position and a carbaldehyde group at the 2-position of the imidazo[1,2-a]pyridine core significantly enhances its utility as a synthetic intermediate. The fluorine atom can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can also participate in specific interactions with target proteins.[4] The aldehyde group is a versatile functional handle that can be readily transformed into a wide array of other functional groups, allowing for the facile generation of diverse compound libraries for drug discovery programs.[5]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

PropertyValueSource
CAS Number 878197-67-2[6][7]
Molecular Formula C8H5FN2O[6]
Molecular Weight 164.14 g/mol [6]
IUPAC Name This compound[6]
Appearance Typically a solidInferred from similar compounds

Spectroscopic Characterization:

While a specific, detailed spectrum for this exact compound is not publicly available, the expected spectroscopic data can be inferred from the analysis of the imidazo[1,2-a]pyridine scaffold and related derivatives.[8][9][10]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and imidazole rings. The aldehyde proton will appear as a characteristic singlet at a downfield chemical shift (typically δ 9-10 ppm). The fluorine atom will cause splitting of the signals of nearby protons.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the eight carbon atoms in the molecule. The carbonyl carbon of the aldehyde will be observed at a downfield chemical shift (typically δ 180-200 ppm).

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 164.14).

Synthesis and Mechanism

The synthesis of imidazo[1,2-a]pyridines can be achieved through various synthetic strategies, often involving the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound or a related species.[1][11][12][13]

A plausible synthetic route to this compound involves the reaction of 6-fluoro-2-aminopyridine with chloroacetaldehyde.

Synthesis of this compound reactant1 6-Fluoro-2-aminopyridine intermediate Intermediate reactant1->intermediate reactant2 Chloroacetaldehyde reactant2->intermediate product This compound intermediate->product Intramolecular cyclization reagents Base (e.g., NaHCO3) Solvent (e.g., Ethanol) Heat

Caption: Synthetic pathway for this compound.

Step-by-Step Synthetic Protocol:

  • Reaction Setup: To a solution of 6-fluoro-2-aminopyridine in a suitable solvent such as ethanol, add an equimolar amount of chloroacetaldehyde.

  • Base Addition: Add a mild base, for example, sodium bicarbonate, to the reaction mixture to neutralize the hydrogen chloride that is formed during the reaction.

  • Heating: Heat the reaction mixture to reflux for several hours to promote the condensation and subsequent intramolecular cyclization.

  • Workup and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the desired this compound.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable starting material for the synthesis of a wide range of biologically active molecules.

Role as a Synthetic Intermediate:

The aldehyde functionality at the C2 position is a key feature that allows for diverse chemical transformations.[2] It can readily undergo reactions such as:

  • Reductive Amination: To introduce various amine-containing side chains.

  • Wittig Reaction: To form carbon-carbon double bonds.

  • Oxidation: To form the corresponding carboxylic acid.

  • Reduction: To form the corresponding alcohol.

These transformations enable the exploration of the structure-activity relationship (SAR) around the imidazo[1,2-a]pyridine core.

Applications of this compound start This compound reductive_amination Reductive Amination start->reductive_amination wittig Wittig Reaction start->wittig oxidation Oxidation start->oxidation reduction Reduction start->reduction products Diverse Library of Biologically Active Compounds reductive_amination->products wittig->products oxidation->products reduction->products

Caption: Synthetic utility of this compound.

Examples in Drug Discovery:

The imidazo[1,2-a]pyridine scaffold has been incorporated into numerous drug candidates targeting a variety of diseases. For instance, derivatives of this scaffold have been investigated as potent inhibitors of platelet-derived growth factor receptor (PDGFR), a key target in oncology.[4] The strategic placement of substituents on the imidazo[1,2-a]pyridine ring, facilitated by versatile intermediates like the title compound, is crucial for achieving high potency and selectivity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The safety information provided here is based on data for structurally related compounds.[14][15][16][17]

Hazard StatementDescription
H302 Harmful if swallowed.[15][18]
H315 Causes skin irritation.[15][17][18]
H319 Causes serious eye irritation.[17][18]
H335 May cause respiratory irritation.[17][18]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood.

Storage and Disposal:

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Experimental Protocols: Reductive Amination

The following is a general protocol for the reductive amination of this compound, a common and useful transformation in medicinal chemistry.

Reductive Amination Workflow step1 1. Dissolve this compound and a primary or secondary amine in a suitable solvent (e.g., Dichloromethane or Methanol). step2 2. Add a reducing agent, such as Sodium Triacetoxyborohydride (STAB), portion-wise to the reaction mixture. step1->step2 step3 3. Stir the reaction at room temperature for several hours until the starting material is consumed (monitor by TLC or LC-MS). step2->step3 step4 4. Quench the reaction by the addition of water or a saturated aqueous solution of sodium bicarbonate. step3->step4 step5 5. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. step4->step5 step6 6. Purify the crude product by column chromatography to obtain the desired N-substituted aminomethyl derivative. step5->step6

Caption: General workflow for the reductive amination of an aldehyde.

This protocol provides a general framework. The specific reaction conditions, such as the choice of solvent, reducing agent, and reaction time, may need to be optimized for different amine substrates.

References

An In-Depth Technical Guide to the Molecular Structure of 5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization, offering insights grounded in established scientific principles and experimental data. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents.

Core Molecular Structure and Properties

This compound is a fused heterocyclic system comprising an imidazole ring fused to a pyridine ring. The key structural features include a fluorine atom at the 5-position of the pyridine ring and a carbaldehyde (formyl) group at the 2-position of the imidazo[1,2-a]pyridine core.

The presence of the fluorine atom, a bioisostere of a hydrogen atom, can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. The aldehyde group is a versatile functional handle for further synthetic modifications and can also participate in interactions with biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 878197-67-2[1][2][3]
Molecular Formula C₈H₅FN₂O[1][2][3]
Molecular Weight 164.14 g/mol [1][2][3]
Heavy Atom Count 12[2]
Rotatable Bond Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
Topological Polar Surface Area 34.4 Ų[2]

Synthesis and Mechanistic Considerations

The synthesis of the imidazo[1,2-a]pyridine scaffold is a well-established area of organic chemistry, with several methodologies available. For the specific synthesis of this compound, a plausible and documented approach involves the reaction of a substituted 2-aminopyridine with a suitable three-carbon building block.

Proposed Synthetic Pathway

A likely synthetic route to this compound involves the cyclocondensation of 6-fluoro-2-aminopyridine with trichloroacetone. This reaction proceeds through the formation of an intermediate that subsequently cyclizes and eliminates hydrogen chloride to yield the aromatic imidazo[1,2-a]pyridine core. The introduction of the aldehyde functionality at the 2-position is a direct consequence of the choice of the three-carbon electrophile.

Another viable strategy for the introduction of the aldehyde group onto a pre-formed 5-fluoroimidazo[1,2-a]pyridine scaffold is the Vilsmeier-Haack reaction.[4][5][6] This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic and heterocyclic systems.[4][5][6] The imidazo[1,2-a]pyridine ring system is sufficiently electron-rich to undergo this electrophilic substitution, predominantly at the C3 position, though substitution at C2 is also possible depending on the substrate and reaction conditions.

G cluster_0 Synthesis of 5-Fluoroimidazo[1,2-a]pyridine cluster_1 Formylation via Vilsmeier-Haack 6-fluoro-2-aminopyridine 6-fluoro-2-aminopyridine Intermediate Intermediate 6-fluoro-2-aminopyridine->Intermediate Cyclocondensation Trichloroacetone Trichloroacetone Trichloroacetone->Intermediate 5-Fluoroimidazo[1,2-a]pyridine 5-Fluoroimidazo[1,2-a]pyridine Intermediate->5-Fluoroimidazo[1,2-a]pyridine Elimination Target_Molecule This compound 5-Fluoroimidazo[1,2-a]pyridine->Target_Molecule Formylation Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Vilsmeier_Reagent->Target_Molecule

Caption: Plausible synthetic routes to the target molecule.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 5-Fluoroimidazo[1,2-a]pyridine

  • To a solution of 6-fluoro-2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide, add 1,1,3-trichloroacetone (1.1 eq).

  • The reaction mixture is heated to reflux for several hours, with progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 5-fluoroimidazo[1,2-a]pyridine.

Step 2: Formylation of 5-Fluoroimidazo[1,2-a]pyridine

  • In a flask cooled in an ice bath, slowly add phosphorus oxychloride (1.5 eq) to N,N-dimethylformamide (10 eq).

  • To this Vilsmeier reagent, add a solution of 5-fluoroimidazo[1,2-a]pyridine (1.0 eq) in DMF.

  • The reaction mixture is stirred at room temperature and then heated to 60-80 °C for several hours.

  • After completion, the reaction is quenched by pouring it onto crushed ice and neutralizing with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to yield this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While specific data for the title compound is not available, the expected spectral characteristics can be inferred from data on closely related analogs, such as 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the imidazo[1,2-a]pyridine core. The aldehyde proton will appear as a singlet in the downfield region (typically δ 9-10 ppm). The coupling patterns of the pyridine ring protons will be influenced by the fluorine substituent.

  • ¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the aldehyde group at a low field (around δ 180-190 ppm). The carbons of the heterocyclic rings will appear in the aromatic region, with the carbon attached to the fluorine atom exhibiting a large one-bond C-F coupling constant.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a single resonance for the fluorine atom at the 5-position, with its chemical shift providing information about the electronic environment.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (based on analogs)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-3~8.0-8.5 (s)C-2: ~145-150
H-5-C-3: ~115-120
H-6~7.0-7.5 (dd)C-5: ~150-155 (d, J_CF)
H-7~6.8-7.2 (t)C-6: ~110-115 (d, J_CF)
H-8~7.5-8.0 (d)C-7: ~120-125
CHO~9.5-10.0 (s)C-8: ~115-120
C-8a: ~130-135
CHO: ~185-190

Note: These are estimated values and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group, typically in the range of 1680-1700 cm⁻¹. Other significant bands will include C-H stretching vibrations of the aromatic rings and the C-F stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) will provide the exact mass, confirming the elemental composition (C₈H₅FN₂O).

Reactivity and Potential Applications

The aldehyde functionality of this compound makes it a valuable intermediate for the synthesis of a wide array of derivatives. It can undergo various reactions typical of aldehydes, including:

  • Oxidation: to the corresponding carboxylic acid.

  • Reduction: to the corresponding alcohol.

  • Reductive amination: to introduce various amine functionalities.

  • Wittig reaction and related olefination reactions: to form carbon-carbon double bonds.

  • Condensation reactions: with nucleophiles such as hydrazines, hydroxylamines, and semicarbazides to form hydrazones, oximes, and semicarbazones, respectively.

G cluster_reactions Chemical Transformations cluster_products Derivative Products Start This compound Oxidation Oxidation Start->Oxidation Reduction Reduction Start->Reduction Reductive_Amination Reductive Amination Start->Reductive_Amination Wittig_Reaction Wittig Reaction Start->Wittig_Reaction Carboxylic_Acid Carboxylic Acid Derivative Oxidation->Carboxylic_Acid Alcohol Alcohol Derivative Reduction->Alcohol Amine Amine Derivative Reductive_Amination->Amine Alkene Alkene Derivative Wittig_Reaction->Alkene

Caption: Reactivity of the aldehyde group for further derivatization.

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7][8][9][10][11][12][13] The introduction of a fluorine atom and a reactive aldehyde group in this compound makes it a highly attractive starting material for the synthesis of new chemical entities with potential therapeutic applications.

Conclusion

This compound is a molecule with significant potential in the field of drug discovery. Its unique structural features, including the fused heterocyclic core, the fluorine substituent, and the reactive aldehyde group, provide a versatile platform for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its molecular structure, properties, and potential synthetic routes, offering a solid foundation for researchers to build upon in their quest for new and improved medicines. Further experimental work is required to fully characterize this compound and explore its biological activity profile.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is a recognized "privileged structure" due to its prevalence in numerous biologically active compounds and approved drugs.[1][2] The introduction of a fluorine atom and a carbaldehyde group to this core structure modulates its electronic properties, reactivity, and potential for intermolecular interactions, making a thorough understanding of its physicochemical characteristics essential for its application in drug design and development. This document details the structural features, spectral characteristics, solubility, and stability of this compound, and provides field-proven experimental protocols for their determination.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a cornerstone in the development of novel therapeutics, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and anxiolytic properties.[2][3] Marketed drugs such as Zolpidem (for insomnia), Alpidem (an anxiolytic), and Minodronic acid (for osteoporosis) feature this core scaffold, underscoring its therapeutic relevance. The fusion of an imidazole ring with a pyridine ring creates a unique electronic architecture that allows for diverse functionalization and interaction with biological targets. The fluorine atom at the 5-position and the carbaldehyde group at the 2-position of the title compound are critical modifications that influence its overall physicochemical profile and, consequently, its pharmacokinetic and pharmacodynamic behavior.

Molecular Structure and Core Properties

This compound is a solid at room temperature with the molecular formula C₈H₅FN₂O and a molecular weight of 164.14 g/mol .[4] The presence of the fluorine atom, a highly electronegative element, and the electron-withdrawing carbaldehyde group significantly impacts the electron distribution within the aromatic system.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₅FN₂O[4]
Molecular Weight 164.14 g/mol [4]
Physical Form SolidInferred from supplier data
CAS Number 878197-67-2[5]
Predicted pKa 0.78 ± 0.10[6]

Note: Experimental data for some properties of this specific molecule is limited. Where direct experimental values are unavailable, data from closely related analogs or predicted values are provided with clear notation.

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. The following sections detail the expected spectral features based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the bicyclic core.

  • ¹H NMR: The proton spectrum is expected to show distinct signals for the protons on the imidazopyridine ring system and the aldehyde proton. The aldehyde proton will appear as a singlet in the downfield region (typically δ 9-10 ppm). The protons on the pyridine ring will exhibit characteristic coupling patterns influenced by the fluorine atom.

  • ¹³C NMR: The carbon spectrum will show signals for all eight carbon atoms. The carbonyl carbon of the aldehyde will be the most downfield signal (typically δ 180-190 ppm). The carbon atoms bonded to the fluorine and nitrogen atoms will also show characteristic chemical shifts and coupling constants (J-coupling with ¹⁹F).[7][8]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

  • C=O stretch (aldehyde): A strong absorption band around 1690-1715 cm⁻¹.

  • C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

  • C=N and C=C stretching (aromatic rings): Multiple bands in the 1400-1600 cm⁻¹ region.

  • C-F stretch: A strong band in the 1000-1300 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. Imidazo[1,2-a]pyridine derivatives typically exhibit strong absorption bands in the UV region. For this compound, two main absorption bands are expected, corresponding to π-π* transitions within the conjugated aromatic system.[9][10] The exact position of these bands will be influenced by the solvent polarity.

Solubility Profile

The solubility of a drug candidate is a critical determinant of its bioavailability. The presence of the polar carbaldehyde group and the nitrogen atoms in the imidazopyridine ring suggests that this compound will have some solubility in polar organic solvents. However, the aromatic core is hydrophobic, which will limit its aqueous solubility.

Based on the general solubility of similar compounds like pyridine-2-carbaldehyde, it is expected to be soluble in polar solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO).[11] Its solubility in water is likely to be low. A detailed experimental determination of its solubility in various pharmaceutically relevant solvents and buffer systems is crucial for formulation development.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For a molecule like this compound, a crystal structure would provide precise information on bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for the title compound is not publicly available, analysis of related imidazo[1,2-a]pyridine derivatives reveals common structural features.[12][13][14][15] The imidazo[1,2-a]pyridine ring system is generally planar. The crystal packing is often dominated by π-π stacking interactions between the aromatic rings and hydrogen bonding involving the nitrogen atoms and any suitable hydrogen bond donors or acceptors on adjacent molecules. For the title compound, the aldehyde oxygen and the fluorine atom could participate in intermolecular hydrogen bonding.

Stability Assessment

The chemical stability of a drug substance is a critical quality attribute that must be thoroughly evaluated. Stability testing for this compound should be conducted according to the International Council for Harmonisation (ICH) guidelines.

The aldehyde functional group is susceptible to oxidation to a carboxylic acid. The imidazopyridine ring system is generally stable but can be susceptible to degradation under harsh acidic or basic conditions, or upon exposure to strong light. A comprehensive stability study would involve subjecting the compound to a range of stress conditions, including elevated temperature, humidity, and light, as well as exposure to acidic, basic, and oxidative environments.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of the compound and identify any potential impurities.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of around 0.1 mg/mL with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (determined from UV-Vis spectrum).

    • Elution: A gradient elution may be necessary to separate impurities with different polarities.

  • Data Analysis: Integrate the peak areas in the chromatogram to calculate the percentage purity of the compound.

Stability Testing Protocol (Forced Degradation Study)

Objective: To investigate the degradation pathways of the compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of the compound (e.g., 0.1 mg/mL) in various stress media:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Thermal: Store the solid compound and a solution at elevated temperatures (e.g., 60°C).

    • Photolytic: Expose the solid compound and a solution to UV and visible light.

  • Stress Conditions: Incubate the samples for a defined period (e.g., 24, 48, 72 hours), taking aliquots at various time points.

  • Analysis: Analyze the stressed samples by a stability-indicating HPLC method (as developed above) to quantify the parent compound and any degradation products.

  • Data Evaluation: Determine the percentage degradation of the compound under each stress condition and identify the major degradation products.

Visualization of Key Concepts

Logical Flow of Physicochemical Characterization

The following diagram illustrates the logical workflow for the comprehensive physicochemical characterization of a novel compound like this compound.

characterization_workflow cluster_synthesis Synthesis & Purification cluster_identification Structural Identification cluster_properties Physicochemical Profiling cluster_advanced Advanced Characterization Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR MeltingPoint Melting Point NMR->MeltingPoint Solubility Solubility Studies NMR->Solubility pKa pKa Determination NMR->pKa LogP Lipophilicity (LogP) NMR->LogP XRay X-ray Crystallography MeltingPoint->XRay Stability Stability Studies (Forced Degradation) Solubility->Stability

Caption: Workflow for Physicochemical Characterization.

Interconnectivity of Physicochemical Properties in Drug Development

This diagram illustrates how various physicochemical properties are interconnected and influence key aspects of drug development.

drug_development_interconnectivity Solubility Solubility Absorption Absorption Solubility->Absorption Formulation Formulation Solubility->Formulation Permeability Permeability Permeability->Absorption Stability Stability Stability->Formulation pKa pKa pKa->Solubility Lipophilicity Lipophilicity (LogP) Lipophilicity->Solubility Lipophilicity->Permeability Distribution Distribution Absorption->Distribution Metabolism Metabolism Distribution->Metabolism Efficacy Efficacy Distribution->Efficacy Excretion Excretion Metabolism->Excretion

Caption: Interconnectivity of Physicochemical Properties.

Conclusion

This compound is a compound with significant potential in medicinal chemistry, largely owing to its privileged imidazo[1,2-a]pyridine core. A thorough understanding and experimental determination of its physicochemical properties are paramount for its successful development as a therapeutic agent. This guide has provided a comprehensive overview of its key characteristics and detailed protocols for their assessment. Further experimental investigation to fill the existing data gaps for this specific molecule is highly encouraged to facilitate its journey from a promising scaffold to a potential clinical candidate.

References

Spectroscopic Characterization of 5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine scaffold is a privileged structure found in numerous biologically active molecules. The introduction of a fluorine atom and an aldehyde functional group at the 5- and 2-positions, respectively, can profoundly influence the molecule's physicochemical properties, metabolic stability, and target-binding interactions. Accurate structural elucidation and characterization of this compound are paramount for its application in research and development. This technical guide provides a comprehensive overview of the spectroscopic data (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry) for this compound, offering insights into the interpretation of the spectra and the experimental protocols for their acquisition.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the IUPAC name this compound, is presented below. The numbering of the heterocyclic ring system is crucial for the assignment of spectroscopic signals.

Caption: Molecular structure of this compound.

The following sections will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information about the number of different types of protons and their connectivity.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~9.8 - 10.0s-1HH-aldehyde
~8.0 - 8.2s-1HH3
~7.6 - 7.8ddJ = 9.0, 5.01HH7
~7.1 - 7.3tJ = 9.01HH6
~6.8 - 7.0ddJ = 9.0, 2.01HH5

Interpretation:

  • Aldehyde Proton (H-aldehyde): The proton of the aldehyde group is highly deshielded due to the electron-withdrawing nature of the carbonyl group and will appear as a singlet in the downfield region of the spectrum.

  • Imidazo[1,2-a]pyridine Ring Protons:

    • H3: This proton on the imidazole ring is a singlet as it has no adjacent protons.

    • H5, H6, H7: These protons on the pyridine ring will exhibit characteristic coupling patterns. The fluorine atom at position 5 will introduce additional splitting (H-F coupling), which will be observable in the multiplicity of the signals for H5 and H6. H7 will be a doublet of doublets due to coupling with H6 and H5. H6 will appear as a triplet due to coupling with H5 and H7. H5 will be a doublet of doublets due to coupling with H6 and the fluorine at C5. The presence of substituents on the pyridine ring of imidazo-pyridines has no effect on the reactivity of the imidazole moiety and vice versa.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~185 - 190C=O (aldehyde)
~155 - 160 (d, ¹JCF)C5
~145 - 150C8a
~140 - 145C2
~125 - 130C7
~115 - 120C3
~110 - 115 (d, ²JCF)C6

Interpretation:

  • Carbonyl Carbon: The aldehyde carbonyl carbon is the most deshielded carbon and will appear at the lowest field.

  • Fluorinated Carbon (C5): The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹JCF) and will be significantly shifted downfield.

  • Other Aromatic Carbons: The chemical shifts of the other carbons in the imidazo[1,2-a]pyridine ring are influenced by the nitrogen atoms, the fluorine atom, and the aldehyde group. The assignments can be confirmed using 2D NMR techniques such as HSQC and HMBC.[2][3]

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a simple yet powerful tool to confirm the presence and environment of the fluorine atom.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data (470 MHz, CDCl₃)

Chemical Shift (δ, ppm)Multiplicity
~ -110 to -130m

Interpretation:

  • The ¹⁹F NMR spectrum is expected to show a single multiplet in the typical range for an aryl fluoride. The multiplicity will arise from coupling to the adjacent protons (H5 and H6).

Experimental Protocol for NMR Spectroscopy

G cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing cluster_analysis Spectral Analysis dissolve Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃) transfer Transfer solution to a 5 mm NMR tube dissolve->transfer instrument Place NMR tube in the spectrometer's magnet transfer->instrument setup Set up acquisition parameters (¹H, ¹³C, ¹⁹F experiments, number of scans, etc.) instrument->setup acquire Acquire the Free Induction Decay (FID) signals setup->acquire ft Fourier Transform the FID to obtain the spectrum acquire->ft phase Phase and baseline correct the spectrum ft->phase reference Reference the spectrum (e.g., to TMS at 0 ppm) phase->reference integrate Integrate the signals (for ¹H NMR) reference->integrate assign Assign peaks to specific nuclei in the molecule integrate->assign interpret Interpret chemical shifts, coupling constants, and multiplicities assign->interpret

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumC-H stretching (aromatic)
~2850, ~2750MediumC-H stretching (aldehyde)
~1700 - 1680StrongC=O stretching (aldehyde)
~1640 - 1450Medium to StrongC=C and C=N stretching (aromatic rings)
~1250 - 1000StrongC-F stretching

Interpretation:

  • C-H Stretching: The bands above 3000 cm⁻¹ are characteristic of C-H bonds in the aromatic rings. The two weaker bands around 2850 cm⁻¹ and 2750 cm⁻¹ are diagnostic for the aldehyde C-H stretch.[4][5]

  • C=O Stretching: A strong absorption band in the region of 1700-1680 cm⁻¹ is a clear indication of the carbonyl group of the aldehyde.[6][7]

  • Aromatic Ring Stretching: The absorptions in the 1640-1450 cm⁻¹ region are due to the stretching vibrations of the C=C and C=N bonds within the fused heterocyclic ring system.[8]

  • C-F Stretching: A strong band in the fingerprint region, typically between 1250 cm⁻¹ and 1000 cm⁻¹, is expected for the C-F stretching vibration.

Experimental Protocol for FTIR Spectroscopy (ATR)

G cluster_setup Instrument Setup cluster_sample_analysis Sample Analysis cluster_processing_analysis Data Processing and Analysis background Collect a background spectrum of the empty ATR crystal place_sample Place a small amount of the solid sample onto the ATR crystal background->place_sample apply_pressure Apply pressure using the anvil place_sample->apply_pressure collect_spectrum Collect the sample spectrum apply_pressure->collect_spectrum process_data Process the spectrum (baseline correction, etc.) collect_spectrum->process_data identify_peaks Identify the wavenumbers of the absorption bands process_data->identify_peaks assign_bands Assign the bands to specific functional groups identify_peaks->assign_bands

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

Table 5: Predicted Mass Spectrometry Data

TechniqueIonm/z (calculated)m/z (found)
High-Resolution MS (ESI+)[M+H]⁺165.0464
Low-Resolution MS (EI)M⁺˙164.04

Interpretation:

  • Molecular Ion: The molecular weight of this compound is 164.14 g/mol .[9] High-resolution mass spectrometry (HRMS) is expected to provide a highly accurate mass measurement of the protonated molecule [M+H]⁺, which can be used to confirm the elemental composition (C₈H₆FN₂O). In low-resolution mass spectrometry using electron ionization (EI), the molecular ion peak (M⁺˙) would be observed at m/z 164.

  • Fragmentation Pattern: The fragmentation of the imidazo[1,2-a]pyridine core often involves characteristic losses. Common fragmentation pathways for related compounds include the loss of CO from the aldehyde group, followed by further fragmentation of the heterocyclic ring system.[8] The presence of the fluorine atom will also influence the fragmentation pattern.

Experimental Protocol for Mass Spectrometry (LC-MS)

G cluster_sample_prep Sample Preparation cluster_lc_separation Liquid Chromatography (LC) cluster_ms_detection Mass Spectrometry (MS) cluster_data_analysis Data Analysis dissolve Dissolve a small amount of sample in a suitable solvent (e.g., acetonitrile/water) filter Filter the solution to remove any particulate matter dissolve->filter inject Inject the sample onto an appropriate LC column (e.g., C18) filter->inject elute Elute the compound using a gradient of mobile phases inject->elute ionize Ionize the eluting compound (e.g., using ESI) elute->ionize analyze Analyze the ions based on their mass-to-charge ratio ionize->analyze detect Detect the ions and generate the mass spectrum analyze->detect determine_mw Determine the molecular weight from the molecular ion peak detect->determine_mw confirm_formula Confirm the elemental composition using high-resolution data determine_mw->confirm_formula analyze_fragments Analyze the fragmentation pattern to support the structure confirm_formula->analyze_fragments

Caption: Workflow for LC-MS analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and Mass Spectrometry provides a detailed and unambiguous confirmation of its chemical structure. The data presented in this guide, including predicted chemical shifts, coupling constants, and characteristic absorption bands, serve as a valuable reference for researchers working with this compound. The provided experimental protocols offer a standardized approach to obtaining high-quality spectroscopic data, ensuring reproducibility and reliability in the characterization of this and related heterocyclic molecules.

References

An In-Depth Technical Guide to the Reactivity Profile of the Aldehyde Group in Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved drugs.[1][2] Its unique electronic properties and rigid bicyclic structure make it an ideal framework for designing novel therapeutics. The introduction of an aldehyde group onto this scaffold provides a versatile synthetic handle, enabling a diverse range of chemical transformations crucial for drug discovery and development.

This technical guide offers an in-depth exploration of the reactivity profile of the aldehyde group, primarily at the C-3 position, of the imidazo[1,2-a]pyridine ring. We will delve into the causality behind experimental choices for key transformations, provide validated protocols, and present the information in a structured, accessible format for researchers, scientists, and drug development professionals.

The Electronic Character of Formyl-Imidazo[1,2-a]pyridines

The reactivity of an aldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon. In the context of the imidazo[1,2-a]pyridine system, the electronic nature of the fused heterocyclic rings significantly influences this electrophilicity. The imidazole ring is electron-rich, while the pyridine ring is electron-deficient. When an aldehyde is positioned at the C-3 position, it is directly attached to the electron-rich imidazole ring, which can somewhat temper its reactivity compared to a simple aromatic aldehyde. However, the overall electronic landscape allows for a broad spectrum of chemical transformations, making it a powerful tool for molecular diversification.[3]

The following diagram illustrates the general workflow for the chemical transformation of imidazo[1,2-a]pyridine-3-carbaldehyde, a common starting material in many synthetic routes.[4][5]

G cluster_start Starting Materials cluster_reaction Chemical Transformation cluster_process Workup & Purification cluster_end Final Product start Imidazo[1,2-a]pyridine -3-carbaldehyde reaction Reaction (e.g., Wittig, Reductive Amination) start->reaction Reagents Solvent Temperature workup Aqueous Workup Extraction reaction->workup Quenching purification Column Chromatography Recrystallization workup->purification product Functionalized Imidazo[1,2-a]pyridine Derivative purification->product Characterization (NMR, MS, etc.)

Caption: General experimental workflow for the derivatization of imidazo[1,2-a]pyridine-3-carbaldehyde.

Key Reactivity Profiles

The aldehyde group on the imidazo[1,2-a]pyridine core can undergo a variety of important chemical transformations. This section will detail the most synthetically useful of these reactions.

Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds is fundamental to building molecular complexity. The aldehyde group serves as an excellent electrophile for several key C-C bond-forming reactions.

a) Wittig and Horner-Wadsworth-Emmons (HWE) Olefination

The Wittig reaction and its variants are powerful methods for converting aldehydes into alkenes.[6][7] This transformation is widely used to introduce vinyl linkers, which can be valuable for extending a molecule's structure or for use as handles in further cross-coupling reactions.

The choice between the standard Wittig reaction (using a phosphonium ylide) and the HWE reaction (using a phosphonate ester) often depends on the desired stereoselectivity and the reactivity of the ylide. Stabilized ylides, common in HWE reactions, typically favor the formation of (E)-alkenes, while non-stabilized ylides in the Wittig reaction often yield (Z)-alkenes.[8]

b) Henry (Nitroaldol) Reaction

The Henry reaction is a base-catalyzed condensation between an aldehyde and a nitroalkane, yielding a β-nitro alcohol.[9][10] This reaction is particularly valuable because the resulting product is rich in functionality. The nitro group can be reduced to an amine, and the alcohol can be oxidized or eliminated, providing access to a wide range of important building blocks, including amino alcohols and nitroalkenes.[9] The reaction is reversible and typically requires only a catalytic amount of a non-nucleophilic base.[10]

c) Knoevenagel and Claisen-Schmidt Condensations

These are condensation reactions where the imidazo[1,2-a]pyridine carbaldehyde reacts with an active methylene compound (Knoevenagel) or a ketone/ester (Claisen-Schmidt) in the presence of a base. These reactions are highly efficient for creating α,β-unsaturated systems. For instance, the Claisen-Schmidt condensation between imidazo[1,2-a]pyridine-3-carbaldehydes and various acetophenones has been used to synthesize chalcone-like propenone derivatives, which have been investigated for their biological activities.[11]

The mechanism involves the deprotonation of the active methylene compound or ketone to form an enolate, which then acts as a nucleophile, attacking the aldehyde's carbonyl carbon. Subsequent elimination of water yields the final condensed product.

The following diagram illustrates the general mechanism of a base-catalyzed condensation reaction.

G Aldehyde Aldehyde Intermediate Intermediate Active Methylene Compound Active Methylene Compound Enolate Enolate Active Methylene Compound->Enolate Base Enolate->Intermediate Nucleophilic Attack Product Product Intermediate->Product -H2O

Caption: Simplified mechanism for Knoevenagel/Claisen-Schmidt condensation.

Carbon-Nitrogen Bond Forming Reactions
Reductive Amination

Reductive amination is arguably one of the most important reactions in medicinal chemistry for the synthesis of amines. This reaction involves the condensation of the aldehyde with a primary or secondary amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine.

The choice of reducing agent is critical for the success of this reaction. Sodium triacetoxyborohydride, NaBH(OAc)₃, is often the preferred reagent. It is mild enough not to reduce the starting aldehyde but is sufficiently reactive to reduce the intermediate iminium ion. This selectivity allows for a one-pot procedure, which is highly efficient.

Oxidation and Reduction Reactions
a) Oxidation to Carboxylic Acid

The aldehyde group can be readily oxidized to the corresponding carboxylic acid. This transformation is valuable as carboxylic acids are important functional groups in their own right and can be further converted to esters, amides, and other derivatives. A variety of oxidizing agents can be used, with reagents like potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder methods like the Pinnick oxidation (NaClO₂ with a scavenger) being common choices.[12] For sensitive heterocyclic systems like imidazo[1,2-a]pyridines, milder conditions are often preferred to avoid over-oxidation or degradation of the core structure.[3]

b) Reduction to Alcohol

The aldehyde can be easily reduced to the corresponding primary alcohol using a variety of reducing agents. Sodium borohydride (NaBH₄) is a common and convenient choice for this transformation due to its selectivity for aldehydes and ketones over other functional groups like esters and amides. The resulting alcohol can serve as a nucleophile or be further functionalized.

Multicomponent Reactions (MCRs)

Imidazo[1,2-a]pyridine aldehydes are excellent substrates for multicomponent reactions, which allow for the rapid construction of complex molecules in a single step from three or more starting materials.[13][14] The Groebke-Blackburn-Bienaymé (GBB) reaction, for instance, is a three-component reaction between an aldehyde, an isocyanide, and a 2-aminoazine (like 2-aminopyridine) to form 3-aminoimidazo-fused heterocycles.[5][15] This reaction is highly versatile and has been used to generate large libraries of drug-like molecules.[16]

The use of imidazo[1,2-a]pyridine aldehydes in such reactions demonstrates their utility in diversity-oriented synthesis, a key strategy in modern drug discovery.[17]

Data Summary Table

The following table summarizes typical reaction conditions and outcomes for the transformations discussed.

Reaction TypeReagents & ConditionsProduct TypeYield RangeReference
Claisen-Schmidt Acetophenone derivative, NaOH or KOH, Ethanol, rt3-(Imidazo[1,2-a]pyridinyl)-1-arylpropenone70-85%[11]
Reductive Amination Primary/Secondary Amine, NaBH(OAc)₃, DCE, rtN-Substituted aminomethyl-imidazo[1,2-a]pyridineGood to ExcellentN/A
Oxidation NaClO₂, NaH₂PO₄, 2-methyl-2-butene, t-BuOH/H₂OImidazo[1,2-a]pyridine-3-carboxylic acidHigh[12]
Reduction NaBH₄, Methanol, 0 °C to rt(Imidazo[1,2-a]pyridin-3-yl)methanolHighN/A
GBB 3-Component 2-Aminopyridine, Isocyanide, Sc(OTf)₃ or other acid catalyst3-Aminoimidazo[1,2-a]pyridine derivativeModerate to Good[13][15]

Experimental Protocols

Protocol 1: Synthesis of 3-(Imidazo[1,2-a]pyridin-3-yl)-1-phenylpropen-1-one (Claisen-Schmidt Condensation)

This protocol is adapted from the procedure described for the synthesis of 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives.[11]

1. Reagents and Materials:

  • Imidazo[1,2-a]pyridine-3-carbaldehyde (1.0 mmol, 146.15 mg)

  • Acetophenone (1.1 mmol, 132.16 mg, 128 µL)

  • Potassium hydroxide (KOH) (2.0 mmol, 112.2 mg)

  • Ethanol (10 mL)

  • Deionized water

  • Ethyl acetate

  • Brine

2. Step-by-Step Methodology:

  • Dissolve imidazo[1,2-a]pyridine-3-carbaldehyde and acetophenone in ethanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • In a separate beaker, dissolve potassium hydroxide in a minimal amount of water and add this solution dropwise to the flask at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Once the reaction is complete, pour the mixture into ice-cold water (50 mL).

  • A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by silica gel column chromatography to yield the pure propenone derivative.

Protocol 2: Synthesis of Imidazo[1,2-a]pyridine-3-carboxylic acid (Pinnick Oxidation)

This protocol is a general procedure for the oxidation of aldehydes to carboxylic acids under mild conditions.[12]

1. Reagents and Materials:

  • Imidazo[1,2-a]pyridine-3-carbaldehyde (1.0 mmol, 146.15 mg)

  • Sodium chlorite (NaClO₂, 80% purity, 1.5 mmol, 169 mg)

  • Sodium dihydrogen phosphate (NaH₂PO₄) (1.5 mmol, 180 mg)

  • 2-Methyl-2-butene (5.0 mmol, 350 mg, 0.53 mL)

  • tert-Butanol (t-BuOH) (8 mL)

  • Water (2 mL)

  • Sodium sulfite (Na₂SO₃)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

2. Step-by-Step Methodology:

  • In a round-bottom flask, dissolve imidazo[1,2-a]pyridine-3-carbaldehyde in t-butanol (8 mL).

  • Add 2-methyl-2-butene to the solution.

  • In a separate flask, prepare a solution of sodium chlorite and sodium dihydrogen phosphate in water (2 mL).

  • Add the aqueous solution of NaClO₂ and NaH₂PO₄ dropwise to the aldehyde solution at room temperature over 10 minutes.

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and cautiously add a saturated aqueous solution of sodium sulfite to quench any excess oxidant (test with starch-iodide paper).

  • Adjust the pH of the mixture to ~3-4 with 1 M HCl.

  • Extract the product into ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the carboxylic acid, which can be further purified by recrystallization.

References

Biological activities of fluoroimidazo[1,2-a]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activities of Fluoroimidazo[1,2-a]pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

1.1 The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide range of pharmacological properties.[1][2][3] This fused bicyclic system serves as a versatile framework for the development of therapeutic agents, with several marketed drugs, such as Zolpidem (a sedative) and Olprinone (used in heart failure), containing this core structure.[1][4] Its "privileged" status stems from its ability to interact with various biological targets, leading to a diverse array of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antiprotozoal effects.[3][5][6] The development of derivatives of this scaffold is an active area of research, with a continuous need for novel therapeutic agents with improved potency and reduced toxicity.[7][8]

1.2 The Role of Fluorine in Modulating Biological Activity

The introduction of fluorine atoms into bioactive molecules is a common strategy in medicinal chemistry to enhance their pharmacological profiles. The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. In the context of imidazo[1,2-a]pyridine derivatives, the incorporation of fluorine can lead to enhanced potency and selectivity, making fluoroimidazo[1,2-a]pyridines a particularly interesting class of compounds for drug discovery.

1.3 Scope of this Guide

This technical guide provides a comprehensive overview of the biological activities of fluoroimidazo[1,2-a]pyridine derivatives. It is intended for researchers, scientists, and drug development professionals working in the field of medicinal chemistry and pharmacology. This guide will delve into the anticancer, antimicrobial, and anti-inflammatory properties of these compounds, discussing their mechanisms of action, structure-activity relationships, and relevant experimental protocols.

Anticancer Activities

Fluoroimidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, demonstrating potent activity against a range of cancer cell lines.[8][9] Their anticancer effects are mediated through various mechanisms, primarily by targeting key signaling pathways and cellular processes essential for cancer cell proliferation and survival.[2][7]

2.1 Mechanism of Action: Targeting Key Signaling Pathways

2.1.1 Inhibition of Protein Kinases (PI3K/Akt/mTOR Pathway)

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7][10][11] Several imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of this pathway.[10][11] For instance, some derivatives have shown significant inhibitory activity against PI3Kα, with IC50 values in the nanomolar range, leading to the induction of apoptosis in breast cancer cells.[2][11] The inhibition of this pathway by these compounds has been demonstrated to induce cell cycle arrest and apoptosis in melanoma and cervical cancer cells.[11]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Fluoroimidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by fluoroimidazo[1,2-a]pyridine derivatives.

2.1.2 Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, motility, and intracellular transport.[12] Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine-binding site on β-tubulin.[12][13][14][15] This binding prevents the assembly of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[13][14]

Tubulin_Polymerization_Inhibition cluster_0 Normal Microtubule Dynamics cluster_1 Inhibition by Fluoroimidazo[1,2-a]pyridine Tubulin αβ-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization BlockedTubulin Tubulin-Inhibitor Complex Microtubule->Tubulin Depolymerization Inhibitor Fluoroimidazo[1,2-a]pyridine Derivative Inhibitor->Tubulin BlockedTubulin->Microtubule Polymerization Inhibited

Caption: Mechanism of tubulin polymerization inhibition by fluoroimidazo[1,2-a]pyridine derivatives.

2.2 Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies have provided valuable insights into the structural requirements for the anticancer activity of imidazo[1,2-a]pyridine derivatives. The nature and position of substituents on the imidazo[1,2-a]pyridine core significantly influence their potency and selectivity. For instance, the presence of specific groups on the phenyl ring at the C-2 position and substituents at the C-7 position have been shown to be critical for their antimicrobial and, by extension, potential anticancer activities.[5]

2.3 In Vitro and In Vivo Efficacy

A number of fluoroimidazo[1,2-a]pyridine derivatives have demonstrated significant cytotoxic effects against a panel of human cancer cell lines in vitro. The following table summarizes the IC50 values of some representative compounds.

CompoundCancer Cell LineIC50 (µM)Reference
12b Hep-2, HepG2, MCF-7, A37511, 13, 11, 11[9]
I-11 NCI-H358 (KRAS G12C)Potent[16]
Compound 14 A2780 (Ovarian)Potent[10]
Compound 6 A375, WM115 (Melanoma), HeLa (Cervical)9.7 - 44.6[11]
7e HT-29, H460, A549, MKN-45, SMMC-77210.01 - 3.2[15]

2.4 Experimental Protocols

2.4.1 Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the fluoroimidazo[1,2-a]pyridine derivatives for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[11][17]

2.4.2 In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin.

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin (e.g., 3 mg/mL) in a polymerization buffer.

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture.

  • Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

  • Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time, which corresponds to the extent of tubulin polymerization.

  • Data Analysis: Compare the polymerization curves of treated samples with the control to determine the inhibitory effect of the compound.[14]

Antimicrobial Activities

Fluoroimidazo[1,2-a]pyridine derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[4][18][19]

3.1 Antibacterial Activity

3.1.1 Mechanism of Action

The precise mechanisms of antibacterial action for many fluoroimidazo[1,2-a]pyridine derivatives are still under investigation. However, some studies suggest that these compounds may exert their effects by inhibiting essential bacterial enzymes or disrupting cell membrane integrity.

3.1.2 Spectrum of Activity

These compounds have shown activity against both Gram-positive and Gram-negative bacteria.[5][18][20]

CompoundBacterial StrainMIC (µg/mL)Reference
91 E. coli15.625[18]
89 E. coli, S. epidermidis62.5[18]
85 S. epidermidis62.5[18]
17d Various bacteria0.5[19]

3.2 Antifungal Activity

3.2.1 Mechanism of Action

Similar to their antibacterial counterparts, the antifungal mechanisms of fluoroimidazo[1,2-a]pyridines are not fully elucidated but may involve the inhibition of fungal-specific enzymes or disruption of the fungal cell wall or membrane.

3.2.2 Spectrum of Activity

Certain derivatives have shown promising activity against pathogenic fungi.[19]

CompoundFungal StrainMIC (µg/mL)Reference
17a, 17d ATCC 97638[19]

3.3 Experimental Protocols

3.3.1 Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a serial two-fold dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[18][19]

Anti-inflammatory Activities

Several fluoroimidazo[1,2-a]pyridine derivatives have been investigated for their anti-inflammatory properties.[17][21][22]

4.1 Mechanism of Action: Modulation of Inflammatory Pathways

4.1.1 Inhibition of STAT3/NF-κB Signaling

The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) are key transcription factors that regulate the expression of pro-inflammatory genes.[17][21] Some imidazo[1,2-a]pyridine derivatives have been shown to exert their anti-inflammatory effects by suppressing the activation of these pathways.[17][21] This leads to a reduction in the production of inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[17]

STAT3_NFkB_Pathway Cytokine Pro-inflammatory Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates NFkB IκB-NF-κB Receptor->NFkB Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 Nucleus Nucleus pSTAT3->Nucleus pNFkB NF-κB pNFkB->Nucleus Gene Pro-inflammatory Gene Expression (iNOS, COX-2) Nucleus->Gene Inhibitor Fluoroimidazo[1,2-a]pyridine Derivative Inhibitor->STAT3 Inhibits Inhibitor->NFkB Inhibits

Caption: Inhibition of the STAT3/NF-κB signaling pathway by fluoroimidazo[1,2-a]pyridine derivatives.

4.2 In Vitro and In Vivo Studies

In vitro studies have demonstrated the ability of these compounds to reduce the production of inflammatory mediators in cell-based assays.[17] Animal models of inflammation have also been used to evaluate their in vivo efficacy.[22]

4.3 Experimental Protocols

4.3.1 Measurement of Nitric Oxide Production (Griess Assay)

This assay is used to quantify the production of nitric oxide, a key inflammatory mediator.

  • Cell Culture: Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate.

  • Stimulation and Treatment: Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence or absence of the test compound.

  • Sample Collection: After a 24-hour incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with Griess reagent and incubate at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the concentration of nitrite in the samples using a sodium nitrite standard curve.[17]

Other Biological Activities

In addition to the major activities discussed, fluoroimidazo[1,2-a]pyridine derivatives have also been explored for other therapeutic applications.

5.1 Antiviral Activity

Some derivatives have been synthesized and evaluated for their antiviral properties, including activity against HIV.[6][23]

5.2 Antiprotozoal Activity

The imidazo[1,2-a]pyridine scaffold has been investigated for its potential against various protozoan parasites.[3]

Synthesis Strategies

6.1 General Synthetic Routes to Fluoroimidazo[1,2-a]pyridines

The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various synthetic methodologies. A common approach involves the reaction of a substituted 2-aminopyridine with an α-haloketone.[24] Multi-component reactions, such as the Groebke-Blackburn-Bienaymé reaction, offer an efficient one-pot synthesis of these compounds.[16][18]

Synthesis cluster_0 One-Pot, Three-Component Reaction Reactant1 Fluoro-substituted 2-Aminopyridine Product Fluoroimidazo[1,2-a]pyridine Derivative Reactant1->Product Reactant2 α-Haloketone Reactant2->Product Reactant3 Isocyanide Reactant3->Product

Caption: A general synthetic scheme for fluoroimidazo[1,2-a]pyridine derivatives.

Conclusion and Future Perspectives

Fluoroimidazo[1,2-a]pyridine derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their potent anticancer, antimicrobial, and anti-inflammatory properties make them attractive candidates for further drug development. Future research should focus on optimizing the lead compounds to improve their efficacy, selectivity, and pharmacokinetic profiles. Further elucidation of their mechanisms of action will also be crucial for their rational design and clinical translation. The continued exploration of this privileged scaffold is likely to yield novel and effective therapeutic agents for a variety of diseases.

References

The Imidazo[1,2-a]pyridine Core: A Centennial Journey from Discovery to Diverse Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold

The imidazo[1,2-a]pyridine ring system, a fused bicyclic aromatic heterocycle, stands as a "privileged scaffold" in the annals of medicinal chemistry and materials science. Its rigid, planar structure and rich electron density make it an ideal framework for designing molecules with specific three-dimensional orientations, enabling precise interactions with biological targets. This has led to its incorporation into a multitude of clinically significant drugs, including the hypnotic agent Zolpidem and the anxiolytic Alpidem. Beyond the realm of medicine, the unique photophysical properties of this heterocyclic core have opened new avenues in the development of advanced materials, particularly organic light-emitting diodes (OLEDs). This guide provides an in-depth exploration of the discovery and historical evolution of synthetic routes to this remarkable scaffold, offering a comprehensive resource for researchers seeking to harness its potential.

The Dawn of a Scaffold: The Tschitschibabin Synthesis

The journey into the synthesis of imidazo[1,2-a]pyridines began in 1925, with the pioneering work of Aleksei Tschitschibabin. His initial method, now famously known as the Tschitschibabin reaction for this scaffold, involved the condensation of a 2-aminopyridine with an α-halocarbonyl compound. This seminal discovery laid the fundamental groundwork for nearly a century of synthetic innovation.

The classical Tschitschibabin synthesis, while groundbreaking, often required harsh reaction conditions, such as heating the reactants in a sealed tube at high temperatures (150-200 °C), and typically resulted in modest yields. The general mechanism proceeds through an initial N-alkylation of the 2-aminopyridine by the α-halocarbonyl compound to form a pyridinium salt intermediate. This is followed by an intramolecular cyclization, where the amino group attacks the carbonyl carbon, and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring.

Experimental Protocol: Classical Tschitschibabin Synthesis of 2-Phenylimidazo[1,2-a]pyridine

Materials:

  • 2-Aminopyridine (1.0 eq)

  • 2-Bromoacetophenone (1.0 eq)

  • Ethanol (as solvent)

  • Sodium bicarbonate (optional, as a mild base)

Procedure:

  • To a solution of 2-aminopyridine in ethanol, add an equimolar amount of 2-bromoacetophenone.

  • If desired, a mild base such as sodium bicarbonate can be added to neutralize the HBr formed during the reaction.

  • The reaction mixture is then heated under reflux for several hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization or column chromatography to afford the desired 2-phenylimidazo[1,2-a]pyridine.

The Evolution of Synthetic Strategies: Expanding the Toolkit

Following Tschitschibabin's initial breakthrough, the quest for more efficient, versatile, and milder methods for constructing the imidazo[1,2-a]pyridine core has led to the development of a diverse array of synthetic strategies. These can be broadly categorized into classical modifications and modern catalytic and multicomponent reactions.

The Ortoleva-King Reaction: An In Situ Approach

A significant advancement came with the application of the Ortoleva-King reaction. This method provides an elegant one-pot synthesis from 2-aminopyridines and acetophenones in the presence of iodine. The reaction proceeds through the in situ formation of an α-iodoacetophenone, which then reacts with the 2-aminopyridine in a manner analogous to the Tschitschibabin synthesis. This circumvents the need to pre-synthesize and handle lachrymatory α-haloketones.

The mechanism of the Ortoleva-King reaction involves the formation of a pyridinium salt by the reaction of the ketone with iodine and pyridine (in this case, 2-aminopyridine acts as both reactant and base). This is followed by intramolecular cyclization and dehydration.

Experimental Protocol: One-Pot Ortoleva-King Synthesis of 2-Aryl-imidazo[1,2-a]pyridines

Materials:

  • 2-Aminopyridine (2.3 eq)

  • Substituted Acetophenone (1.0 eq)

  • Iodine (1.2 eq)

  • Aqueous Sodium Hydroxide

Procedure:

  • A mixture of the substituted acetophenone, 2-aminopyridine, and iodine is heated neat at 110 °C for 4 hours.

  • After cooling, an aqueous solution of sodium hydroxide is added.

  • The mixture is then heated at 100 °C for 1 hour to facilitate cyclization.

  • The reaction mixture is cooled, and the product is extracted with a suitable organic solvent.

  • The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

The Rise of Multicomponent Reactions: Efficiency and Diversity

The late 20th and early 21st centuries witnessed a paradigm shift in synthetic organic chemistry with the advent of multicomponent reactions (MCRs). These reactions, where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. Two MCRs have become particularly prominent in the synthesis of imidazo[1,2-a]pyridines: the Groebke-Blackburn-Bienaymé reaction and the A³ coupling reaction.

The Groebke-Blackburn-Bienaymé (GBB) Reaction

Independently reported by Groebke, Blackburn, and Bienaymé in 1998, the GBB reaction is a powerful three-component condensation of a 2-aminoazine, an aldehyde, and an isocyanide to produce 3-aminoimidazo[1,2-a]azines. This reaction is typically catalyzed by a Lewis or Brønsted acid.

The mechanism of the GBB reaction is initiated by the condensation of the 2-aminopyridine with the aldehyde to form a Schiff base (imine). The acid catalyst activates the imine towards nucleophilic attack by the isocyanide. This is followed by an intramolecular cyclization and subsequent tautomerization to yield the final 3-aminoimidazo[1,2-a]pyridine product.

Experimental Protocol: Groebke-Blackburn-Bienaymé Synthesis of 3-Aminoimidazo[1,2-a]pyridines

Materials:

  • 2-Aminopyridine (1.0 eq)

  • Aldehyde (1.0 eq)

  • Isocyanide (1.0 eq)

  • Scandium(III) triflate (Sc(OTf)₃) or another suitable Lewis acid (catalytic amount)

  • Methanol or other suitable solvent

Procedure:

  • To a solution of 2-aminopyridine and the aldehyde in methanol, add a catalytic amount of Sc(OTf)₃.

  • The mixture is stirred at room temperature for a short period to allow for imine formation.

  • The isocyanide is then added to the reaction mixture.

  • The reaction is stirred at room temperature or gently heated until completion, as monitored by TLC.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired 3-aminoimidazo[1,2-a]pyridine.

The A³ Coupling Reaction

The A³ (Aldehyde-Alkyne-Amine) coupling reaction is another versatile multicomponent strategy for the synthesis of propargylamines. In the context of imidazo[1,2-a]pyridine synthesis, a domino A³ coupling-cyclization reaction has been developed. This one-pot process involves the reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne, typically catalyzed by a copper salt.

The reaction proceeds through the initial formation of a propargylamine intermediate via the A³ coupling. This is followed by a copper-catalyzed intramolecular 5-exo-dig cyclization to construct the imidazo[1,2-a]pyridine ring.

Modern Synthetic Innovations: Catalysis and Greener Approaches

Recent years have seen a surge in the development of more sustainable and efficient methods for imidazo[1,2-a]pyridine synthesis. These include the use of novel catalysts, microwave-assisted synthesis, and reactions in environmentally benign solvents like water. Metal-free synthetic routes are also gaining prominence, addressing the need to reduce reliance on potentially toxic and expensive transition metal catalysts.

Data Presentation: A Comparative Overview of Synthetic Methodologies

Synthetic MethodKey ReactantsCatalyst/ConditionsTypical YieldsKey Advantages
Tschitschibabin 2-Aminopyridine, α-HaloketoneHigh temperature, often neat or in a high-boiling solventModerateFoundational method, simple starting materials
Ortoleva-King 2-Aminopyridine, Acetophenone, IodineHigh temperature, often neat40-60%One-pot, avoids handling of α-haloketones
Groebke-Blackburn-Bienaymé 2-Aminopyridine, Aldehyde, IsocyanideLewis or Brønsted acid (e.g., Sc(OTf)₃)Good to excellentHigh efficiency, rapid access to diversity
A³ Coupling 2-Aminopyridine, Aldehyde, Terminal AlkyneCopper catalyst (e.g., CuI)GoodOne-pot, atom economical
Modern Catalytic VariousTransition metals (e.g., Cu, Pd, Fe), IodineGenerally highMilder conditions, broader substrate scope

Visualization of Core Synthetic Pathways

Tschitschibabin Reaction Mechanism

Tschitschibabin_Mechanism cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration A 2-Aminopyridine C Pyridinium Salt Intermediate A->C + B α-Haloketone B->C + D Cyclized Intermediate C->D E Imidazo[1,2-a]pyridine D->E - H₂O

Caption: Mechanism of the Tschitschibabin Reaction.

Groebke-Blackburn-Bienaymé Reaction Workflow

GBB_Workflow cluster_workflow GBB Reaction Experimental Workflow Start Start: Combine Reactants Step1 1. Add 2-Aminopyridine and Aldehyde to Solvent Start->Step1 Step2 2. Add Acid Catalyst (e.g., Sc(OTf)₃) Step1->Step2 Step3 3. Stir for Imine Formation Step2->Step3 Step4 4. Add Isocyanide Step3->Step4 Step5 5. Reaction at RT or with Heating Step4->Step5 Step6 6. Monitor by TLC Step5->Step6 Step7 7. Work-up and Purification Step6->Step7 End Product: 3-Aminoimidazo [1,2-a]pyridine Step7->End

Caption: GBB Reaction Experimental Workflow.

Applications Beyond the Bench: From Medicine to Materials

The synthetic accessibility and versatile functionality of the imidazo[1,2-a]pyridine scaffold have propelled its application in diverse scientific fields.

Medicinal Chemistry

The imidazo[1,2-a]pyridine core is a cornerstone in the design of therapeutic agents. Its ability to serve as a bioisostere for purines has made it a valuable template for targeting a wide range of enzymes and receptors. Notable examples of drugs containing this scaffold include:

  • Zolpidem: A widely prescribed non-benzodiazepine hypnotic used for the short-term treatment of insomnia.

  • Alpidem: An anxiolytic agent.

  • Saripidem: An anxiolytic and anticonvulsant.

  • Necopidem: A potential anxiolytic.

The scaffold is also a key component in numerous compounds under investigation for anticancer, antiviral, antibacterial, and anti-inflammatory activities.

Materials Science

The photophysical properties of imidazo[1,2-a]pyridines, characterized by strong fluorescence and high quantum yields, have made them attractive candidates for applications in materials science. In particular, they are being extensively investigated as emitters in Organic Light-Emitting Diodes (OLEDs) . The ability to tune the emission color by modifying the substituents on the imidazo[1,2-a]pyridine core allows for the development of highly efficient and color-stable OLEDs for displays and solid-state lighting.

Conclusion

From its discovery by Tschitschibabin nearly a century ago, the synthesis of the imidazo[1,2-a]pyridine scaffold has undergone a remarkable evolution. The development of classical methods like the Ortoleva-King reaction and the advent of powerful multicomponent reactions such as the Groebke-Blackburn-Bienaymé and A³ coupling have provided chemists with a robust and versatile toolkit for the construction of this privileged heterocyclic system. The continued innovation in synthetic methodologies, driven by the principles of green chemistry and catalysis, promises to further expand the accessibility and utility of imidazo[1,2-a]pyridine derivatives. As our understanding of the structure-activity and structure-property relationships of these compounds deepens, the imidazo[1,2-a]pyridine core is poised to remain a central player in the future of drug discovery and materials science.

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Structure-Activity Relationship (SAR) for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its "drug-prejudice" nature due to its wide range of pharmacological applications.[1][2] This fused bicyclic system, comprising an imidazole ring fused to a pyridine ring, serves as the foundational structure for numerous clinically used drugs, including zolpidem (a sedative), olprinone (a cardiotonic agent), and soraprazan (an anti-ulcer drug).[1][3] The versatility of this scaffold lies in its unique electronic properties and the amenability of its core structure to substitution at various positions, allowing for the fine-tuning of its biological activity.[4][5] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties.

The Versatile Architecture: Synthetic Strategies for the Imidazo[1,2-a]pyridine Core

The biological potential of imidazo[1,2-a]pyridine derivatives is intrinsically linked to the synthetic methodologies available for their creation and diversification. A variety of synthetic routes have been developed, enabling the introduction of a wide array of functional groups at different positions of the heterocyclic core.[6] Common strategies include:

  • Condensation Reactions: A prevalent method involves the reaction of 2-aminopyridines with α-haloketones.[7]

  • Multicomponent Reactions (MCRs): Reactions like the Groebke–Blackburn–Bienaymé reaction offer an efficient means to synthesize 3-aminoimidazo[1,2-a]pyridines.[8][9]

  • Oxidative Coupling and Tandem Reactions: These modern synthetic approaches provide access to a diverse range of substituted imidazo[1,2-a]pyridines.[6]

  • C-H Functionalization: Direct functionalization of the C-H bonds of the imidazo[1,2-a]pyridine core is a powerful tool for late-stage modification and the generation of novel analogues.[5]

The choice of synthetic strategy is critical as it dictates the achievable substitution patterns, which in turn govern the biological activity of the resulting compounds.

Anticancer Activity: Targeting Key Oncogenic Pathways

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, exhibiting inhibitory effects against various cancer cell lines, including those of the breast, liver, colon, and lung.[10][11] Their anticancer mechanisms are diverse and often involve the modulation of crucial cellular pathways implicated in cancer progression.[4][10]

Inhibition of Protein Kinases

A significant number of imidazo[1,2-a]pyridine-based compounds exert their anticancer effects by targeting protein kinases, enzymes that play a central role in cell signaling and are frequently dysregulated in cancer.[12]

PI3K/Akt/mTOR Pathway: The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[13][14] Several imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of this pathway.[4][15]

  • SAR Insights:

    • Substitution at the C2 and C3 positions of the imidazo[1,2-a]pyridine core is crucial for potent PI3K/mTOR inhibition.

    • The introduction of specific moieties that can occupy the affinity and ribose pockets of the kinase domain enhances inhibitory activity.[15]

    • For instance, compounds with a methoxypyridine group have shown nanomolar potency against PI3Kα.[15]

Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. Imidazo[1,2-a]pyridine-based compounds have been identified as selective inhibitors of CDKs, particularly CDK2.[16]

c-Met Inhibitors: The c-Met receptor tyrosine kinase is another important target in cancer therapy. Bioisosteric replacement strategies have been employed to design imidazo[1,2-a]pyridine derivatives as potent c-Met inhibitors.[17]

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs. Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[18][19]

  • SAR Insights:

    • The substitution pattern on the imidazo[1,2-a]pyridine core significantly influences the tubulin inhibitory activity.

    • Molecular docking studies suggest that these compounds often bind to the colchicine-binding site on tubulin.[19]

The following diagram illustrates the key anticancer mechanisms of imidazo[1,2-a]pyridine derivatives.

anticancer_mechanisms cluster_mechanisms Anticancer Mechanisms cluster_kinases Targeted Kinases cluster_tubulin_effects Cellular Effects Imidazo[1,2-a]pyridine Core Imidazo[1,2-a]pyridine Core Kinase Inhibition Kinase Inhibition Imidazo[1,2-a]pyridine Core->Kinase Inhibition Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition Imidazo[1,2-a]pyridine Core->Tubulin Polymerization Inhibition Other Mechanisms Other Mechanisms Imidazo[1,2-a]pyridine Core->Other Mechanisms PI3K/Akt/mTOR PI3K/Akt/mTOR Kinase Inhibition->PI3K/Akt/mTOR CDKs CDKs Kinase Inhibition->CDKs c-Met c-Met Kinase Inhibition->c-Met G2/M Phase Arrest G2/M Phase Arrest Tubulin Polymerization Inhibition->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Caption: Anticancer mechanisms of imidazo[1,2-a]pyridines.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected imidazo[1,2-a]pyridine derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
IP-5 HCC1937 (Breast)45[11][20]
IP-6 HCC1937 (Breast)47.7[11][20]
Compound 28e MGC-803 (Gastric)0.038[21]
Compound 22e EBC-1 (Lung)0.045[17]
Compound 5b Jurkat (Leukemia)0.060[19]
Compound 5b HCT116 (Colon)0.138[19]
Compound 5b B16-F10 (Melanoma)0.380[19]
Compound 5b MDA-MB-231 (Breast)1.054[19]

Antimicrobial Activity: A Scaffold for Combating Infectious Diseases

Imidazo[1,2-a]pyridine derivatives also exhibit a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as some fungal species.[3][22][23]

  • SAR Insights:

    • The nature of the substituent at the C2 and C7 positions of the imidazo[1,2-a]pyridine ring has been shown to influence antimicrobial potency.[3]

    • For example, the presence of a phenyl ring at the C2 position with specific substitutions can enhance activity.[3]

    • The incorporation of a 1,2,3-triazole moiety has also been explored as a strategy to develop novel antimicrobial agents.[23]

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Imidazo[1,2-a]pyridine derivatives have demonstrated promising anti-inflammatory properties, often through the modulation of key inflammatory signaling pathways.[24][25]

  • Mechanism of Action:

    • Some derivatives have been shown to inhibit 5-lipoxygenase (5-LO), an enzyme involved in the biosynthesis of leukotrienes, which are potent inflammatory mediators.[26]

    • Others have been found to suppress the NF-κB and STAT3 signaling pathways, which are critical regulators of the inflammatory response.[24]

  • SAR Insights:

    • For 5-LO inhibitors, a central imidazo[1,2-a]pyridine scaffold, a cyclohexyl moiety, and an aromatic system were identified as key structural features.[26]

    • The presence of carboxylic acid derivatives at position 2 has been associated with anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) enzymes.[25]

Experimental Protocols

General Procedure for the Synthesis of Imidazo[1,2-a]pyridines (Example)

A common synthetic route to imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-haloketone. The following is a generalized procedure:

  • Reaction Setup: To a solution of the appropriately substituted 2-aminopyridine in a suitable solvent (e.g., ethanol, acetonitrile), add the corresponding α-haloketone.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to afford the desired imidazo[1,2-a]pyridine derivative.

Note: Specific reaction conditions, including solvent, temperature, and reaction time, may vary depending on the specific substrates used. For detailed, substrate-specific protocols, refer to the primary literature.[6][7]

In Vitro Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the imidazo[1,2-a]pyridine compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the medium is removed, and MTT solution is added to each well. The plates are incubated to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO). The absorbance is then measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined.

For a detailed protocol, please refer to specific publications investigating the anticancer activity of these compounds.[11]

The following diagram outlines the workflow for a typical cell viability assay.

cell_viability_workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells end End treat_compounds Treat Cells with Imidazo[1,2-a]pyridine Derivatives seed_cells->treat_compounds add_mtt Add MTT Solution and Incubate treat_compounds->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance analyze_data Calculate Cell Viability and IC50 read_absorbance->analyze_data analyze_data->end

Caption: Workflow for an in vitro cell viability assay.

Conclusion and Future Perspectives

The imidazo[1,2-a]pyridine scaffold continues to be a highly valuable and versatile core in the field of medicinal chemistry. The extensive research into its structure-activity relationships has led to the identification of potent and selective inhibitors for a range of therapeutic targets. The ongoing development of novel synthetic methodologies will undoubtedly facilitate the creation of new generations of imidazo[1,2-a]pyridine-based drugs with improved efficacy and safety profiles. Future research will likely focus on further elucidating the molecular mechanisms of action of these compounds and exploring their potential in combination therapies, particularly in the context of cancer treatment.

References

Imidazo[1,2-a]pyridine Scaffolds: A Comprehensive Technical Guide to Therapeutic Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Privileged Scaffold in Modern Drug Discovery

The imidazo[1,2-a]pyridine core is a nitrogen-fused heterocyclic system that has garnered significant attention in medicinal chemistry.[1][2][3] Its rigid, planar structure and synthetic tractability make it a "privileged scaffold," capable of interacting with a diverse array of biological targets through various non-covalent interactions. This guide provides an in-depth exploration of the key therapeutic targets modulated by imidazo[1,2-a]pyridine derivatives, offering a technical resource for researchers and drug development professionals. We will delve into the mechanistic underpinnings of their activity, present robust experimental protocols for target validation, and offer insights into the structure-activity relationships (SAR) that drive potency and selectivity.

Oncology: Targeting the Pillars of Cancer Proliferation

The anticancer properties of imidazo[1,2-a]pyridine derivatives are extensive, with compounds demonstrating inhibitory effects against a multitude of cancer cell lines, including breast, liver, colon, cervical, lung, and melanoma.[4][5] The primary mechanisms of action involve the targeted disruption of key signaling pathways that are frequently dysregulated in cancer.[5][6]

The PI3K/Akt/mTOR Pathway: A Central Hub for Cancer Cell Growth and Survival

The Phosphoinositide 3-kinase (PI3K)/Akt/mechanistic Target of Rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs cell proliferation, growth, and survival. Its hyperactivation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[6][7] Imidazo[1,2-a]pyridine derivatives have emerged as potent inhibitors of this pathway, often acting as dual PI3K/mTOR inhibitors.[7]

One series of compounds, for instance, replaced a benzimidazole core with the imidazo[1,2-a]pyridine scaffold, leading to potent dual PI3Kα/mTOR inhibition.[7] Another study reported a derivative that exhibited potent PI3Kα inhibition with an IC50 of 2 nM and induced apoptosis in breast cancer cells.[8] The inhibitory action on this pathway leads to downstream effects such as cell cycle arrest and apoptosis.[8][9] For example, certain novel imidazo[1,2-a]pyridines were found to reduce the levels of phosphorylated Akt and mTOR, leading to an increase in the expression of cell cycle inhibitors like p53 and p21.[8]

Key Molecular Targets in the PI3K/Akt/mTOR Pathway for Imidazo[1,2-a]pyridines

Compound Class Specific Target(s) IC50 Values Cancer Cell Line(s) Reference
1,2,4-oxadiazole substituted PI3Kα 2 nM Breast Cancer (T47D) [8]
Tertiary alcohol derivative PI3Kα/mTOR <100 nM (cellular assay) - [7]

| Compound 6 (Aliwaini et al.) | Akt/mTOR | 9.7 - 44.6 µM (cell viability) | Melanoma (A375, WM115), Cervical (HeLa) |[8][9] |

Signaling Pathway Visualization

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates EIF4E 4E-BP1 mTORC1->EIF4E Inhibits Proliferation Cell Proliferation, Survival, Growth S6K->Proliferation EIF4E->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->PI3K Inhibits Imidazopyridine->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway with inhibition points for imidazo[1,2-a]pyridines.

Protein Kinase Inhibition: Broad-Spectrum Anticancer Activity

Beyond the PI3K/Akt/mTOR axis, imidazo[1,2-a]pyridines have been successfully designed as inhibitors for a range of other protein kinases crucial for cancer progression.[10] This includes Cyclin-Dependent Kinases (CDKs), which are pivotal for cell cycle regulation, and receptor tyrosine kinases like the Insulin-like Growth Factor-1 Receptor (IGF-1R), which is involved in cell growth and survival.[8][11]

Derivatives have been identified that selectively inhibit CDKs, including CDK1, CDK2, CDK7, and CDK9, with IC50 values in the nanomolar range.[10] Furthermore, a novel series of 3-(pyrimidin-4-yl)-imidazo[1,2-a]pyridines were discovered as potent and selective inhibitors of IGF-1R kinase, with optimized compounds demonstrating favorable pharmacokinetics for oral administration.[11] The ability to target multiple kinases highlights the versatility of this scaffold in developing broad-spectrum anticancer agents.[10]

Selected Kinase Targets of Imidazo[1,2-a]pyridine Derivatives

Compound Series Target Kinase(s) IC50 Range Reference
Imidazo[1,2-a]pyridine derivative CDK1, CDK2, CDK7, CDK9 10 - 500 nM [10]
3-(pyrimidin-4-yl)-imidazo[1,2-a]pyridines IGF-1R Potent and selective [11]

| Various derivatives | DYRK1A, CLK1 | Micromolar range |[10] |

Infectious Diseases: A Scaffold for Combating Pathogens

The imidazo[1,2-a]pyridine scaffold is a promising framework for the development of novel anti-infective agents, demonstrating activity against bacteria, fungi, and various parasites.[2][12][13]

Antibacterial and Antifungal Activity

Several imidazo[1,2-a]pyridine derivatives have shown significant inhibitory activity against both Gram-positive and Gram-negative bacteria.[14] Structure-activity relationship (SAR) studies have indicated that the nature of the substituent at the C-2 and C-7 positions of the imidazo[1,2-a]pyridine core significantly influences the antibacterial potency.[14] In addition to antibacterial effects, these compounds have also displayed efficacy against fungal strains like Candida albicans and Aspergillus niger.[15]

Antiparasitic Potential

Imidazo[1,2-a]pyridine derivatives have shown promise in treating parasitic diseases like leishmaniasis and babesiosis.[16][17][18] In one study, a series of these compounds were evaluated against Leishmania amazonensis, with one derivative being approximately twice as active as the reference drug miltefosine.[19] Another study demonstrated that imidazo[1,2-a]pyridine inhibited the in vitro growth of several Babesia species in a dose-dependent manner, with a particularly high efficacy against B. caballi.[16] These findings suggest that the imidazo[1,2-a]pyridine scaffold could be a valuable starting point for the development of new treatments for neglected tropical diseases.[20]

Neurodegenerative Disorders: Modulating Key Neurological Targets

The application of imidazo[1,2-a]pyridines extends to the central nervous system, with derivatives being investigated for the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[21][22]

Adenosine A1 Receptor Antagonism

Certain 3-cyclohexylamino-2-phenyl-imidazo[1,2-α]pyridine analogues have shown affinity for the adenosine A1 receptor, suggesting their potential for treating cognitive deficits in neurological disorders.[21] Antagonism of the A1 receptor is a therapeutic strategy being explored to enhance cognitive function.

Acetylcholinesterase Inhibition and Amyloid Plaque Imaging

In the context of Alzheimer's disease, imidazo[1,2-a]pyridine derivatives have been designed as acetylcholinesterase (AChE) inhibitors, which is a key mechanism of some existing Alzheimer's drugs.[23] Furthermore, radioiodinated derivatives like [¹²⁵I]IMPY have been developed as imaging agents for β-amyloid plaques, a hallmark of Alzheimer's disease, demonstrating high specific binding and favorable brain uptake kinetics.[24]

Experimental Protocols: A Guide to Target Validation

The validation of therapeutic targets for novel compounds is a cornerstone of drug discovery. Below are representative protocols for assays commonly used to characterize the activity of imidazo[1,2-a]pyridine derivatives.

Kinase Inhibition Assay (Generic Protocol)

This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific protein kinase.

Workflow Visualization

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compound Start->Prepare_Reagents Incubation Incubate Components in Assay Buffer Prepare_Reagents->Incubation Detection Detect Kinase Activity (e.g., Luminescence, Fluorescence) Incubation->Detection Data_Analysis Analyze Data (Calculate IC50) Detection->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for a kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test imidazo[1,2-a]pyridine derivative in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound to generate a dose-response curve.

    • Prepare assay buffer containing the purified kinase, its specific substrate (peptide or protein), and ATP.

  • Assay Execution:

    • In a microplate, add the kinase, substrate, and varying concentrations of the test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and measure the amount of phosphorylated substrate or the amount of ATP remaining. This can be done using various detection methods, such as luminescence-based assays that measure ATP consumption or fluorescence-based assays that use phospho-specific antibodies.

  • Data Analysis:

    • Plot the kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.

Cell Viability and Apoptosis Assays

These assays are crucial for determining the cytotoxic and pro-apoptotic effects of anticancer compounds.

Workflow Visualization

Cell_Assay_Workflow cluster_assays Assays Start Start Cell_Seeding Seed Cancer Cells in a Microplate Start->Cell_Seeding Compound_Treatment Treat Cells with Imidazo[1,2-a]pyridine (Varying Concentrations) Cell_Seeding->Compound_Treatment Incubation Incubate for a Defined Period (e.g., 48 hours) Compound_Treatment->Incubation MTT_Assay MTT Assay for Cell Viability Incubation->MTT_Assay AnnexinV_PI_Staining Annexin V/PI Staining for Apoptosis Incubation->AnnexinV_PI_Staining Data_Analysis Data Analysis: - Calculate IC50 - Quantify Apoptotic Cells MTT_Assay->Data_Analysis Flow_Cytometry Analyze by Flow Cytometry AnnexinV_PI_Staining->Flow_Cytometry Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing cell viability and apoptosis.

Step-by-Step Methodology for Apoptosis Assay (Annexin V/PI Staining):

  • Cell Culture and Treatment:

    • Culture the desired cancer cell line (e.g., A375 melanoma cells) in appropriate media.

    • Treat the cells with the imidazo[1,2-a]pyridine derivative at its IC50 concentration for a specified time (e.g., 48 hours). Include untreated and vehicle-treated cells as controls.

  • Cell Staining:

    • Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are considered to be in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

  • Data Interpretation:

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Conclusion and Future Perspectives

The imidazo[1,2-a]pyridine scaffold has proven to be a remarkably versatile platform for the development of novel therapeutics across a range of diseases. Its synthetic accessibility and the ability to readily modify its structure allow for fine-tuning of its pharmacological properties. Future research will likely focus on:

  • Improving Selectivity: Designing derivatives with higher selectivity for specific kinase isoforms or receptor subtypes to minimize off-target effects.

  • Combination Therapies: Exploring the synergistic effects of imidazo[1,2-a]pyridine-based agents with existing drugs.[25]

  • Targeting Drug Resistance: Developing compounds that are effective against drug-resistant strains of bacteria, parasites, and cancer cells.

  • Expanding Therapeutic Applications: Investigating the potential of this scaffold in other disease areas, such as inflammatory and metabolic disorders.

The continued exploration of the chemical space around the imidazo[1,2-a]pyridine core, coupled with a deeper understanding of its interactions with biological targets, holds immense promise for the future of drug discovery.

References

Methodological & Application

Application Notes and Protocols: Leveraging 5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde in Multicomponent Reactions for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Convergence of Privileged Scaffolds, Fluorine Chemistry, and Multicomponent Reactions

In the landscape of modern medicinal chemistry, the imidazo[1,2-a]pyridine scaffold stands out as a "privileged" structure, forming the core of numerous approved drugs such as Zolpidem, Alpidem, and Minodronic acid.[1] Its rigid, bicyclic framework provides a versatile three-dimensional canvas for molecular design, enabling precise orientation of functional groups to interact with biological targets.[2] The therapeutic applications of imidazo[1,2-a]pyridine derivatives are vast, spanning anxiolytic, hypnotic, anti-cancer, and anti-inflammatory activities.

The strategic incorporation of fluorine into drug candidates is a cornerstone of contemporary pharmaceutical design. The unique properties of the fluorine atom—high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly enhance a molecule's pharmacological profile. Fluorination can improve metabolic stability by blocking sites susceptible to oxidative metabolism, modulate lipophilicity to enhance membrane permeability, and alter the pKa of nearby functional groups to optimize target binding and bioavailability.

Multicomponent reactions (MCRs) represent a paradigm shift in synthetic efficiency, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation.[1] This approach offers significant advantages over traditional linear synthesis, including reduced reaction times, lower costs, and decreased waste generation. Isocyanide-based MCRs, such as the Groebke-Blackburn-Bienaymé (GBB), Ugi, and Passerini reactions, are particularly powerful tools for rapidly generating libraries of diverse, drug-like molecules.[3][4]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde , a key building block that synergistically combines the benefits of the imidazo[1,2-a]pyridine scaffold and fluorine substitution. We will detail its synthesis and provide step-by-step protocols for its application in three seminal MCRs, enabling the rapid generation of novel and diverse chemical entities for screening and lead optimization.

Part 1: Synthesis of the Key Building Block: this compound

The target aldehyde can be synthesized in a two-step process starting from commercially available 2-amino-6-fluoropyridine. The first step involves the construction of the imidazo[1,2-a]pyridine core, followed by formylation at the C2 position.

Step 1.1: Synthesis of 5-Fluoroimidazo[1,2-a]pyridine

A common method for constructing the imidazo[1,2-a]pyridine ring is through the condensation of a 2-aminopyridine with an α-halocarbonyl compound.

  • Protocol:

    • To a solution of 2-amino-6-fluoropyridine (1.0 eq) in ethanol, add chloroacetaldehyde (1.1 eq, typically as a 50% aqueous solution).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate or dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 5-fluoroimidazo[1,2-a]pyridine.[5]

Step 1.2: Formylation via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocyclic systems.[6] The C2 position of the imidazo[1,2-a]pyridine ring is susceptible to electrophilic substitution.

  • Protocol:

    • In a flask cooled in an ice bath, add phosphorus oxychloride (POCl₃, 1.5 eq) to anhydrous N,N-dimethylformamide (DMF) dropwise with stirring to prepare the Vilsmeier reagent.

    • To this pre-formed reagent, add a solution of 5-fluoroimidazo[1,2-a]pyridine (1.0 eq) in DMF.

    • Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

    • Extract the product multiple times with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting solid by recrystallization or column chromatography to afford this compound.[6][7]

G cluster_0 Synthesis of this compound 2-Amino-6-fluoropyridine 2-Amino-6-fluoropyridine 5-Fluoroimidazo[1,2-a]pyridine 5-Fluoroimidazo[1,2-a]pyridine 2-Amino-6-fluoropyridine->5-Fluoroimidazo[1,2-a]pyridine Chloroacetaldehyde, Reflux Target_Aldehyde This compound 5-Fluoroimidazo[1,2-a]pyridine->Target_Aldehyde Vilsmeier-Haack (POCl3, DMF)

Caption: Synthetic route to the target aldehyde.

Part 2: Application in Multicomponent Reactions

The electron-withdrawing nature of the fluorine atom at the 5-position is anticipated to enhance the electrophilicity of the aldehyde carbonyl group, potentially increasing reaction rates in multicomponent reactions.

Groebke-Blackburn-Bienaymé (GBB) Reaction

The GBB reaction is a three-component reaction between a 2-aminoazine (or azole), an aldehyde, and an isocyanide to produce substituted 3-aminoimidazo[1,2-a]azines.[1][8] This reaction is a cornerstone for generating libraries of imidazo[1,2-a]pyridine derivatives.

  • Mechanistic Insight: The reaction is typically acid-catalyzed and proceeds through the initial formation of an imine from the 2-aminopyridine and the aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the protonated imine, leading to a nitrilium intermediate which then cyclizes and aromatizes to the final product.[9] The fluorine atom on the aldehyde component is expected to facilitate the initial imine formation.

GBB_Mechanism A 5-Fluoro-Aldehyde + 2-Aminopyridine B Imine Formation (H+ catalysis) A->B C Protonated Imine Intermediate B->C D Isocyanide Addition ([4+1] Cycloaddition) C->D + Isocyanide E Nitrilium Intermediate D->E F Intramolecular Cyclization E->F G Final Product (3-Aminoimidazo[1,2-a]pyridine derivative) F->G

Caption: Simplified GBB reaction workflow.

  • General Protocol for GBB Reaction:

    • To a vial, add this compound (1.0 eq), a substituted 2-aminopyridine (1.0 eq), and a suitable solvent such as methanol or ethanol (0.2-0.5 M).

    • Add an acid catalyst. Common choices include scandium(III) triflate (Sc(OTf)₃, 10 mol%), p-toluenesulfonic acid (PTSA, 10-20 mol%), or perchloric acid (HClO₄, 10 mol%).[7][9]

    • Add the isocyanide component (1.0-1.1 eq) to the mixture.

    • Stir the reaction at room temperature or heat to 50-60 °C for 6-24 hours. Monitor progress by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to isolate the desired 2,3-disubstituted-5-fluoroimidazo[1,2-a]pyridine derivative.

Entry2-AminopyridineIsocyanideCatalyst (mol%)SolventTemp (°C)Time (h)
12-AminopyridineCyclohexyl isocyanideSc(OTf)₃ (10)MethanolRT12
22-Amino-5-chloropyridinetert-Butyl isocyanidePTSA (20)Ethanol608
32-AminopyrazineBenzyl isocyanideHClO₄ (10)MethanolRT24
Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a versatile MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like α-acylamino amide scaffold in a single step.[3][10]

  • Mechanistic Insight: The reaction initiates with the formation of an imine from the aldehyde and amine. The carboxylic acid protonates the imine, which is then attacked by the isocyanide to form a nitrilium ion. This intermediate is trapped by the carboxylate anion, and a subsequent intramolecular Mumm rearrangement yields the stable bis-amide product.[11] The reaction is often performed in polar solvents like methanol, which can facilitate the ionic intermediates.[10]

  • General Protocol for U-4CR:

    • In a vial, dissolve the amine (1.0 eq, e.g., benzylamine) and this compound (1.0 eq) in methanol (0.5-1.0 M).

    • Stir the mixture for 15-30 minutes to allow for imine formation.

    • Add the carboxylic acid (1.0 eq, e.g., acetic acid) to the solution.

    • Add the isocyanide (1.0 eq, e.g., tert-butyl isocyanide) and stir the reaction at room temperature for 24-48 hours.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture in vacuo.

    • The crude product can often be purified by direct crystallization or by column chromatography on silica gel.

EntryAmineCarboxylic AcidIsocyanideSolventTemp (°C)Time (h)
1BenzylamineAcetic Acidtert-Butyl isocyanideMethanolRT24
2AnilineBenzoic AcidCyclohexyl isocyanideMethanolRT36
3Glycine methyl esterPropionic AcidBenzyl isocyanideTrifluoroethanolRT24
Passerini Three-Component Reaction

The Passerini reaction is the oldest isocyanide-based MCR, combining an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide.[4][12]

  • Mechanistic Insight: The Passerini reaction is typically conducted in aprotic solvents and is believed to proceed through a concerted, non-ionic pathway.[4][12] A hydrogen-bonded complex between the aldehyde and carboxylic acid is attacked by the isocyanide in the rate-determining step. This is followed by an intramolecular acyl transfer to form the final product.

MCR_Overview cluster_GBB GBB Reaction cluster_Ugi Ugi Reaction cluster_Passerini Passerini Reaction Aldehyde 5-Fluoroimidazo[1,2-a] pyridine-2-carbaldehyde GBB_Product 3-Amino-Imidazo- [1,2-a]pyridine Library Aldehyde->GBB_Product + Ugi_Product α-Acylamino Amide Library Aldehyde->Ugi_Product + Passerini_Product α-Acyloxy Amide Library Aldehyde->Passerini_Product + Amine_GBB 2-Aminopyridine Amine_GBB->GBB_Product Iso_GBB Isocyanide Iso_GBB->GBB_Product Amine_Ugi Amine Amine_Ugi->Ugi_Product Acid_Ugi Carboxylic Acid Acid_Ugi->Ugi_Product Iso_Ugi Isocyanide Iso_Ugi->Ugi_Product Acid_Passerini Carboxylic Acid Acid_Passerini->Passerini_Product Iso_Passerini Isocyanide Iso_Passerini->Passerini_Product

Caption: Overview of MCRs using the target aldehyde.

  • General Protocol for Passerini Reaction:

    • In a vial, dissolve this compound (1.0 eq) and a carboxylic acid (1.0 eq) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at a high concentration (0.5-1.0 M).

    • Add the isocyanide (1.0 eq) to the stirred solution.

    • Stir the reaction at room temperature for 24-72 hours. The reaction can be sluggish, especially with less reactive components.

    • Monitor the reaction by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

EntryCarboxylic AcidIsocyanideSolventTemp (°C)Time (h)
1Acetic AcidCyclohexyl isocyanideDCMRT48
2Benzoic Acidtert-Butyl isocyanideTHFRT72
3Phenylacetic AcidBenzyl isocyanideDCMRT48

Conclusion and Outlook

This compound is a highly valuable and versatile building block for diversity-oriented synthesis in drug discovery. Its strategic design combines the biologically relevant imidazo[1,2-a]pyridine core with the beneficial properties of fluorine. As demonstrated, this aldehyde is a competent substrate in powerful multicomponent reactions, including the Groebke-Blackburn-Bienaymé, Ugi, and Passerini reactions. The protocols outlined in this application note provide a robust framework for researchers to rapidly generate large libraries of novel, fluorinated imidazo[1,2-a]pyridine derivatives. The inherent efficiency and atom economy of these MCRs, coupled with the desirable physicochemical properties imparted by the fluorinated scaffold, make this approach a compelling strategy for identifying and optimizing new therapeutic agents.

References

Application Notes and Protocols for Condensation Reactions with 5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 5-Fluoroimidazo[1,2-a]pyridine Scaffold in Medicinal Chemistry

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in modern drug discovery, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties. The introduction of a fluorine atom at the 5-position of this scaffold can significantly enhance its metabolic stability, binding affinity, and pharmacokinetic profile, making 5-fluoroimidazo[1,2-a]pyridine derivatives highly sought-after targets in medicinal chemistry.

5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde is a key building block for the synthesis of a diverse library of compounds through various condensation reactions. This guide provides detailed protocols and insights for performing Knoevenagel, Claisen-Schmidt, and Wittig reactions with this versatile aldehyde, enabling researchers to efficiently generate novel molecules with therapeutic potential.

Core Concepts: Understanding Condensation Reactions

Condensation reactions are a cornerstone of organic synthesis, involving the joining of two molecules with the elimination of a small molecule, typically water. In the context of this compound, these reactions are instrumental in forming new carbon-carbon double bonds, leading to the creation of α,β-unsaturated systems which are valuable pharmacophores.

Part 1: The Knoevenagel Condensation: Synthesis of Cyanoacrylamide and Related Derivatives

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. This reaction is particularly useful for synthesizing electron-deficient alkenes, which are known to exhibit a range of biological activities.[1]

Causality Behind Experimental Choices:

The reactivity of the active methylene compound is paramount. Malononitrile and cyanoacetamide are excellent choices due to the strong electron-withdrawing nature of the nitrile and amide groups, which facilitates the initial deprotonation by a weak base. The choice of catalyst is critical; a mild base like piperidine or a catalytic amount of a strong, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is often sufficient to promote the reaction without inducing unwanted side reactions. Ethanol is a common solvent as it effectively dissolves the reactants and facilitates the removal of water as the reaction progresses.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

Objective: To synthesize (E)-2-(5-fluoroimidazo[1,2-a]pyridin-2-ylmethylene)malononitrile.

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol (absolute)

  • Standard laboratory glassware

  • Magnetic stirrer with heating capabilities

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (approximately 10 mL per gram of aldehyde).

  • Add malononitrile (1.1 eq) to the solution and stir until it is completely dissolved.

  • To the stirred solution, add a catalytic amount of piperidine (0.1 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase). The reaction is typically complete within 2-4 hours.

  • Upon completion, a precipitate of the product may form. If so, cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.

Expected Outcome: The product, (E)-2-(5-fluoroimidazo[1,2-a]pyridin-2-ylmethylene)malononitrile, is typically a crystalline solid.

Data Presentation: Representative Knoevenagel Condensation Reactions
Active Methylene CompoundCatalystSolventTemperatureTime (h)Yield (%)
MalononitrilePiperidineEthanolRoom Temp.2-4>90
Ethyl CyanoacetateDBUAcetonitrileReflux6-885-95
2-CyanoacetamidePiperidineEthanolRoom Temp.3-5>90

Note: Yields are based on analogous reactions and may vary depending on the specific reaction conditions and scale.

Visualization: Knoevenagel Condensation Workflow

Knoevenagel_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Dissolve Aldehyde (1.0 eq) & Active Methylene (1.1 eq) in Ethanol catalyst Add Piperidine (0.1 eq) reactants->catalyst stir Stir at Room Temp. (2-4 h) catalyst->stir monitor Monitor by TLC stir->monitor precipitate Precipitation/ Concentration monitor->precipitate filter Filter & Wash precipitate->filter purify Recrystallize/ Chromatography filter->purify product Pure Product purify->product

Caption: Generalized experimental workflow for the Knoevenagel condensation.

Part 2: The Claisen-Schmidt Condensation: Crafting Chalcones and Their Analogs

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (in this case, this compound, which lacks α-hydrogens) and a ketone possessing α-hydrogens.[2] The resulting α,β-unsaturated ketones, commonly known as chalcones, are a significant class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5][6]

Causality Behind Experimental Choices:

The choice of base is crucial. A strong base like sodium hydroxide or potassium hydroxide is typically used to deprotonate the α-carbon of the ketone, forming an enolate ion. The concentration of the base and the reaction temperature need to be carefully controlled to prevent self-condensation of the ketone. Ethanol is a common solvent as it is a good solvent for both the reactants and the base. The reaction is often performed at room temperature or with gentle heating to drive the reaction to completion.

Experimental Protocol: Claisen-Schmidt Condensation with Acetophenone

Objective: To synthesize (E)-1-phenyl-3-(5-fluoroimidazo[1,2-a]pyridin-2-yl)prop-2-en-1-one.

Materials:

  • This compound

  • Acetophenone

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a flask, dissolve this compound (1.0 eq) and acetophenone (1.0 eq) in 95% ethanol.

  • In a separate beaker, prepare a solution of sodium hydroxide (2.0 eq) in water and cool it in an ice bath.

  • Slowly add the cold NaOH solution to the stirred solution of the aldehyde and ketone. A color change and the formation of a precipitate are typically observed.

  • Continue stirring the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.

  • After the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) to neutralize the excess base.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.

  • Dry the crude product in a desiccator.

  • Purify the product by recrystallization from a suitable solvent such as ethanol.

Expected Outcome: The chalcone product is generally a colored, crystalline solid.

Data Presentation: Representative Claisen-Schmidt Condensation Reactions
KetoneBaseSolventTemperatureTime (h)Yield (%)
AcetophenoneNaOHEthanolRoom Temp.2-385-95
4-MethylacetophenoneKOHMethanolRoom Temp.3-480-90
4-ChloroacetophenoneNaOHEthanolRoom Temp.2-385-95

Note: Yields are based on analogous reactions and may vary depending on the specific reaction conditions and scale.

Visualization: Claisen-Schmidt Condensation Mechanism

Claisen_Schmidt_Mechanism cluster_enolate Enolate Formation cluster_addition Nucleophilic Addition cluster_dehydration Dehydration Ketone R-CO-CH3 Enolate [R-CO-CH2]- Ketone->Enolate + OH- Base OH- Aldehyde Ar-CHO Enolate->Aldehyde Alkoxide Ar-CH(O-)-CH2-CO-R Aldehyde->Alkoxide Protonation Ar-CH(OH)-CH2-CO-R Alkoxide->Protonation + H2O Chalcone Ar-CH=CH-CO-R Protonation->Chalcone - H2O

Caption: Simplified mechanism of the base-catalyzed Claisen-Schmidt condensation.

Part 3: The Wittig Reaction: A Versatile Olefination Strategy

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones using a phosphonium ylide (Wittig reagent).[7] This reaction is highly versatile and allows for the formation of both E and Z isomers depending on the nature of the ylide. Stabilized ylides generally favor the formation of the E-alkene.

Causality Behind Experimental Choices:

The Wittig reagent is typically prepared in situ by treating a phosphonium salt with a strong base such as n-butyllithium or sodium hydride. For stabilized ylides, a weaker base like sodium carbonate or even aqueous sodium bicarbonate can be employed.[7] The choice of solvent is crucial and depends on the base used; anhydrous solvents like THF or diethyl ether are necessary for strong bases, while aqueous or alcoholic solvents can be used for weaker bases with stabilized ylides. The reaction is often run at low temperatures to control the stereoselectivity.

Experimental Protocol: Wittig Reaction with a Stabilized Ylide

Objective: To synthesize (E)-ethyl 2-cyano-3-(5-fluoroimidazo[1,2-a]pyridin-2-yl)acrylate.

Materials:

  • This compound

  • Ethyl (triphenylphosphoranylidene)acetate (stabilized ylide)

  • Toluene

  • Standard laboratory glassware

  • Magnetic stirrer with heating capabilities

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • To the flask, add this compound (1.0 eq) and ethyl (triphenylphosphoranylidene)acetate (1.1 eq).

  • Add anhydrous toluene to the flask via a syringe.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product will contain triphenylphosphine oxide as a byproduct. Purify the desired alkene by column chromatography on silica gel.

Expected Outcome: The product is typically an oil or a low-melting solid.

Data Presentation: Representative Wittig Reactions
Phosphonium YlideBaseSolventTemperatureTime (h)StereoselectivityYield (%)
(Triphenylphosphoranylidene)acetonitrileNaHTHF0 °C to RT6-8>95% E80-90
Methyl(triphenyl)phosphonium bromiden-BuLiTHF-78 °C to RT2-4N/A75-85
Ethyl (triphenylphosphoranylidene)acetate-TolueneReflux12-24>95% E85-95

Note: Yields and stereoselectivity are based on analogous reactions and may vary.

Visualization: Wittig Reaction Experimental Workflow

Wittig_Workflow cluster_setup Reaction Setup (Inert) cluster_reaction Reaction cluster_workup Work-up & Purification reactants Add Aldehyde (1.0 eq) & Stabilized Ylide (1.1 eq) to dry Toluene reflux Reflux under N2 (12-24 h) reactants->reflux monitor Monitor by TLC reflux->monitor concentrate Remove Solvent monitor->concentrate chromatography Column Chromatography (Silica Gel) concentrate->chromatography product Pure Alkene chromatography->product

Caption: Experimental workflow for the Wittig reaction with a stabilized ylide.

Product Characterization

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the products. The coupling constants in the ¹H NMR spectrum can help determine the stereochemistry of the newly formed double bond (E or Z).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the nitrile (C≡N), carbonyl (C=O), and alkene (C=C) groups.

  • Melting Point: A sharp melting point is an indicator of the purity of a solid compound.

Conclusion and Future Directions

The condensation reactions of this compound provide a versatile and efficient platform for the synthesis of a wide range of novel heterocyclic compounds. The protocols outlined in this guide offer a solid foundation for researchers to explore the chemical space around this privileged scaffold. The resulting α,β-unsaturated derivatives are excellent candidates for biological screening and further structural modifications in the pursuit of new therapeutic agents. The electron-withdrawing nature of the fluoro-imidazo[1,2-a]pyridine core is expected to influence the reactivity and biological profile of the synthesized molecules, making this an exciting area for further investigation.

References

The Versatile Scaffold: Application of 5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] The introduction of a fluorine atom at the 5-position and a carbaldehyde group at the 2-position creates a highly versatile and reactive building block, 5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde, opening avenues for the synthesis of novel therapeutics. This guide provides an in-depth exploration of its applications, complete with detailed protocols and insights into its role in drug discovery.

Introduction to a Privileged Scaffold

The imidazo[1,2-a]pyridine core is a fused bicyclic heterocycle that has demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[3][4] The fluorine substitution at the 5-position can significantly enhance metabolic stability, membrane permeability, and binding affinity of the molecule to its biological target. The 2-carbaldehyde group serves as a versatile synthetic handle, allowing for a variety of chemical transformations to build diverse molecular architectures.

Synthetic Utility and Key Reactions

This compound is a valuable intermediate for the synthesis of a diverse range of derivatives. Its aldehyde functionality allows for classical transformations that are fundamental in medicinal chemistry.

Protocol 1: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Derivatives

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration, yielding an α,β-unsaturated product.[5] This reaction is instrumental in creating compounds with extended conjugation, which can be crucial for biological activity.

Rationale: This protocol is designed to introduce a variety of functionalities at the 2-position of the imidazo[1,2-a]pyridine core. The choice of active methylene compound allows for the modulation of the electronic and steric properties of the final product, which is a key aspect of structure-activity relationship (SAR) studies. Piperidine is a commonly used weak base catalyst that facilitates the reaction without promoting self-condensation of the aldehyde.

Detailed Protocol:

  • To a solution of this compound (1.0 mmol) in ethanol (10 mL), add the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 mmol).

  • Add a catalytic amount of piperidine (0.1 mmol).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution. Collect the solid by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Reductive Amination for the Synthesis of Amine Derivatives

Reductive amination is a powerful method to form carbon-nitrogen bonds. It involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced in situ to the corresponding amine.[2] This reaction is widely used to introduce basic nitrogen centers, which can improve the pharmacokinetic properties of a drug candidate.

Rationale: This protocol enables the introduction of a diverse range of primary and secondary amines, allowing for the exploration of interactions with biological targets and the modulation of physicochemical properties such as solubility and basicity. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation, as it does not readily reduce the starting aldehyde.

Detailed Protocol:

  • Dissolve this compound (1.0 mmol) and the desired primary or secondary amine (1.2 mmol) in 1,2-dichloroethane (10 mL).

  • Add sodium triacetoxyborohydride (1.5 mmol) to the mixture in portions.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the final product by appropriate spectroscopic methods.

Protocol 3: Oxidation to 5-Fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid

The oxidation of the aldehyde to a carboxylic acid provides a key intermediate for the synthesis of amides and esters, which are common functional groups in many drugs.

Rationale: This protocol utilizes sodium chlorite in the presence of a phosphate buffer and a chlorine scavenger (2-methyl-2-butene) to achieve a mild and selective oxidation of the aldehyde to the carboxylic acid without affecting other sensitive functional groups on the heterocyclic core.

Detailed Protocol:

  • Dissolve this compound (1.0 mmol) in a mixture of tert-butanol (10 mL) and water (2 mL).

  • Add a solution of sodium dihydrogen phosphate (NaH₂PO₄) (1.2 mmol) in water (2 mL).

  • Add 2-methyl-2-butene (4.0 mmol).

  • To this stirred mixture, add a solution of sodium chlorite (NaClO₂) (1.5 mmol) in water (2 mL) dropwise at room temperature.

  • Stir the reaction for 4-6 hours, monitoring by TLC.

  • After completion, adjust the pH of the reaction mixture to ~3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.

  • The product can be further purified by recrystallization if necessary.

Applications in Medicinal Chemistry: Targeting Kinases

The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore for the development of protein kinase inhibitors.[3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of this compound are being explored as potent and selective kinase inhibitors.

Structure-Activity Relationship (SAR) Insights

The following table summarizes representative SAR data for a series of hypothetical 2-substituted-5-fluoroimidazo[1,2-a]pyridine derivatives as inhibitors of a generic kinase. This data is illustrative and based on common trends observed in kinase inhibitor design.

Compound R Group (at C2) Kinase IC₅₀ (nM) Notes
1 -CHO>10,000Starting material, inactive.
2a !Knoevenagel Adduct with Malononitrile500Introduction of a cyano-vinyl group shows moderate activity.
2b !Knoevenagel Adduct with Ethyl Cyanoacetate350Ester group slightly improves activity.
3a -CH₂-NH-(4-methoxyphenyl)150Reductive amination with an electron-rich aniline shows good activity.
3b -CH₂-NH-(4-chlorophenyl)80Electron-withdrawing group on the aniline enhances potency.
4a -COOH>5,000Carboxylic acid is generally not favorable for kinase inhibition.
4b -CONH-(4-pyridyl)50Amide coupling with aminopyridine significantly improves activity, likely through H-bonding interactions in the ATP-binding site.

This table is for illustrative purposes and does not represent actual experimental data for a specific kinase.

Signaling Pathway Modulation

Derivatives of imidazo[1,2-a]pyridines have been shown to inhibit various kinases involved in cancer cell proliferation and survival, such as those in the AKT/mTOR pathway.[3] The following diagram illustrates a simplified representation of this signaling pathway and the potential point of intervention for an inhibitor derived from this compound.

AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor 5-Fluoroimidazo[1,2-a]pyridine Derivative Inhibitor->AKT Inhibits

Caption: Simplified AKT/mTOR signaling pathway and potential inhibition by a 5-Fluoroimidazo[1,2-a]pyridine derivative.

Experimental Workflow for Derivative Synthesis and Screening

The following diagram outlines a typical workflow for the synthesis of a library of derivatives from this compound and their subsequent biological screening.

workflow cluster_synthesis Synthesis cluster_screening Screening Start This compound Reaction1 Knoevenagel Condensation Start->Reaction1 Reaction2 Reductive Amination Start->Reaction2 Reaction3 Oxidation & Amide Coupling Start->Reaction3 Library Derivative Library Reaction1->Library Reaction2->Library Reaction3->Library Biochemical Biochemical Assay (e.g., Kinase Inhibition) Library->Biochemical Cellular Cell-based Assay (e.g., Proliferation) Biochemical->Cellular SAR SAR Analysis Cellular->SAR

Caption: Workflow for synthesis and screening of this compound derivatives.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique combination of a privileged heterocyclic core, a bioisosteric fluorine atom, and a reactive aldehyde functionality provides a powerful platform for the synthesis of novel drug candidates. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this scaffold in the development of new and effective therapies.

References

The Strategic Application of 5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde in the Development of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, planar structure and rich electron density make it an ideal framework for designing molecules that can interact with a variety of biological targets. In the realm of oncology, derivatives of this scaffold have emerged as potent anticancer agents, demonstrating activities that span the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[2][3] The introduction of a fluorine atom at the 5-position of the imidazo[1,2-a]pyridine ring is a strategic modification intended to enhance the metabolic stability and binding affinity of the resulting compounds. The aldehyde functionality at the 2-position serves as a versatile chemical handle for the elaboration of the core structure into a diverse library of potential drug candidates. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and application of 5-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde as a key precursor for novel anticancer therapeutics.

Part 1: Synthesis of the Precursor: this compound

The synthesis of the title precursor can be efficiently achieved in a two-step process, commencing with the construction of the imidazo[1,2-a]pyridine core, followed by formylation at the C2 position.

Step 1: Synthesis of 5-Fluoroimidazo[1,2-a]pyridine

The foundational imidazo[1,2-a]pyridine ring system is typically synthesized via the condensation of a 2-aminopyridine with an α-halocarbonyl compound. For the synthesis of 5-fluoroimidazo[1,2-a]pyridine, 2-amino-6-fluoropyridine serves as the key starting material.

Protocol 1: Synthesis of 5-Fluoroimidazo[1,2-a]pyridine

  • Materials:

    • 2-Amino-6-fluoropyridine

    • Chloroacetaldehyde (50% aqueous solution)

    • Sodium bicarbonate (NaHCO₃)

    • Ethanol (EtOH)

    • Dichloromethane (DCM)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 2-amino-6-fluoropyridine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).

    • To this suspension, add chloroacetaldehyde (1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between water and dichloromethane.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel to afford 5-fluoroimidazo[1,2-a]pyridine.

Step 2: Formylation of 5-Fluoroimidazo[1,2-a]pyridine

The introduction of the aldehyde group at the C2 position is critical for further derivatization. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocyclic systems.

Protocol 2: Vilsmeier-Haack Formylation to Yield this compound

  • Materials:

    • 5-Fluoroimidazo[1,2-a]pyridine

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • Sodium acetate (NaOAc)

    • Dichloromethane (DCM)

    • Ice bath

  • Procedure:

    • In a round-bottom flask, cool N,N-dimethylformamide (10 eq) in an ice bath.

    • Slowly add phosphorus oxychloride (1.5 eq) dropwise to the cooled DMF, maintaining the temperature below 5 °C.

    • Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

    • To this reagent, add a solution of 5-fluoroimidazo[1,2-a]pyridine (1.0 eq) in dichloromethane dropwise.

    • Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

    • Carefully quench the reaction by pouring it onto crushed ice.

    • Neutralize the mixture with a saturated aqueous solution of sodium acetate.

    • Extract the product with dichloromethane.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the resulting solid by recrystallization or column chromatography to yield this compound.

Part 2: Elaboration of the Precursor into Anticancer Agents

The aldehyde functionality of this compound is a versatile starting point for the synthesis of a wide array of derivatives. A common and effective strategy is the synthesis of chalcones and their subsequent cyclization to form various heterocyclic systems.

Protocol 3: Synthesis of a Chalcone Intermediate
  • Materials:

    • This compound

    • Substituted acetophenone (e.g., 4-methoxyacetophenone)

    • Potassium hydroxide (KOH)

    • Ethanol (EtOH)

  • Procedure:

    • Dissolve this compound (1.0 eq) and the substituted acetophenone (1.1 eq) in ethanol.

    • To this solution, add a catalytic amount of potassium hydroxide.

    • Stir the reaction mixture at room temperature until a precipitate forms.

    • Monitor the reaction by TLC.

    • Upon completion, filter the precipitate, wash with cold ethanol, and dry to obtain the chalcone derivative.

Part 3: Biological Activity and Mechanism of Action

Derivatives of the imidazo[1,2-a]pyridine scaffold have been extensively investigated for their anticancer properties. A significant body of research points towards their role as inhibitors of the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Imidazo[1,2-a]pyridine derivatives have been shown to be potent inhibitors of PI3Kα, a key isoform of the PI3K enzyme.[4][5] By inhibiting PI3Kα, these compounds can block the downstream signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells.

PI3K_Pathway_Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor 5-Fluoroimidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibits SAR_Workflow Precursor 5-Fluoroimidazo[1,2-a]pyridine- 2-carbaldehyde Derivatization Chemical Derivatization (e.g., Chalcone synthesis, heterocycle formation) Precursor->Derivatization Library Library of Derivatives Derivatization->Library Screening Biological Screening (e.g., Cell Viability Assays, Kinase Assays) Library->Screening Data IC50 Data & SAR Analysis Screening->Data Lead Lead Compound Optimization Data->Lead

References

Application Notes & Protocols: Synthesis of Novel Fluorophores from 5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a "privileged structure" in medicinal chemistry and materials science.[1][2] Its rigid, planar, and electron-rich nature makes it an exceptional scaffold for developing molecules with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[3] Beyond its pharmaceutical utility, the π-conjugated bicyclic system endows many of its derivatives with intrinsic fluorescence, characterized by excellent quantum yields and large Stokes shifts.[4][5] These photophysical properties make them highly attractive for applications in chemical sensing, bioimaging, and optoelectronics.[6][7]

The synthetic versatility of this scaffold is significantly enhanced by functionalization. Specifically, an aldehyde group at the C2 position serves as a powerful synthetic handle, enabling the extension of the π-conjugated system through various condensation reactions. This guide focuses on leveraging 5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde as a key building block. The introduction of a fluorine atom at the C5 position is a deliberate strategic choice; as a highly electronegative element, it modulates the electronic properties of the heterocyclic core, which can fine-tune the resulting probe's photophysical characteristics, such as emission wavelength and quantum efficiency.[8]

This document provides a detailed protocol for the synthesis of novel fluorescent probes via a base-catalyzed Knoevenagel condensation, a robust and high-yielding C-C bond-forming reaction. We will delve into the mechanistic rationale, provide a step-by-step experimental workflow, and discuss the expected photophysical outcomes.

Synthetic Strategy: Extending π-Conjugation via Knoevenagel Condensation

The most direct and efficient method to transform the non-fluorescent (or weakly fluorescent) this compound into a highly emissive probe is through the extension of its π-electron system. The Knoevenagel condensation is the reaction of choice for this purpose.[9]

The Underlying Principle: The reaction involves the condensation of an aldehyde with a compound containing an "active methylene" group (a CH₂ group flanked by two electron-withdrawing groups, such as -CN, -COOR, or -C=O). The reaction is typically catalyzed by a weak base, such as piperidine, or a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for less reactive substrates.[10][11] The base facilitates the deprotonation of the active methylene compound to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields a new, more extensive conjugated system.

The choice of the active methylene compound is critical as it directly influences the electronic and photophysical properties of the final probe. For instance, using malononitrile introduces a dicyanovinyl group, which is a strong electron-acceptor and often results in probes with significant intramolecular charge transfer (ICT) character, making them sensitive to solvent polarity.[12]

Knoevenagel_Condensation_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Product Isolation cluster_final Final Product Aldehyde 5-Fluoroimidazo[1,2-a]pyridine -2-carbaldehyde Reaction Combine in Solvent (e.g., Ethanol) Aldehyde->Reaction Methylene Active Methylene Compound (e.g., Malononitrile) Methylene->Reaction Catalysis Add Base Catalyst (e.g., Piperidine) Reaction->Catalysis 1. Heating Reflux (e.g., 80°C, 2-4h) Catalysis->Heating 2. Cooling Cool to RT Heating->Cooling 3. Filtration Filter Precipitate Cooling->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Dry in Vacuo Washing->Drying Probe Purified Fluorescent Probe Drying->Probe

Caption: Experimental workflow for probe synthesis.

Detailed Experimental Protocol

Protocol 1: Synthesis of 2-(5-fluoroimidazo[1,2-a]pyridin-2-yl)-methylene-malononitrile

This protocol details the synthesis of a fluorescent probe via the Knoevenagel condensation of this compound with malononitrile.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound>97%CommercialStarting material.
Malononitrile>99%CommercialActive methylene compound.
Ethanol (EtOH)AnhydrousCommercialReaction solvent.
Piperidine>99%CommercialBasic catalyst. Handle in a fume hood.
Round-bottom flask (50 mL)--Reaction vessel.
Reflux condenser---
Magnetic stirrer/hotplate---
Buchner funnel and filter paper--For product filtration.
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄-For reaction monitoring.
Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 166.1 mg).

  • Addition of Reagents: Add malononitrile (1.1 mmol, 72.7 mg) followed by anhydrous ethanol (15 mL). Stir the mixture at room temperature until all solids are dissolved.

  • Catalyst Addition: To the stirred solution, add piperidine (2-3 drops, ~0.1 mmol) using a Pasteur pipette. A color change to yellow or orange is typically observed.

  • Reaction Execution: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80°C) using a heating mantle or oil bath.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours, as indicated by the consumption of the starting aldehyde spot.

  • Product Isolation: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. A solid precipitate should form. For complete precipitation, the flask can be cooled further in an ice bath for 30 minutes.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid cake with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials and catalyst.

  • Drying: Dry the bright yellow/orange solid product under vacuum to yield the final fluorescent probe.

Knoevenagel_Mechanism step1 Step 1: Carbanion Formation Base (B:) deprotonates the active methylene compound to form a resonance-stabilized carbanion. reactants NC-CH₂-CN + R-CHO + Base step2 Step 2: Nucleophilic Attack The carbanion attacks the electrophilic carbonyl carbon of the aldehyde. carbanion [NC-CH-CN]⁻ step3 Step 3: Protonation The resulting alkoxide is protonated by the conjugate acid (BH+). intermediate1 R-CH(O⁻)-CH(CN)₂ step4 Step 4: Dehydration Base-catalyzed elimination of a water molecule yields the final C=C double bond. intermediate2 R-CH(OH)-CH(CN)₂ reactants->carbanion Base carbanion->intermediate1 + R-CHO intermediate1->intermediate2 + H⁺ product R-CH=C(CN)₂ + H₂O intermediate2->product - H₂O

Caption: Simplified mechanism of Knoevenagel condensation.

Characterization and Expected Results

The synthesized probe should be characterized to confirm its structure and evaluate its photophysical properties.

  • Structural Confirmation:

    • ¹H NMR: Expect the disappearance of the aldehyde proton signal (~9.8-10.0 ppm) and the appearance of a new singlet for the vinyl proton (~7.5-8.5 ppm).

    • ¹³C NMR: Look for the disappearance of the aldehyde carbonyl carbon (~185-195 ppm) and the appearance of new signals for the vinyl carbons.

    • FT-IR: The characteristic aldehyde C=O stretch (~1700 cm⁻¹) should be absent, while a strong C≡N stretch (~2220 cm⁻¹) should be present.

    • Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of the product (C₁₁H₆FN₅, M.W. = 215.20).

  • Photophysical Properties: The extension of conjugation is expected to induce a significant bathochromic (red) shift in both absorption and emission spectra compared to the starting aldehyde. The resulting probe is anticipated to be highly fluorescent.

PropertyExpected Value Range (in aprotic solvent like THF)Rationale
λ_abs (nm) 380 - 450 nmExtended π-conjugation lowers the HOMO-LUMO energy gap, shifting absorption to a longer wavelength.[4]
λ_em (nm) 480 - 550 nmFluorescence emission from the excited state of the newly formed conjugated system.
Stokes Shift (nm) > 80 nmA large Stokes shift is characteristic of many imidazopyridine dyes, beneficial for minimizing self-absorption.[5]
Quantum Yield (Φ) 0.2 - 0.7The rigid, planar structure often leads to high fluorescence quantum yields.[6]
Solvatochromism PronouncedThe probe's ICT character will likely cause a red-shift in emission in more polar solvents.[13]

Field-Proven Insights and Troubleshooting

  • Causality of Catalyst Choice: Piperidine is a secondary amine that is sufficiently basic to catalyze the reaction efficiently without promoting significant side reactions. For electron-rich aldehydes or less reactive methylene compounds, a stronger base like DBU may be required to increase the rate of carbanion formation.[10]

  • Solvent Effects: While ethanol is a convenient and effective solvent, aprotic solvents like acetonitrile or THF can also be used. The choice of solvent can influence reaction time and, more importantly, the ease of product precipitation upon cooling.

  • Troubleshooting Low Yields: If the yield is low, ensure all reagents are pure and the solvent is anhydrous. Consider increasing the reaction time or switching to a stronger catalyst (e.g., DBU in acetonitrile). If the product is soluble in the reaction solvent, removal of the solvent under reduced pressure followed by purification via column chromatography may be necessary.

  • Self-Validating Protocol: The success of the reaction is often visually apparent. The formation of a brightly colored solid from a pale solution is a strong indicator of product formation. This visual cue, combined with TLC analysis showing the consumption of starting material and the appearance of a single, lower Rf product spot, provides a high degree of confidence before instrumental analysis.

Applications in Research and Development

The fluorescent probes synthesized from this compound are versatile tools for various applications:

  • Cellular Imaging: The lipophilic nature and high fluorescence of these probes make them suitable for imaging subcellular structures.[14][15]

  • Ion Sensing: The imidazo[1,2-a]pyridine core and the appended functional groups can act as chelating sites for metal ions like Hg²⁺ or Fe³⁺, leading to a "turn-on" or "turn-off" fluorescent response.[14][16]

  • Drug Development: The core scaffold is prevalent in many marketed drugs.[2][3] Developing fluorescent analogues can aid in studying drug-target interactions and cellular uptake.

References

Topic: A Practical Guide to the Scale-up Synthesis and Purification of Imidazo[1,2-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous therapeutic agents, including the well-known hypnotic zolpidem and the anxiolytic alpidem.[1][2][3] As drug discovery programs advance, the need to transition from milligram-scale synthesis to multi-gram or kilogram-scale production becomes critical. This application note provides a comprehensive, field-proven guide for the scale-up synthesis and purification of imidazo[1,2-a]pyridine derivatives. We delve into the causality behind experimental choices, offering detailed protocols, and addressing the common challenges encountered during process scale-up to ensure robust and reproducible outcomes.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

Imidazo[1,2-a]pyridines are fused bicyclic heteroaromatic compounds that have garnered significant interest due to their diverse and potent biological activities.[3][4] Their structural similarity to purines allows them to interact with a wide range of biological targets, leading to applications as anti-ulcer, anticonvulsant, anti-inflammatory, and antimicrobial agents.[1][2][5] The successful development of drugs like zolpidem underscores the therapeutic potential of this chemical class.[6][7]

Transitioning the synthesis of a promising imidazo[1,2-a]pyridine candidate from a laboratory curiosity to a viable development compound requires a strategic approach to scaling the chemical synthesis. This guide focuses on a classic and highly adaptable synthetic route, providing the technical details necessary for researchers to confidently produce large quantities of high-purity material.

Scale-up Synthesis Strategy: The One-Pot Condensation

While numerous methods exist for constructing the imidazo[1,2-a]pyridine core, including multi-component reactions (MCRs) and transition-metal-catalyzed C-H functionalizations, the classical condensation of a 2-aminopyridine with an α-halocarbonyl compound remains one of the most robust and scalable methods.[3][8][9][10][11]

Causality for Method Selection:

  • High Atom Economy: The reaction is a direct condensation-cyclization, minimizing waste.

  • Starting Material Availability: Substituted 2-aminopyridines and α-haloacetophenones are widely available commercially or are readily synthesized.

  • Robustness: The reaction is generally high-yielding and tolerant of a wide variety of functional groups on both starting materials.[9][10]

  • Simplicity: The procedure can often be performed as a one-pot synthesis without the need for sensitive catalysts or reagents, simplifying the process and reducing costs at scale.[1][2]

The overall workflow for the synthesis is depicted below.

G cluster_synthesis Synthesis Workflow Start Charge Reactor with 2-Aminopyridine & Solvent AddBase Add Base (e.g., NaHCO3) Start->AddBase Heat Heat to Reaction Temperature (e.g., 80-100°C) AddBase->Heat AddKetone Controlled Addition of α-Bromoacetophenone Solution Heat->AddKetone React Monitor Reaction (TLC/HPLC) AddKetone->React Cool Cool to Room Temperature React->Cool Quench Quench with Water Cool->Quench Extract Extract with Organic Solvent (e.g., EtOAc) Quench->Extract Isolate Isolate Crude Product (Concentrate Solvent) Extract->Isolate End Crude Imidazo[1,2-a]pyridine Isolate->End G cluster_purification Purification Workflow Start Crude Solid Product Solvent Select Recrystallization Solvent/System Start->Solvent Dissolve Dissolve Crude in Minimum Hot Solvent Solvent->Dissolve Filter Hot Filtration (Optional, removes insolubles) Dissolve->Filter Cool Slow Cooling to Induce Crystallization Filter->Cool Collect Collect Crystals by Filtration Cool->Collect Wash Wash with Cold Solvent Collect->Wash Dry Dry Under Vacuum Wash->Dry Analyze Analyze Purity (HPLC, NMR) Dry->Analyze End Pure Crystalline Product (>99.5%) Analyze->End

References

The Strategic Functionalization of a Privileged Scaffold: Application Notes and Protocols for the C-H Functionalization of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, forming the structural basis of numerous marketed drugs like Zolpidem and Alpidem.[1][2] Its "privileged" status stems from its versatile biological activities, including anticancer, anti-inflammatory, and antiviral properties.[3][4] The direct functionalization of the innate carbon-hydrogen (C-H) bonds of this scaffold represents a paradigm shift in synthetic efficiency, offering atom-economical routes to novel derivatives.[5][6] This guide provides an in-depth exploration of the strategies and methodologies for the selective C-H functionalization of imidazo[1,2-a]pyridines, with a focus on field-proven insights and detailed, reproducible protocols for researchers in drug discovery and chemical biology.

The Imidazo[1,2-a]pyridine Core: A Chemist's Playground

The imidazo[1,2-a]pyridine scaffold is a bicyclic aromatic heterocycle containing a bridgehead nitrogen atom. Its electronic properties make it amenable to various chemical transformations. The C-3 position is particularly electron-rich and, therefore, the most nucleophilic carbon, making it a prime target for electrophilic substitution and radical reactions.[7][8] The pyridine ring, in contrast, is more electron-deficient, and its C-H bonds are generally less reactive. However, strategic use of directing groups and tailored catalytic systems can unlock functionalization at these positions, notably at C-5.

Navigating Regioselectivity: C-3 vs. C-5 Functionalization

The ability to selectively functionalize different positions of the imidazo[1,2-a]pyridine core is crucial for generating diverse molecular architectures for structure-activity relationship (SAR) studies. The two most commonly targeted positions are C-3 and C-5.

The Electron-Rich C-3 Position: A Hub of Reactivity

The C-3 position is the most kinetically favorable site for functionalization due to its high electron density. A vast array of transformations have been developed to introduce various substituents at this position.

  • Arylation: The introduction of aryl groups at the C-3 position is a common strategy to modulate the pharmacological properties of the scaffold.

  • Alkylation and Fluoroalkylation: The incorporation of alkyl and fluoroalkyl moieties can enhance metabolic stability and lipophilicity.[9] Trifluoromethylation, in particular, is a widely employed modification in medicinal chemistry.[10][11]

  • Amination, Sulfonylation, and Phosphorylation: The installation of heteroatom-containing functional groups can introduce new hydrogen bonding interactions and alter the polarity of the molecule.[9][10]

The Challenging C-5 Position: Unlocking New Chemical Space

Functionalization at the C-5 position is more challenging due to the lower intrinsic reactivity of the pyridine ring C-H bonds. However, recent advances in catalysis have enabled selective C-5 functionalization, providing access to novel chemical matter. Palladium-catalyzed direct arylation has emerged as a powerful tool for this purpose.[12][13]

Methodologies for C-H Functionalization: A Comparative Overview

The choice of synthetic methodology is dictated by the desired functional group, the substitution pattern of the starting material, and the required reaction conditions.

Transition-Metal Catalysis: The Workhorse of C-H Activation

Palladium catalysis has been extensively used for the direct arylation of imidazo[1,2-a]pyridines.[14] These reactions typically proceed via a concerted metalation-deprotonation (CMD) mechanism. Copper catalysis has also been employed for various C-H functionalization reactions, including amination and alkylation.[15]

Visible-Light Photoredox Catalysis: A Green and Mild Approach

In recent years, visible-light photoredox catalysis has emerged as a powerful and sustainable alternative to traditional methods.[10][16] These reactions are often conducted under mild, room-temperature conditions and tolerate a wide range of functional groups. Photoredox catalysis enables a variety of transformations, including trifluoromethylation, amination, and aminoalkylation, often through radical-mediated pathways.[10][16]

Metal-Free Reactions: Simplicity and Sustainability

The development of metal-free C-H functionalization methods is highly desirable to avoid potential metal contamination in the final products, which is a significant concern in the pharmaceutical industry.[7] These methods often utilize strong oxidants or proceed through multicomponent reactions.[17][18]

Data Presentation: A Comparative Look at C-3 Functionalization Methods

Functionalization Methodology Catalyst/Reagent Typical Yields (%) Key Advantages References
Arylation Palladium-CatalyzedPd(OAc)₂70-95High efficiency, broad scope[14]
Trifluoromethylation Photoredox CatalysisAcridinium photocatalyst, CF₃SO₂Na60-90Mild conditions, metal-free[10][11]
Amination Photoredox CatalysisAcridinium photosensitizer, Cobaloxime catalyst69-99External oxidant-free[10][16]
Aminomethylation Multicomponent ReactionCatalyst-freeModerate to GoodOperational simplicity, commercially available starting materials[8]
Sulfonylation Photoredox CatalysisOrganic photoredox catalystGoodThree-component reaction[10]

Experimental Protocols

Protocol 1: Palladium-Catalyzed C-3 Arylation of Imidazo[1,2-a]pyridine

This protocol describes a general procedure for the direct C-3 arylation of imidazo[1,2-a]pyridines with aryl bromides using a ligand-free palladium catalyst.

Materials:

  • Imidazo[1,2-a]pyridine derivative

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Dimethylacetamide (DMA)

  • Schlenk tube

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube, add the imidazo[1,2-a]pyridine derivative (0.5 mmol), aryl bromide (1.0 mmol), Pd(OAc)₂ (0.005 mmol, 1 mol%), and K₂CO₃ (1.0 mmol).

  • Evacuate and backfill the tube with an inert atmosphere three times.

  • Add anhydrous DMA (2 mL) via syringe.

  • Stir the reaction mixture at 130 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired C-3 arylated product.

Causality Behind Experimental Choices:

  • Palladium(II) acetate: A common and effective palladium precursor for C-H activation.

  • Potassium carbonate: Acts as a base to facilitate the deprotonation step in the catalytic cycle.

  • Dimethylacetamide: A high-boiling polar aprotic solvent suitable for this type of cross-coupling reaction.

  • Inert atmosphere: Prevents the oxidation of the palladium catalyst.

Protocol 2: Visible-Light-Mediated C-3 Trifluoromethylation

This protocol details a metal-free, visible-light-induced C-3 trifluoromethylation of imidazo[1,2-a]pyridines using Langlois' reagent.[9][11]

Materials:

  • Imidazo[1,2-a]pyridine derivative

  • Sodium triflinate (CF₃SO₂Na, Langlois' reagent)

  • Acridinium photoredox catalyst (e.g., mesityl acridinium)

  • 1,2-Dichloroethane (DCE)

  • Reaction vial with a stir bar

  • Blue LED light source

Procedure:

  • To a reaction vial, add the imidazo[1,2-a]pyridine derivative (0.2 mmol), CF₃SO₂Na (0.4 mmol), and the acridinium photoredox catalyst (1-5 mol%).

  • Add anhydrous DCE (2 mL).

  • Seal the vial and place it under irradiation with a blue LED light source at room temperature.

  • Stir the reaction mixture for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the product with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Acridinium photoredox catalyst: An organic photocatalyst that can be excited by visible light to initiate the radical trifluoromethylation.

  • Sodium triflinate: A stable and easy-to-handle source of the trifluoromethyl radical upon single-electron reduction.

  • Blue LED light source: Provides the necessary energy to excite the photocatalyst.

  • 1,2-Dichloroethane: A suitable solvent that is transparent to visible light and can dissolve the reactants.

Visualization of Key Processes

General Workflow for C-H Functionalization

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_end Outcome Start_IAP Imidazo[1,2-a]pyridine Activation C-H Bond Activation Start_IAP->Activation Start_Partner Coupling Partner (e.g., Aryl Halide, Radical Precursor) Start_Partner->Activation Catalyst Catalyst (e.g., Pd(OAc)₂, Photocatalyst) Catalyst->Activation Solvent Solvent (e.g., DMA, DCE) Solvent->Activation Additives Additives (e.g., Base, Oxidant) Additives->Activation Bond_Formation New Bond Formation Activation->Bond_Formation Product Functionalized Imidazo[1,2-a]pyridine Bond_Formation->Product Purification Work-up & Purification Product->Purification

Caption: General workflow for the C-H functionalization of imidazo[1,2-a]pyridines.

Catalytic Cycle for Palladium-Catalyzed C-3 Arylation

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X OxAdd->PdII_Aryl CMD Concerted Metalation- Deprotonation PdII_Aryl->CMD Imidazo[1,2-a]pyridine, Base PdII_Intermediate Cyclometalated Pd(II) Intermediate CMD->PdII_Intermediate RedElim Reductive Elimination PdII_Intermediate->RedElim RedElim->Pd0 Product Product C-3 Arylated Product RedElim->Product Base Base Base->CMD IAP Imidazo[1,2-a]pyridine IAP->CMD ArX Ar-X ArX->OxAdd

Caption: Simplified catalytic cycle for Pd-catalyzed C-3 arylation.

Conclusion and Future Perspectives

The C-H functionalization of the imidazo[1,2-a]pyridine core has matured into a robust and versatile strategy for the synthesis of novel derivatives with potential therapeutic applications. The continued development of more sustainable and efficient catalytic systems, including those that enable functionalization at previously inaccessible positions, will undoubtedly accelerate the discovery of new drug candidates based on this privileged scaffold. The protocols and insights provided herein serve as a practical guide for researchers to navigate this exciting and rapidly evolving field of synthetic chemistry.

References

Application Notes and Protocols for the Use of 5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the 5-Fluoroimidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, forming the basis of numerous clinically approved drugs and investigational agents.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for substituent groups, facilitating optimal interactions with protein targets. In the realm of oncology and inflammatory diseases, this scaffold has proven to be a particularly fertile ground for the development of potent protein kinase inhibitors.[2] Kinases, a family of over 500 enzymes that regulate virtually all cellular processes, are frequently dysregulated in cancer, making them prime therapeutic targets.[2]

The introduction of a fluorine atom at the 5-position of the imidazo[1,2-a]pyridine ring offers several strategic advantages. Fluorine's high electronegativity can modulate the pKa of nearby functionalities, potentially enhancing binding interactions with the kinase active site. Furthermore, the C-F bond is exceptionally stable, often blocking sites of metabolic oxidation and thereby improving the pharmacokinetic profile of a drug candidate. The 2-carbaldehyde functionality serves as a versatile synthetic handle, allowing for the introduction of diverse molecular fragments through reactions such as reductive amination, Wittig reactions, and condensations. This enables a broad exploration of the chemical space around the core scaffold, which is crucial for optimizing potency and selectivity against a specific kinase target.

This guide provides an in-depth exploration of the synthesis and application of 5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde as a key building block for the generation of novel kinase inhibitors. We will present plausible synthetic strategies, detailed experimental protocols for derivatization and biological evaluation, and insights into the structure-activity relationships that govern the efficacy of this compound class.

Synthesis of the Core Scaffold: this compound

While this compound is commercially available from specialized suppliers, understanding its synthesis is crucial for bespoke modifications. A common approach involves a two-step process: the cyclization to form the imidazo[1,2-a]pyridine core, followed by formylation at the C2 position.

Step 1: Synthesis of 5-Fluoroimidazo[1,2-a]pyridine

The foundational imidazo[1,2-a]pyridine ring system is typically constructed via the condensation of a 2-aminopyridine with an α-halocarbonyl compound.

Exemplary Protocol:

  • Reaction Setup: To a solution of 6-fluoro-2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol, add chloroacetaldehyde (1.1 eq, typically as a 50% solution in water).

  • Cyclization: Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 5-fluoroimidazo[1,2-a]pyridine.

Step 2: Vilsmeier-Haack Formylation at C2

The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group onto electron-rich heterocyclic systems.

Exemplary Protocol:

  • Reagent Preparation: In a flask cooled in an ice bath, add phosphorus oxychloride (POCl₃, 1.5 eq) to anhydrous N,N-dimethylformamide (DMF, 3.0 eq) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Reaction: Dissolve 5-fluoroimidazo[1,2-a]pyridine (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Heating: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring by TLC.

  • Hydrolysis: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extraction and Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude aldehyde by flash column chromatography to obtain this compound.

Application in Kinase Inhibitor Synthesis: Reductive Amination

The aldehyde group at the C2 position is an ideal anchor for introducing diversity through reductive amination. This reaction forms a stable carbon-nitrogen bond, allowing for the coupling of a wide array of primary and secondary amines, which can be tailored to interact with specific pockets of the target kinase.

G start This compound intermediate Imine/Iminium Intermediate start->intermediate Reaction with Amine amine Primary or Secondary Amine (R1R2NH) amine->intermediate reductant Reducing Agent (e.g., NaBH(OAc)₃) product Final Kinase Inhibitor Derivative reductant->product solvent Solvent (e.g., DCE, THF) solvent->start solvent->amine intermediate->product Reduction

Caption: Reductive Amination Workflow.

Protocol: Synthesis of a C2-Aminomethyl Derivative

This protocol describes a general procedure for the reductive amination of this compound with a hypothetical amine, for instance, 4-piperidinoaniline, to generate a potential kinase inhibitor.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and 4-piperidinoaniline (1.1 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Imine Formation: Add a catalytic amount of acetic acid (0.1 eq) and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting aldehyde is consumed (typically 4-12 hours).

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane), to yield the final compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Potential Kinase Targets and Structure-Activity Relationship (SAR) Insights

Derivatives of the imidazo[1,2-a]pyridine scaffold have shown inhibitory activity against a range of kinases, including both serine/threonine and tyrosine kinases.

Known Kinase Targets for Imidazo[1,2-a]pyridine Scaffolds:

  • PI3K (Phosphoinositide 3-kinase): A key regulator of the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer.

  • CDKs (Cyclin-Dependent Kinases): Master regulators of the cell cycle, making them attractive targets for anti-cancer therapies.[3]

  • DYRK1A/CLK1: Implicated in neurodegenerative diseases and certain cancers.[2]

  • Receptor Tyrosine Kinases (e.g., PDGFR, IGF-1R): Involved in cell growth, proliferation, and angiogenesis.[4]

SAR Table for Imidazo[1,2-a]pyridine Derivatives

The following table summarizes general SAR trends observed for this class of inhibitors, which can guide the design of new compounds derived from this compound.

Position of SubstitutionStructural ModificationGeneral Impact on Activity
C2 Introduction of amine-containing side chains via the carbaldehyde.Can form hydrogen bonds with the kinase hinge region or extend into solvent-exposed regions. The nature of the amine (e.g., basicity, size) is critical for potency and selectivity.
C3 Often unsubstituted or small alkyl groups.Bulky groups at this position are generally detrimental to activity.
C5 Fluorine substitution. Expected to enhance metabolic stability and potentially improve binding affinity through favorable electronic interactions.
C6, C7, C8 Aryl or heteroaryl substitutions.These positions can be modified to target specific pockets in the kinase active site, influencing both potency and selectivity.

Protocols for Biological Evaluation

Once synthesized, the novel compounds must be evaluated for their ability to inhibit the target kinase and affect cancer cell viability.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the IC₅₀ value of a compound against a specific kinase.

G plate Prepare serial dilutions of inhibitor compound in a 384-well plate reagents Add Kinase, Substrate, and ATP plate->reagents incubate1 Incubate at room temperature (e.g., 60 min) to allow kinase reaction reagents->incubate1 detection Add Kinase-Glo® Reagent (stops reaction, measures remaining ATP) incubate1->detection incubate2 Incubate at room temperature (e.g., 10 min) detection->incubate2 readout Measure Luminescence (Signal inversely proportional to kinase activity) incubate2->readout

Caption: In Vitro Kinase Assay Workflow.

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions in assay buffer to achieve a range of final concentrations (e.g., from 10 µM to 0.1 nM).

  • Reaction Mixture: In a white, opaque 384-well plate, add the kinase enzyme, its specific substrate, and ATP at a concentration close to its Km value.

  • Initiation: Add the serially diluted test compound to the wells to initiate the kinase reaction. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

  • Readout: After a brief incubation (e.g., 10 minutes), measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Anti-Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

G seed Seed cancer cells in a 96-well plate and allow to adhere overnight treat Treat cells with serial dilutions of the inhibitor compound seed->treat incubate1 Incubate for a specified period (e.g., 72 hours) treat->incubate1 mtt Add MTT reagent to each well incubate1->mtt incubate2 Incubate for 2-4 hours to allow formazan crystal formation mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) to dissolve crystals incubate2->solubilize readout Measure Absorbance at ~570 nm solubilize->readout

Caption: Cellular Anti-Proliferation Assay Workflow.

  • Cell Seeding: Seed a relevant cancer cell line into a 96-well clear-bottom plate at an appropriate density and allow the cells to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the synthesized inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Readout: Measure the absorbance of the solution at approximately 570 nm using a plate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each concentration and determine the GI₅₀ (concentration for 50% growth inhibition).

Relevant Signaling Pathway: The PI3K/AKT/mTOR Cascade

Given that PI3K is a known target for imidazo[1,2-a]pyridine inhibitors, understanding its signaling pathway is crucial for interpreting the cellular effects of newly synthesized compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes

Caption: The PI3K/AKT/mTOR Signaling Pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development professionals who are working with or looking to optimize the synthesis of this valuable heterocyclic building block. We will delve into a reliable two-step synthetic pathway, address common experimental challenges through a detailed troubleshooting guide, and answer frequently asked questions to enhance your understanding and improve experimental outcomes.

Section 1: Recommended Synthetic Pathway Overview

The most common and reliable method for synthesizing this compound involves a two-step process. This approach offers robust control over each transformation, facilitating purification and maximizing the yield of the final product.

  • Step 1: Cyclization. The synthesis begins with the construction of the core imidazo[1,2-a]pyridine ring system. This is typically achieved through the condensation of 2-amino-6-fluoropyridine with an α-halocarbonyl compound, such as chloroacetaldehyde or bromoacetaldehyde.

  • Step 2: Formylation. The aldehyde functional group is introduced at the C2 position of the heterocyclic core via an electrophilic aromatic substitution, most effectively accomplished using the Vilsmeier-Haack reaction.[1][2]

The overall workflow is summarized below.

G cluster_start Starting Materials cluster_reagents Reagents cluster_process Synthetic Process A 2-Amino-6-fluoropyridine P1 Step 1: Cyclization (Condensation Reaction) A->P1 B Chloroacetaldehyde (or equivalent) B->P1 C Base (e.g., NaHCO3) Solvent (e.g., Ethanol) C->P1 D Vilsmeier Reagent (POCl3, DMF) P3 Step 2: Formylation (Vilsmeier-Haack Reaction) D->P3 P2 Intermediate: 5-Fluoroimidazo[1,2-a]pyridine P1->P2 P2->P3 P4 Final Product: This compound P3->P4 Troubleshooting cluster_q1 cluster_q2 cluster_q3 start Problem Observed q1 Q: Low yield in cyclization (Step 1)? start->q1 q2 Q: Incomplete formylation (Step 2)? start->q2 q3 Q: Formation of dark, tarry byproducts? start->q3 a1_1 Cause: Impure 2-amino-6-fluoropyridine. Solution: Recrystallize or re-purify starting material. q1->a1_1 Check Purity a1_2 Cause: Inefficient base. Solution: Use fresh, dry NaHCO3 or consider a stronger, non-nucleophilic base if needed. Ensure sufficient equivalents (2.5x). q1->a1_2 Check Base a1_3 Cause: Volatility of aldehyde reagent. Solution: Use a sealed tube or ensure efficient reflux condensation. Add reagent at room temp before heating. q1->a1_3 Check Reagent a2_1 Cause: Inactive Vilsmeier reagent. Solution: Use anhydrous DMF and fresh POCl3. Prepare reagent at 0°C immediately before use. q2->a2_1 Check Reagents a2_2 Cause: Insufficient reaction temperature/time. Solution: Increase temperature to 70-80°C or extend reaction time. Monitor closely by TLC. q2->a2_2 Check Conditions a2_3 Cause: Poor substrate solubility. Solution: Ensure complete dissolution of the imidazopyridine intermediate, using a co-solvent like DCM if necessary. q2->a2_3 Check Solubility a3_1 Cause: Overheating during Vilsmeier reagent formation. Solution: Maintain strict temperature control (0°C) during POCl3 addition. q3->a3_1 Check Temp. a3_2 Cause: Uncontrolled addition of chloroacetaldehyde. Solution: Ensure slow, dropwise addition in Step 1 to manage the exotherm. q3->a3_2 Check Addition a3_3 Cause: Impurities in solvents or reagents. Solution: Use high-purity or anhydrous solvents where specified (especially for Step 2). q3->a3_3 Check Purity

References

Technical Support Center: Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for imidazo[1,2-a]pyridine synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important heterocyclic scaffold. Here, we address common challenges, with a focus on troubleshooting the formation of unwanted side-products. Our guidance is grounded in established chemical principles and validated through practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for imidazo[1,2-a]pyridines that are prone to side-product formation?

The synthesis of imidazo[1,2-a]pyridines is most commonly achieved through the condensation of 2-aminopyridines with α-halocarbonyl compounds, a reaction widely known as the Tschitschibabin synthesis. While highly effective, this method and its variations are susceptible to the formation of several side-products. Other notable methods include the Ortoleva-King reaction and modern catalytic approaches, each presenting a unique set of challenges.

Q2: I am observing a side-product with a mass corresponding to a dimer of my 2-aminopyridine starting material. What is this, and why is it forming?

This is a very common issue. The side-product is likely a dihydropyridopyrimidine derivative, which forms through the self-condensation of the 2-aminopyridine starting material, particularly under harsh reaction conditions such as high temperatures. This dimerization is often catalyzed by the acid generated during the primary reaction pathway.

Q3: My reaction is sluggish, and upon workup, I isolate a significant amount of unreacted 2-aminopyridine and a hydrolyzed α-halocarbonyl. What is happening?

This typically points to two potential issues: insufficient reaction temperature or, more commonly, hydrolysis of the α-halocarbonyl reactant. α-Halocarbonyls can be sensitive to moisture and can hydrolyze to the corresponding carboxylic acid and halide, especially if the reaction is run for an extended period or if the solvent is not anhydrous.

Troubleshooting Guide: Side-Product Formation

This guide provides a structured approach to diagnosing and resolving common side-product issues encountered during the synthesis of imidazo[1,2-a]pyridines.

Issue 1: Formation of Polysubstituted or Isomeric Imidazo[1,2-a]pyridines

Symptoms:

  • Multiple spots on TLC analysis, which are close in polarity to the desired product.

  • Complex NMR spectra with overlapping signals that are difficult to assign.

  • Mass spectrometry data indicating products with the same mass as the desired product but with different fragmentation patterns.

Root Cause Analysis: The use of unsymmetrically substituted 2-aminopyridines or α-halocarbonyls can lead to the formation of regioisomers. For example, a 2-amino-4-methylpyridine can potentially yield both the 7-methyl and the 5-methyl imidazo[1,2-a]pyridine. The regioselectivity is governed by the electronic and steric effects of the substituents on the pyridine ring.

Troubleshooting Workflow:

start Isomeric Side-Products Observed step1 Analyze Substituent Effects: - Electronic (EDG/EWG) - Steric Hindrance start->step1 step2 Modify Reaction Conditions: - Lower Temperature - Change Solvent Polarity step1->step2 If regioselectivity is poor step3 Employ Regioselective Synthetic Strategy: - Use pre-functionalized starting materials - Consider alternative cyclization methods step2->step3 If optimization is insufficient end Isolation of Desired Regioisomer step3->end

Caption: Troubleshooting workflow for isomeric side-products.

Mitigation Strategies:

  • Reaction Condition Optimization: A systematic approach to optimizing reaction conditions can significantly enhance regioselectivity. The following table provides a starting point for this optimization.

ParameterRecommended ChangeRationale
Temperature Decrease reaction temperatureLower temperatures can enhance the kinetic selectivity towards the thermodynamically more stable isomer.
Solvent Screen solvents of varying polarity (e.g., EtOH, DMF, Dioxane)The solvent can influence the transition state energies of the competing pathways, thereby affecting the isomeric ratio.
Base Use a non-nucleophilic, sterically hindered base (e.g., DBU, Proton Sponge)This can minimize side reactions involving the base and can influence the deprotonation equilibrium of the pyridinium intermediate.
  • Chromatographic Separation: If isomeric products are unavoidable, careful column chromatography is often required. A thorough screening of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and stationary phases (e.g., silica gel, alumina) is recommended.

Issue 2: Formation of N-Oxide Side-Products

Symptoms:

  • A product with a mass of +16 Da relative to the expected product is observed by MS.

  • Characteristic changes in the aromatic region of the ¹H NMR spectrum.

Root Cause Analysis: N-oxidation of the pyridine nitrogen in the imidazo[1,2-a]pyridine core can occur, particularly if oxidizing agents are present or if the reaction is exposed to air at elevated temperatures for prolonged periods. Some reagents, such as those used in certain cross-coupling reactions, can also promote N-oxidation.

Mitigation Strategies:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize exposure to atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been thoroughly degassed by methods such as freeze-pump-thaw or by bubbling an inert gas through them.

  • Reagent Purity: Ensure the purity of all reagents and starting materials to avoid the introduction of trace oxidizing impurities.

Issue 3: Formation of Michael Adducts

Symptoms:

  • Observation of a high molecular weight side-product, often corresponding to the addition of the starting aminopyridine to the product.

  • This is more common when the imidazo[1,2-a]pyridine product contains an electron-withdrawing group, making it susceptible to nucleophilic attack.

Root Cause Analysis: The imidazo[1,2-a]pyridine ring system can act as a Michael acceptor under certain conditions. The unreacted 2-aminopyridine, being a good nucleophile, can add to the electron-deficient positions of the newly formed imidazo[1,2-a]pyridine ring.

Experimental Protocol: Standard Procedure for Minimizing Michael Addition

  • Stoichiometry Control: Begin by using a slight excess (1.05-1.1 equivalents) of the α-halocarbonyl compound relative to the 2-aminopyridine. This ensures that the nucleophilic aminopyridine is consumed, minimizing its availability for Michael addition.

  • Controlled Addition: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the 2-aminopyridine in a suitable solvent (e.g., anhydrous ethanol).

  • Slowly add the α-halocarbonyl compound dropwise to the solution at room temperature over a period of 15-30 minutes.

  • Monitoring: Monitor the reaction progress closely using TLC or LC-MS. The goal is to stop the reaction as soon as the starting 2-aminopyridine is fully consumed.

  • Workup: Upon completion, quench the reaction and proceed with the standard workup and purification procedure.

cluster_0 Reaction Progression SM Starting Materials: 2-Aminopyridine α-Halocarbonyl Product Desired Product: Imidazo[1,2-a]pyridine SM->Product Desired Pathway SideProduct Michael Adduct Product->SideProduct Side Reaction (Excess Aminopyridine)

Caption: Reaction pathway leading to Michael adduct formation.

Technical Support Center: Chromatographic Purification of 5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the chromatographic purification of 5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions. The methodologies and advice presented herein are grounded in established scientific principles to ensure reliable and reproducible purification outcomes.

I. Introduction to the Challenge

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2][3][4] The imidazo[1,2-a]pyridine scaffold is a recognized "drug prejudice" moiety, appearing in numerous marketed drugs.[1][4] The purification of this compound, however, can present challenges due to its specific chemical properties. The basic nitrogen in the pyridine ring can interact strongly with acidic silica gel, a common stationary phase, leading to issues like peak tailing and poor recovery.[5] Furthermore, the aldehyde group is reactive and can be sensitive to certain chromatographic conditions.[6][7]

This guide provides a structured approach to overcoming these challenges, enabling you to achieve high purity of your target compound efficiently.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the chromatographic purification of this compound.

Issue 1: Significant Peak Tailing in Normal-Phase Chromatography

Q: I'm using a standard silica gel column with a hexane/ethyl acetate solvent system, but my product peak shows significant tailing. What's causing this and how can I fix it?

A: Peak tailing with pyridine-containing compounds on silica gel is a classic problem.[5]

  • Causality: The primary cause is the strong interaction between the basic nitrogen atom of the pyridine ring and acidic silanol groups (Si-OH) on the surface of the silica gel.[5] This interaction leads to a secondary, stronger retention mechanism for a portion of the analyte molecules, causing them to elute more slowly and creating a "tail" on the peak.

  • Solution Workflow:

    • Deactivate the Silica Gel: The most effective solution is to "cap" the acidic silanol groups. This can be achieved by adding a small amount of a competing base to your mobile phase.[5]

      • Protocol: Add 0.5-2% triethylamine (TEA) or pyridine to your eluent. The amine will preferentially interact with the silanol groups, minimizing their interaction with your compound.[8]

    • Alternative Stationary Phases: If peak shape does not improve sufficiently, consider using a less acidic stationary phase.

      • Alumina (basic or neutral): Alumina can be a good alternative to silica for basic compounds.

      • Deactivated Silica: Pre-treated, end-capped silica gel can also be used.

    • Solvent System Modification: Increasing the polarity of the mobile phase can sometimes help to reduce tailing by more effectively competing with the analyte for interaction sites on the stationary phase.

Caption: Troubleshooting workflow for peak tailing.

Issue 2: Poor Recovery of the Compound from the Column

Q: After running my column, I'm getting a very low yield of my product. Where could it be going?

A: Low recovery can be due to several factors, from irreversible adsorption to degradation on the column.

  • Causality & Solutions:

    • Irreversible Adsorption: The strong interaction with silica, as mentioned above, can sometimes be so strong that a portion of your compound does not elute at all.

      • Solution: Use the deactivation methods described in Issue 1.

    • Compound Degradation: The acidic nature of silica gel can potentially degrade sensitive molecules. The aldehyde functionality, while generally stable, can be susceptible under certain conditions.

      • Solution: Perform a stability test. Spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If you see new spots, your compound is likely degrading on the silica.[9] In this case, switching to a more inert stationary phase like alumina or a polymer-based resin is recommended.

    • Compound is Highly Polar: If your compound is more polar than anticipated, it may not be eluting with your current solvent system.

      • Solution: After your expected fractions have been collected, flush the column with a very polar solvent (e.g., 10% methanol in dichloromethane) and check these fractions for your product.

Issue 3: Co-elution with Impurities

Q: I'm having trouble separating my product from a closely-eluting impurity. How can I improve the resolution?

A: Improving resolution requires optimizing the selectivity of your chromatographic system.

  • Causality & Solutions:

    • Insufficient Selectivity: Your current solvent system and stationary phase are not discriminating enough between your product and the impurity.

      • Solution 1: Solvent System Optimization:

        • Change Solvent Ratios: A simple first step is to try a gradient elution, starting with a less polar mixture and gradually increasing the polarity.[8]

        • Introduce a Different Solvent: Replacing one of the solvents with another of similar polarity but different chemical properties can alter the selectivity. For example, if you are using hexane/ethyl acetate, try switching to a dichloromethane/methanol system.

      • Solution 2: Change Stationary Phase: If solvent optimization fails, a different stationary phase is the next logical step.

        • Reverse-Phase Chromatography: This is often an excellent choice for polar, heterocyclic compounds.[10] A C18 column with a mobile phase of water and acetonitrile (or methanol) is a good starting point. The addition of a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can improve peak shape by protonating the pyridine nitrogen.[11]

Parameter Normal-Phase (Silica) Reverse-Phase (C18)
Stationary Phase Polar (SiO2)Non-polar (C18 chains)
Mobile Phase Non-polar to moderately polarPolar (e.g., Water/Acetonitrile)
Elution Order Least polar elutes firstMost polar elutes first
Typical Modifiers Triethylamine (for bases)Formic Acid/TFA (for bases)

Caption: Comparison of Normal-Phase and Reverse-Phase Chromatography for Pyridine Derivatives.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for flash chromatography of this compound on silica gel?

A: A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Begin with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate. Use TLC to determine the optimal solvent ratio that gives your product an Rf value of approximately 0.2-0.3.[8] Remember to add a small amount of triethylamine (e.g., 1%) to your chosen solvent system to prevent peak tailing.

Q2: Is my compound likely to be soluble in common chromatography solvents?

A: Yes. The parent compound, pyridine-2-carbaldehyde, is soluble in polar solvents like water, ethanol, and acetone.[6] Given the structure of this compound, it is expected to be soluble in common chromatography solvents such as ethyl acetate, dichloromethane, and methanol. It will likely have lower solubility in very non-polar solvents like hexanes.

Q3: Can I use reverse-phase HPLC for the final purification?

A: Absolutely. Reverse-phase HPLC is an excellent technique for the final purification of polar heterocyclic compounds.

  • Recommended Starting Conditions:

    • Column: A C18 column is a standard choice.

    • Mobile Phase A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or 0.1% TFA.

    • Gradient: A linear gradient from 5-95% B over 20-30 minutes is a good starting point.

    • Detection: UV detection at a wavelength around 250-280 nm should be suitable.[12]

The acidic modifier in the mobile phase helps to protonate the basic nitrogen, leading to sharper peaks and better resolution.[11]

Q4: My compound appears to be unstable on the column, as I see multiple new spots on my TLC analysis of the collected fractions. What should I do?

A: This indicates on-column degradation.

  • Confirm Instability: Perform a 2D TLC experiment. Spot your crude material on a TLC plate, run it in one direction, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If new spots appear off the diagonal, it confirms instability on the stationary phase.[9]

  • Switch Stationary Phase: Immediately switch to a more inert stationary phase. Neutral alumina is a good first alternative. If degradation persists, consider a polymer-based column.

  • Minimize Contact Time: If you must use silica, work quickly. Use a shorter, wider column and a slightly more polar solvent system to elute the compound faster, minimizing its residence time on the column.

Caption: Workflow for assessing compound stability on silica gel.

IV. Experimental Protocols

Protocol 1: Deactivated Silica Gel Flash Chromatography
  • Slurry Preparation: In a beaker, add silica gel to your chosen eluent (e.g., 8:2 Hexane:Ethyl Acetate) containing 1% triethylamine. Stir to create a uniform slurry.

  • Column Packing: Pour the slurry into your chromatography column and allow the silica to pack under gentle pressure or gravity.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of dichloromethane or your eluent. If solubility is low, you can adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of your column.[8]

  • Elution: Begin eluting with your chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine is volatile and should be removed during this step.

V. References

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. --INVALID-LINK--

  • Benchchem. Technical Support Center: Chromatographic Purification of Pyridine Derivatives. --INVALID-LINK--

  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. --INVALID-LINK--

  • ResearchGate. Normal-phase capillary chromatography of polar aromatic compounds. --INVALID-LINK--

  • PubMed. Comparison of the adsorption mechanisms of pyridine in hydrophilic interaction chromatography and in reversed-phase aqueous liquid chromatography. --INVALID-LINK--

  • Restek. Troubleshooting Guide. --INVALID-LINK--

  • SIELC Technologies. Separation of 4-Acetylpyridine on Newcrom R1 HPLC column. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. --INVALID-LINK--

  • SIELC Technologies. Pyridine. --INVALID-LINK--

  • University of Rochester, Department of Chemistry. Tips & Tricks: Tips for Flash Column Chromatography. --INVALID-LINK--

  • Hawach. Several Problems of Flash Column Chromatography. --INVALID-LINK--

  • Phenomenex. Troubleshooting Guide. --INVALID-LINK--

  • ChemicalBook. 5-fluoroimidazo[1,2-a]pyridine-2-carboxaldehyde. --INVALID-LINK--

  • SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. --INVALID-LINK--

  • Solubility of Things. 2-Pyridinecarboxaldehyde. --INVALID-LINK--

  • PubMed Central. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. --INVALID-LINK--

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. --INVALID-LINK--

  • PubMed. Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. --INVALID-LINK--

  • Semantic Scholar. Synthesis of imidazo[1,2-a]pyridines: a decade update. --INVALID-LINK--

  • Wikipedia. Pyridine-2-carbaldehyde. --INVALID-LINK--

  • PubMed Central. A Fluorescence-Based Assay for N5-Carboxyaminoimidazole Ribonucleotide Mutase. --INVALID-LINK--

  • PubMed Central. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. --INVALID-LINK--

  • National Institutes of Health. 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. --INVALID-LINK--

  • PubMed. 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. --INVALID-LINK--

  • Semantic Scholar. carbaldehyde into 6-Fluoroimidazo[1,2. --INVALID-LINK--

  • JLUpub. Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. --INVALID-LINK--

  • RSC Publishing. Synthesis of imidazo[1,2-a]pyridines: a decade update. --INVALID-LINK--

  • Sigma-Aldrich. Imidazo 1,2-a pyridine-5-carboxaldehyde 97 372147-50-7. --INVALID-LINK--/760315)

References

Technical Support Center: Optimizing Reaction Conditions for Imidazo[1,2-a]pyridine Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common experimental challenges encountered during the synthesis of this important heterocyclic scaffold. The information presented here is synthesized from established literature and practical field experience to ensure scientific integrity and experimental success.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of imidazo[1,2-a]pyridines in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: I am not getting any product, or the yield of my imidazo[1,2-a]pyridine is very low. What are the potential causes and solutions?

Answer: Low or no yield is a common frustration that can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.[1] Consider the following steps:

  • Reagent Quality: The purity of your starting materials, particularly the 2-aminopyridine and the carbonyl compound (e.g., α-haloketone, aldehyde, or ketone), is paramount. Impurities can introduce side reactions or inhibit the desired transformation.

    • Actionable Advice:

      • Ensure the purity of your reagents using techniques like NMR or melting point analysis.

      • If the purity is questionable, purify the starting materials before use. For example, 2-aminopyridines can often be purified by recrystallization or sublimation.

      • Use freshly opened solvents, as contaminants like water or peroxides in aged solvents can be detrimental.

  • Catalyst Activity: For catalyzed reactions (e.g., using copper, palladium, or iodine), the activity of the catalyst is critical.[1][2][3]

    • Actionable Advice:

      • If using a solid catalyst, ensure it has been stored under appropriate conditions (e.g., in a desiccator) to prevent deactivation by moisture or air.

      • Consider using a fresh batch of catalyst to rule out catalyst deactivation.

      • Be aware of potential catalyst poisons in your starting materials or solvents. For example, sulfur-containing compounds can poison palladium catalysts.

      • Note that many modern procedures for imidazo[1,2-a]pyridine synthesis can be performed catalyst-free under the right conditions.[4][5]

  • Reaction Temperature: Temperature is a critical parameter that influences reaction kinetics.

    • Actionable Advice:

      • If the reaction is sluggish, a moderate increase in temperature may be necessary. Many imidazo[1,2-a]pyridine syntheses require heating.

      • Conversely, excessively high temperatures can lead to the decomposition of starting materials or the desired product, resulting in a lower yield and the formation of complex mixtures.

      • It is advisable to perform small-scale experiments to screen a range of temperatures and find the optimum for your specific substrates.

  • Solvent Choice: The polarity and boiling point of the solvent can significantly impact the reaction rate and outcome. Solvents like DMF, ethanol, toluene, and even water have been successfully employed.[1]

    • Actionable Advice:

      • The ideal solvent depends on the specific reaction. For instance, polar aprotic solvents like DMF can facilitate the reaction of 2-aminopyridines with α-haloketones.

      • For multi-component reactions, the choice of solvent can be critical for ensuring all starting materials remain in solution.

      • Consider running small-scale solvent screening experiments to identify the optimal solvent for your system.

  • Atmosphere: Some reactions are sensitive to air or moisture.

    • Actionable Advice:

      • If your substrates or intermediates are prone to oxidation or hydrolysis, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • However, it's worth noting that some modern oxidative cyclization methods advantageously use air as the oxidant.[3]

  • Reaction Time: The reaction may not have reached completion.

    • Actionable Advice:

      • Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time and avoid premature work-up or prolonged heating that could lead to decomposition.[1]

Issue 2: Formation of Multiple Products or Side Reactions

Question: My reaction mixture shows multiple spots on TLC, indicating the formation of side products. How can I improve the selectivity?

Answer: The formation of side products is a common challenge that complicates purification and reduces the yield of the desired imidazo[1,2-a]pyridine. Here are some strategies to enhance selectivity:

  • Control of Stoichiometry: The molar ratio of your reactants can significantly influence the product distribution.

    • Actionable Advice:

      • Carefully control the stoichiometry of your reactants. An excess of one reactant might lead to the formation of undesired byproducts.

      • For multi-component reactions, precise control over the stoichiometry of all components is crucial.

  • Temperature Optimization: Temperature can affect the relative rates of competing reaction pathways.

    • Actionable Advice:

      • Running the reaction at a lower temperature may favor the formation of the thermodynamically more stable product, potentially increasing the selectivity for your desired imidazo[1,2-a]pyridine. This may, however, require a longer reaction time.

  • Catalyst Selection: The choice of catalyst can play a pivotal role in directing the reaction towards the desired product.

    • Actionable Advice:

      • For metal-catalyzed reactions, the nature of the metal and its ligands can influence selectivity. For example, different copper catalysts may afford different levels of selectivity.

      • In some cases, switching to a metal-free catalytic system, such as using iodine or a Brønsted acid, can improve the outcome.[6][7]

  • Regioselectivity in Unsymmetrical 2-Aminopyridines: When using a 2-aminopyridine with substituents on the pyridine ring, the formation of regioisomers is possible.

    • Actionable Advice:

      • The electronic nature of the substituents on the 2-aminopyridine ring can influence the regioselectivity of the cyclization. Electron-withdrawing groups can deactivate the pyridine nitrogen, potentially affecting which nitrogen atom participates in the initial step of the reaction.[8]

      • Careful analysis of the product mixture (e.g., by 2D NMR) is necessary to determine the regiochemical outcome. In some cases, separation of regioisomers can be achieved by chromatography.

Issue 3: Purification Challenges

Question: I am having difficulty purifying my imidazo[1,2-a]pyridine product. What are the best practices?

Answer: The purification of imidazo[1,2-a]pyridines can sometimes be challenging due to their polarity and potential for co-elution with starting materials or side products.

  • Column Chromatography: This is the most common method for purifying imidazo[1,2-a]pyridines.

    • Actionable Advice:

      • A typical stationary phase is silica gel.

      • The choice of eluent is crucial. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The polarity of the eluent can be gradually increased to elute the desired product.

      • For more polar imidazo[1,2-a]pyridines, adding a small amount of a more polar solvent like methanol or a few drops of a base like triethylamine to the eluent can improve the peak shape and prevent streaking on the column.

      • In some cases, purification may not require chromatography, and the product can be isolated by simple filtration and washing.[9]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.

    • Actionable Advice:

      • Common solvents for recrystallization of imidazo[1,2-a]pyridines include ethanol, methanol, isopropanol, or mixtures of solvents like ethyl acetate/hexanes.

      • The key is to find a solvent or solvent system in which the product is sparingly soluble at room temperature but readily soluble at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: How do electron-donating or electron-withdrawing groups on the starting materials affect the reaction?

A1: Substituents on both the 2-aminopyridine and the carbonyl compound can have a significant electronic effect on the reaction rate and yield.

  • On the 2-aminopyridine: Electron-donating groups (EDGs) on the pyridine ring generally increase the nucleophilicity of the ring nitrogen, which can facilitate the initial cyclization step and lead to higher yields.[10] Conversely, electron-withdrawing groups (EWGs) can decrease the nucleophilicity, potentially slowing down the reaction and requiring more forcing conditions.

  • On the carbonyl compound: The electronic nature of substituents on the carbonyl component also plays a role. For instance, in the synthesis of 2-arylimidazo[1,2-a]pyridines from α-bromoacetophenones, electron-donating groups on the phenyl ring of the acetophenone can sometimes lead to better yields compared to electron-withdrawing groups.[3]

Q2: What are the advantages of using microwave-assisted synthesis for imidazo[1,2-a]pyridines?

A2: Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient synthesis of imidazo[1,2-a]pyridines. The main advantages include:

  • Reduced Reaction Times: Microwave heating can dramatically reduce reaction times from hours to minutes.[11]

  • Improved Yields: In many cases, microwave irradiation leads to higher product yields compared to conventional heating methods.

  • Enhanced Purity: The rapid and uniform heating provided by microwaves can often lead to cleaner reaction profiles with fewer side products.[11]

Q3: Can I run this reaction under solvent-free conditions?

A3: Yes, several protocols have been developed for the synthesis of imidazo[1,2-a]pyridines under solvent-free conditions. These "green chemistry" approaches offer several benefits, including reduced environmental impact, simplified work-up procedures, and often lower costs. These reactions are typically carried out by heating a neat mixture of the reactants, sometimes with a solid-supported catalyst or under microwave irradiation.[4]

Q4: What is the general mechanism for the formation of imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones?

A4: The most widely accepted mechanism for this classic synthesis involves a two-step process:

  • N-Alkylation: The more nucleophilic endocyclic nitrogen of the 2-aminopyridine attacks the electrophilic carbon of the α-haloketone in an SN2 reaction, displacing the halide and forming an N-phenacylpyridinium salt intermediate.

  • Intramolecular Cyclization and Dehydration: The exocyclic amino group of the intermediate then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered ring intermediate. This is followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Phenylimidazo[1,2-a]pyridine from 2-Aminopyridine and α-Bromoacetophenone
  • To a solution of 2-aminopyridine (1.0 mmol) in a suitable solvent (e.g., 10 mL of ethanol or DMF) in a round-bottom flask, add α-bromoacetophenone (1.0 mmol).

  • The reaction mixture is then heated to reflux (for ethanol) or a specified temperature (e.g., 80-100 °C for DMF) and stirred for a period of 2-12 hours.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate as the eluent).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration, washed with a small amount of cold solvent, and dried.

  • If no precipitate forms, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridines
  • In a microwave-safe reaction vessel, combine the 2-aminopyridine (1.0 mmol), the carbonyl compound (e.g., aldehyde, 1.0 mmol), and any other components of a multi-component reaction (e.g., isocyanide, 1.0 mmol).[12]

  • Add a suitable solvent (e.g., 2-5 mL of ethanol or DMF) and a catalyst if required (e.g., NH4Cl).[12]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 80-120 °C) for a short duration (e.g., 15-30 minutes).[12]

  • After the reaction is complete, cool the vessel to room temperature.

  • The solvent is removed under reduced pressure, and the crude product is purified as described in Protocol 1.

Data Presentation

Parameter Conventional Heating Microwave-Assisted References
Reaction Time Hours (e.g., 2-24 h)Minutes (e.g., 10-30 min)[11]
Typical Yields Good to ExcellentOften Higher Yields[11][12]
Energy Consumption HigherLower
Temperature Control Bulk HeatingDirect Molecular Heating

Visualizations

General Reaction Mechanism

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Cyclization & Dehydration 2-Aminopyridine 2-Aminopyridine N-Phenacylpyridinium_Salt N-Phenacylpyridinium_Salt 2-Aminopyridine->N-Phenacylpyridinium_Salt SN2 Attack alpha-Haloketone alpha-Haloketone alpha-Haloketone->N-Phenacylpyridinium_Salt Cyclic_Intermediate Cyclic_Intermediate N-Phenacylpyridinium_Salt->Cyclic_Intermediate Intramolecular Attack Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Cyclic_Intermediate->Imidazo[1,2-a]pyridine - H2O

Caption: General mechanism of imidazo[1,2-a]pyridine synthesis.

Troubleshooting Workflow for Low Yield

G Start Low or No Yield Observed Reagent_Check Check Reagent Purity & Stoichiometry Start->Reagent_Check Catalyst_Check Verify Catalyst Activity Reagent_Check->Catalyst_Check Reagents OK Condition_Check Optimize Reaction Conditions (Temp, Time, Solvent) Catalyst_Check->Condition_Check Catalyst OK Atmosphere_Check Consider Inert Atmosphere Condition_Check->Atmosphere_Check Conditions Optimized Analysis Monitor Reaction by TLC/LC-MS Atmosphere_Check->Analysis Analysis->Condition_Check Incomplete Reaction Success Improved Yield Analysis->Success Reaction Complete

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Troubleshooting Regioselectivity in Imidazo[1,2-a]pyridine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regiocontrol in their synthetic endeavors. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and mastering its selective functionalization is key to unlocking its full therapeutic potential.[1][2][3][4][5][6][7][8]

This resource provides in-depth troubleshooting advice, detailed experimental protocols, and a mechanistic rationale for the observed reactivity patterns of this versatile heterocycle.

Understanding the Reactivity of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine ring system is an electron-rich heterocycle, making it prone to electrophilic substitution. The regioselectivity of these reactions is governed by a combination of electronic and steric factors. The C3 position is the most electron-rich and sterically accessible, and therefore the most common site for electrophilic attack and various C-H functionalization reactions.[8][9][10] However, functionalization at other positions, such as C2, C5, C6, C7, and C8, is also achievable with the appropriate choice of reagents and reaction conditions.[2]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the functionalization of imidazo[1,2-a]pyridines.

Q1: Why is my reaction exclusively yielding the C3-functionalized product?

A1: The inherent electronic properties of the imidazo[1,2-a]pyridine ring system strongly favor electrophilic attack at the C3 position. This is due to the resonance stabilization of the resulting cationic intermediate, which delocalizes the positive charge effectively.[9][11] For many standard electrophilic substitution reactions (e.g., halogenation, nitration, acylation) and various C-H functionalization protocols, C3 is the default position of reactivity.[8][10]

Q2: I am observing a mixture of C3 and C5 isomers. How can I improve selectivity for the C5 position?

A2: Obtaining C5 functionalization often requires overcoming the intrinsic preference for C3. Several strategies can be employed:

  • Steric Hindrance at C3: Introducing a bulky substituent at the C2 or C3 position can sterically hinder the approach of an electrophile to C3, thereby promoting reaction at the C5 position.

  • Reaction Conditions: Fine-tuning reaction parameters such as solvent, temperature, and catalyst can significantly influence the regiochemical outcome. Some visible light-induced reactions have shown promise for C5-alkylation.[1]

  • Directing Groups: The use of a directing group on the pyridine ring can guide functionalization to a specific position.

Q3: How can I achieve functionalization on the pyridine ring (C5, C6, C7, C8)?

A3: Functionalization of the pyridine ring is generally more challenging than the imidazole ring due to its more electron-deficient nature. Strategies to achieve this include:

  • Directed Metalation: The use of a directing group in combination with a strong base (e.g., organolithium reagents) can facilitate deprotonation and subsequent functionalization at a specific position on the pyridine ring.

  • Halogen-Dance Reactions: If a halogen is present on the pyridine ring, a halogen-dance reaction can be used to isomerize it to a different position, which can then be used as a handle for further functionalization.

  • Specific Synthetic Routes: In many cases, the desired substitution pattern on the pyridine ring is best installed during the synthesis of the imidazo[1,2-a]pyridine core itself, for instance, by starting with a pre-functionalized 2-aminopyridine.[7][12][13]

Q4: Are there metal-free methods to functionalize imidazo[1,2-a]pyridines?

A4: Yes, numerous metal-free functionalization methods have been developed. These often involve the use of radical reactions, photocatalysis, or strong oxidants.[5][10] For instance, visible light-mediated protocols have been successfully employed for C3-thiocyanation and C3-formylation.[1]

Troubleshooting Guides

This section provides more detailed, step-by-step guidance for overcoming specific regioselectivity challenges.

Guide 1: Enhancing C5-Selectivity in Alkylation Reactions

Problem: Your alkylation reaction is producing a mixture of C3 and C5 isomers, with the C3 isomer being the major product.

Goal: Increase the yield of the C5-alkylated product.

Workflow Diagram:

C5_Alkylation_Workflow cluster_start Initial Observation cluster_strategy Troubleshooting Strategies cluster_outcome Desired Outcome start Mixture of C3 and C5 alkylation products strategy1 Modify Reaction Conditions (Photocatalysis) start->strategy1 Implement photocatalytic method strategy2 Introduce Steric Bulk at C3 start->strategy2 Synthesize C3-substituted substrate outcome Improved C5-selectivity strategy1->outcome strategy2->outcome

Caption: Workflow for troubleshooting C5-alkylation selectivity.

Troubleshooting Steps:

  • Evaluate Photocatalytic Methods: Recent literature has shown that visible light-induced reactions can favor C5-alkylation.[1]

    • Protocol: A representative procedure involves using a photocatalyst like eosin Y with alkyl N-hydroxyphthalimides as the alkyl source at room temperature.[1]

    • Rationale: The mechanism of these reactions may involve radical intermediates, which can exhibit different regioselectivity compared to electrophilic substitutions.

  • Introduce a Blocking Group at C3: If photocatalysis is not successful or feasible, consider a multi-step approach involving a blocking group at the C3 position.

    • Step 1: C3-Halogenation: Selectively halogenate the C3 position using a mild halogenating agent like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS).

    • Step 2: C5-Alkylation: With the C3 position blocked, perform the alkylation reaction. The reaction should now be directed to the C5 position.

    • Step 3: Removal of the Blocking Group: The halogen at C3 can then be removed via reduction (e.g., with H2/Pd-C) or used as a handle for further functionalization.

Guide 2: Achieving Selective Functionalization of the Pyridine Ring

Problem: You need to introduce a substituent at the C7 position of the imidazo[1,2-a]pyridine core.

Goal: Selective C7 functionalization.

Workflow Diagram:

C7_Functionalization_Workflow cluster_start Starting Material cluster_strategy Synthetic Strategies cluster_outcome Desired Product start Unfunctionalized Imidazo[1,2-a]pyridine strategy1 Directed Ortho-Metalation (DoM) start->strategy1 Introduce a Directing Group (DG) outcome C7-Functionalized Imidazo[1,2-a]pyridine strategy1->outcome Metalation and Electrophilic Quench strategy2 Synthesis from Substituted 2-Aminopyridine strategy2->outcome Cyclization sigma_complex cluster_c3 Attack at C3 cluster_c5 Attack at C5 c3_1 [Imidazo[1,2-a]pyridine Ring] + E+ c3_2 Intermediate A (Positive charge on N1) c3_1->c3_2 Electrophilic Attack c3_3 Intermediate B (Positive charge on C5) c3_2->c3_3 Resonance c3_4 Intermediate C (Positive charge on C7) c3_3->c3_4 Resonance c5_1 [Imidazo[1,2-a]pyridine Ring] + E+ c5_2 Intermediate D (Positive charge on C6) c5_1->c5_2 Electrophilic Attack c5_3 Intermediate E (Positive charge on C8) c5_2->c5_3 Resonance c5_4 Intermediate F (Positive charge on N4) c5_3->c5_4 Resonance note Attack at C3 leads to a more stable intermediate due to greater charge delocalization without disrupting the aromaticity of the pyridine ring in all resonance forms.

References

Technical Support Center: Overcoming Poor Solubility of Imidazo[1,2-a]Pyridine Derivatives in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the significant challenge of poor aqueous solubility of imidazo[1,2-a]pyridine derivatives in experimental assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable strategies to ensure reliable and reproducible experimental outcomes.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] However, their often-hydrophobic nature can lead to precipitation in aqueous assay buffers, confounding results and hindering drug discovery efforts.[1] This guide offers a systematic approach to diagnosing and resolving these solubility issues.

Frequently Asked Questions (FAQs)

Q1: My imidazo[1,2-a]pyridine derivative precipitates immediately upon dilution from a DMSO stock into my aqueous assay buffer. What's happening?

A: This is a classic case of exceeding the compound's kinetic solubility .[3] While highly soluble in 100% DMSO, the abrupt change in solvent polarity upon dilution into an aqueous medium causes the compound to crash out of solution.[4] The rate of precipitation is faster than the rate at which the compound can establish a stable, dissolved state in the new environment.[5][6]

Q2: My assay medium containing the compound was initially clear but turned cloudy after incubation. Why?

A: This points to issues with thermodynamic solubility or compound instability under assay conditions.[7] Several factors could be at play:

  • Temperature Shifts: Solubility can be temperature-dependent. A compound soluble at room temperature might precipitate at 37°C.[7]

  • pH Changes: Cellular metabolism can alter the pH of the culture medium, which can, in turn, affect the solubility of pH-sensitive compounds.[7]

  • Compound Degradation: The compound may be unstable in the assay medium over time, leading to the formation of insoluble degradants.

  • Interaction with Media Components: The compound might interact with proteins or salts in the medium, forming insoluble complexes.[7]

Q3: What is the maximum concentration of DMSO I should use in my assay?

A: A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v) in cellular assays to avoid solvent-induced toxicity and off-target effects.[7] For biochemical assays, some enzymes can tolerate higher concentrations, but it is crucial to determine the specific tolerance of your system.[8] Always maintain a consistent final DMSO concentration across all experimental and control wells.[9]

Q4: Can modifying the imidazo[1,2-a]pyridine structure itself improve solubility?

A: Yes, medicinal chemistry efforts often focus on modifying the scaffold to enhance physicochemical properties. Adding polar functional groups or ionizable centers can significantly improve aqueous solubility.[10][11]

Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

When encountering precipitation, a systematic approach is key. The following workflow provides a step-by-step guide to diagnose and resolve solubility issues.

solubility_workflow start Precipitation Observed check_concentration Is final compound concentration exceeding expected solubility? start->check_concentration reduce_concentration Lower final concentration check_concentration->reduce_concentration Yes check_dmso Is final DMSO concentration > 0.5%? check_concentration->check_dmso No success Issue Resolved reduce_concentration->success optimize_stock Increase stock concentration to lower dilution volume check_dmso->optimize_stock Yes modify_dilution Modify Dilution Protocol (e.g., pre-warm media, vortexing) check_dmso->modify_dilution No optimize_stock->success assess_formulation Advanced Formulation Strategies modify_dilution->assess_formulation cosolvents Co-solvents assess_formulation->cosolvents Option 1 ph_adjustment pH Adjustment assess_formulation->ph_adjustment Option 2 cyclodextrins Cyclodextrins assess_formulation->cyclodextrins Option 3 solid_dispersion Solid Dispersions assess_formulation->solid_dispersion Option 4 fail Consult Formulation Specialist assess_formulation->fail If all fail cosolvents->success ph_adjustment->success cyclodextrins->success solid_dispersion->success

Caption: Troubleshooting workflow for addressing compound precipitation.

In-Depth Solubility Enhancement Protocols

Protocol 1: Optimized Dilution Technique

This protocol aims to mitigate precipitation caused by "solvent shock" during the dilution of DMSO stock solutions.

Materials:

  • Imidazo[1,2-a]pyridine derivative stock solution in 100% DMSO.

  • Aqueous assay buffer or cell culture medium.

  • Vortex mixer.

  • Water bath or incubator set to the assay temperature (e.g., 37°C).

Procedure:

  • Pre-warm the Aqueous Medium: Equilibrate the assay buffer or cell culture medium to the final assay temperature.[12]

  • Prepare for Dilution: Vigorously vortex the DMSO stock solution to ensure homogeneity.

  • Controlled Addition: While gently vortexing the pre-warmed aqueous medium, add the required volume of the DMSO stock solution drop-wise.[12]

  • Immediate Mixing: Continue vortexing for an additional 30 seconds to ensure rapid and uniform dispersion of the compound.

  • Visual Inspection: Immediately inspect the solution for any signs of cloudiness or precipitation.

Protocol 2: Employing Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[13] Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[14]

Important Considerations:

  • Co-solvent Toxicity: Always determine the tolerance of your cell line or enzyme to the chosen co-solvent.[14][15]

  • Assay Compatibility: Ensure the co-solvent does not interfere with the assay readout.

Procedure:

  • Co-solvent Selection: Choose a co-solvent based on the properties of your compound and the constraints of your assay.

  • Stock Preparation: Prepare a concentrated stock solution of your compound in the selected co-solvent.

  • Intermediate Dilution (Optional): In some cases, an intermediate dilution of the co-solvent stock into the assay buffer may be beneficial.

  • Final Dilution: Add the co-solvent stock to the assay buffer, following the optimized dilution technique described in Protocol 1.

  • Control Wells: Ensure that all control wells contain the same final concentration of the co-solvent.

Co-solventTypical Final Concentration RangeNotes
Ethanol0.1% - 1%Can be cytotoxic at higher concentrations.[14]
Propylene Glycol (PG)0.5% - 5%Generally well-tolerated by many cell lines.
PEG 4001% - 10%Can be viscous at higher concentrations.
Protocol 3: Utilizing Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[16][17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and low toxicity.[19]

cyclodextrin_complex cluster_0 Poorly Soluble Drug cluster_1 Cyclodextrin cluster_2 Water-Soluble Inclusion Complex drug Imidazo[1,2-a]pyridine complex <<table><tr><td><fontpoint-size='12'>Inclusion Complexfont>td>tr><tr><td><imgsrc='https://www.sciencedirect.com/topics/chemistry/inclusion-complexation/images/gr1.jpg'width='150'/>td>tr>table>> drug->complex + cd <<table><tr><td><fontpoint-size='12'>β-Cyclodextrinfont>td>tr><tr><td><imgsrc='https://upload.wikimedia.org/wikipedia/commons/thumb/e/e9/Betacyclodextrin.svg/100px-Betacyclodextrin.svg.png'/>td>tr>table>> cd->complex

Caption: Formation of a water-soluble inclusion complex.

Procedure:

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your assay buffer to the desired concentration (e.g., 1-10% w/v).

  • Complex Formation:

    • Method A (Direct Addition): Add the DMSO stock of your compound directly to the HP-β-CD solution while vortexing.

    • Method B (Pre-complexation): For more challenging compounds, mix the compound and HP-β-CD in a small volume of a suitable solvent (e.g., water/ethanol mixture), sonicate, and then lyophilize to form a solid complex. This complex can then be dissolved in the assay buffer.

  • Equilibration: Allow the solution to equilibrate for at least 30 minutes to ensure complex formation.

  • Assay Performance: Use the cyclodextrin-complexed compound solution in your assay. Remember to include appropriate vehicle controls containing the same concentration of HP-β-CD.

Protocol 4: Solid Dispersions

For preclinical and in vivo studies, formulating the imidazo[1,2-a]pyridine derivative as a solid dispersion can significantly enhance its dissolution rate and bioavailability.[20][21][22] This involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[23]

Common Carriers:

  • Polyvinylpyrrolidone (PVP)

  • Polyethylene glycols (PEGs)

  • Hydroxypropyl methylcellulose (HPMC)

Preparation Methods:

  • Solvent Evaporation: Both the drug and carrier are dissolved in a common solvent, which is then evaporated.[21][22]

  • Melting (Fusion) Method: A physical mixture of the drug and carrier is heated until it melts and then rapidly solidified.[21]

Note: The preparation of solid dispersions requires specialized equipment and expertise and is typically performed during later stages of drug development.

Concluding Remarks

Overcoming the poor solubility of imidazo[1,2-a]pyridine derivatives is a critical step in accurately evaluating their biological activity. By understanding the underlying principles of kinetic and thermodynamic solubility and systematically applying the troubleshooting strategies and protocols outlined in this guide, researchers can significantly improve the quality and reliability of their experimental data. When in-house methods are exhausted, consulting with a formulation specialist is a prudent next step.

References

Technical Support Center: Navigating the N-Alkylation of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the N-alkylation of imidazo[1,2-a]pyridines. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this privileged heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a cornerstone in many pharmaceutical agents, making its functionalization a critical step in drug discovery and development.[1][2]

However, the seemingly straightforward N-alkylation of this system is fraught with challenges, primarily concerning regioselectivity and competing side reactions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and supported by established literature.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the lab. Each issue is analyzed for its root cause, followed by a series of recommended solutions and optimization strategies.

Issue 1: Low or No Yield of the Desired N-Alkylated Product

You've set up your reaction, but upon workup and analysis, the yield is disappointingly low, or you've only recovered starting material.

Potential Causes & Solutions:

  • Insufficient Nucleophilicity/Reactivity: The imidazo[1,2-a]pyridine core, while nucleophilic, may not be reactive enough under your current conditions, especially if electron-withdrawing groups are present on the ring system.

    • Solution 1: Base Selection: The choice of base is critical. For direct alkylation with alkyl halides, a base is often used to deprotonate the starting material or to scavenge the acid byproduct. Weak bases like potassium carbonate (K₂CO₃) are commonly employed, but stronger bases like sodium hydride (NaH) may be necessary for less reactive substrates.[3][4] Always ensure the base is anhydrous, as water can inhibit the reaction.

    • Solution 2: Temperature Optimization: Many N-alkylation reactions require thermal energy to proceed at a reasonable rate.[5] If you are running the reaction at room temperature, consider increasing it incrementally (e.g., to 50 °C, 80 °C, or reflux). Monitor for potential decomposition at higher temperatures.

    • Solution 3: Solvent Choice: The solvent plays a crucial role in SN2 reactions. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile (ACN) are generally preferred as they can stabilize the transition state and solvate the counter-ions effectively.[6][7]

  • Poor Alkylating Agent: The reactivity of the alkylating agent (R-X) follows the general trend: I > Br > Cl > F.

    • Solution: If you are using an alkyl chloride with a low success rate, consider switching to the more reactive alkyl bromide or iodide equivalent. Activated alkyl halides, such as benzyl or allyl halides, are typically much more reactive than simple alkyl halides.[8]

  • Incomplete Reaction: The reaction may simply need more time to reach completion.

    • Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][5] Only quench the reaction once the starting material has been consumed.

Issue 2: Formation of Multiple Regioisomers (Poor Regioselectivity)

Your analysis (e.g., ¹H NMR) shows a complex mixture of products, suggesting that alkylation has occurred at multiple sites on the heterocyclic core.

The Core Challenge: N-1 vs. C-3 Alkylation

The primary challenge in the functionalization of imidazo[1,2-a]pyridines is controlling the regioselectivity between the nucleophilic N-1 position of the imidazole ring and the electron-rich C-3 position.[9][10]

  • N-1 Alkylation (Desired): This typically proceeds via a standard Sₙ2 mechanism, where the lone pair of the N-1 nitrogen attacks the alkylating agent. This pathway is favored under neutral or basic conditions.

  • C-3 Alkylation (Side Reaction): This often occurs through an electrophilic aromatic substitution (aza-Friedel-Crafts) mechanism.[11][12] This pathway can become dominant under acidic conditions or in the presence of Lewis acid catalysts that activate the alkylating agent or the heterocyclic ring.

Visualizing the Competing Pathways

G cluster_0 Reaction Conditions cluster_1 Pathways cluster_2 Products Start Imidazo[1,2-a]pyridine + Alkyl Halide (R-X) Basic Basic/Neutral Conditions (e.g., K2CO3, DMF) Start->Basic SN2 Pathway Acidic Acidic/Lewis Acid Conditions (e.g., Y(OTf)3) Start->Acidic Aza-Friedel-Crafts Pathway N1_Product N-1 Alkylated Product (Imidazolium Salt) Basic->N1_Product C3_Product C-3 Alkylated Product Acidic->C3_Product

Caption: Competing N-1 vs. C-3 alkylation pathways.

Solutions to Improve N-1 Selectivity:

  • Employ Basic Conditions: The most effective way to favor N-1 alkylation is to use basic conditions (e.g., K₂CO₃, NaH, Cs₂CO₃) and avoid any acidic additives or catalysts.[3][4] The base ensures the N-1 nitrogen is the most active nucleophile and prevents the activation of the ring towards electrophilic attack at C-3.

  • Solvent Polarity: Polar aprotic solvents (DMF, DMSO) are generally best for the desired Sₙ2 reaction at the N-1 position.

  • Steric Hindrance: Bulky substituents at the C-2 position can sterically hinder attack at N-1. Conversely, substituents at C-3 will block C-alkylation. Consider the steric profile of your substrate when designing your synthesis.

Issue 3: Product Identification and Isomer Confirmation is Ambiguous

You have isolated a product, but you are unsure of its exact structure, specifically the site of alkylation.

Solutions:

  • 1D NMR Spectroscopy: In the ¹H NMR of an N-1 alkylated product (an imidazolium salt), the protons on the pyridine ring, particularly H-5, often experience a significant downfield shift due to the positive charge on the adjacent ring system.

  • 2D NMR Spectroscopy: For unambiguous structure determination, 2D NMR techniques are invaluable.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can confirm the proximity of atoms in space. For an N-1 alkylated product, a NOE correlation would be expected between the protons of the newly introduced alkyl group (e.g., the N-CH₂) and the H-8 proton of the pyridine ring. This has been used effectively to distinguish regioisomers in related imidazopyridine systems.[4][13]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. A correlation between the N-alkyl protons and the C-2 and C-8a carbons would strongly support N-1 alkylation.

Frequently Asked Questions (FAQs)

Q1: What is the general starting point for optimizing the N-alkylation of a new imidazo[1,2-a]pyridine derivative?

A good starting point is to use a slight excess (1.1-1.5 equivalents) of a reactive alkylating agent (e.g., an alkyl bromide or iodide) with a mild base like potassium carbonate (2.0 equivalents) in DMF at a moderately elevated temperature (e.g., 60-80 °C).[6][13] Monitor the reaction by TLC until the starting material is consumed. This provides a solid baseline from which to optimize further.

Q2: How do electronic effects of substituents on the imidazo[1,2-a]pyridine ring influence the reaction?

Electron-donating groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) on the pyridine ring (positions 5, 6, 7, or 8) increase the electron density of the heterocyclic system, enhancing the nucleophilicity of the N-1 nitrogen and generally accelerating the rate of N-alkylation. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) decrease the nucleophilicity, making the reaction more sluggish and often requiring harsher conditions (stronger base, higher temperature).[14][15]

Q3: Can I perform the N-alkylation under phase-transfer catalysis (PTC) conditions?

Yes, PTC can be an effective method, especially for reactions where the substrate has poor solubility in the organic solvent. A typical PTC system might involve using K₂CO₃ as a solid base in a non-polar solvent like toluene, with a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB).[3][16] This can facilitate the reaction at the interface between the solid base and the organic solution.

Q4: My alkylating agent is sensitive to heat. What are my options?

If your alkylating agent is thermally labile, you must use milder conditions.

  • Use a stronger, non-nucleophilic base at a lower temperature (e.g., NaH in THF or DMF at 0 °C to room temperature).

  • Switch to a more reactive halide (Cl → Br → I) to increase the reaction rate at a lower temperature.

  • Ensure your reagents are anhydrous, as water can lead to side reactions and necessitate higher temperatures.

General Experimental Protocol for N-1 Alkylation

This protocol provides a robust starting point for the N-alkylation of a generic imidazo[1,2-a]pyridine.

Workflow Diagram

G start Start setup 1. Reaction Setup - Add Imidazo[1,2-a]pyridine - Add Anhydrous Solvent (DMF) - Add Base (K2CO3) start->setup add_reagent 2. Add Alkylating Agent - Add R-X dropwise - (Optional: cool with ice bath for  exothermic additions) setup->add_reagent react 3. Reaction - Heat to target temp (e.g., 60-80°C) - Stir under inert atmosphere add_reagent->react monitor 4. Monitor Progress - Use TLC or LC-MS - Check for consumption of  starting material react->monitor monitor->react Incomplete workup 5. Workup - Cool to RT - Quench (e.g., with water) - Extract with organic solvent monitor->workup Complete purify 6. Purification - Dry organic layer (e.g., Na2SO4) - Concentrate in vacuo - Purify by column chromatography workup->purify end End (Characterize Product) purify->end

Caption: General experimental workflow for N-alkylation.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the imidazo[1,2-a]pyridine substrate (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the substrate, followed by the addition of anhydrous potassium carbonate (K₂CO₃, 2.2 eq).[3] Stir the suspension vigorously for 15-30 minutes at room temperature.

  • Addition of Alkylating Agent: Add the alkylating agent (1.2-1.6 eq) dropwise to the stirring suspension.[3] If the addition is exothermic, an ice bath may be used to control the temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for the required time (typically 2-24 hours).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is no longer visible.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[9] Wash the combined organic layers with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the pure N-alkylated product.[9]

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, HRMS, and, if necessary, 2D NMR techniques.

Summary of Common Reaction Conditions

The following table summarizes conditions reported in the literature for the alkylation of imidazo[1,2-a]pyridine and related scaffolds.

Substrate TypeBaseSolventAlkylating AgentTemp.Typical OutcomeReference
Imidazo[4,5-b/c]pyridinesK₂CO₃DMFBenzyl/Alkyl HalidesRT to 130°CN-Alkylation on Pyridine Ring[4][6][13]
6H-Imidazo[4,5-b]pyridineK₂CO₃DMFSubstituted Benzyl ChlorideRTN-Alkylation[3]
Imidazo[1,2-a]pyridine(Lewis Acid)TolueneAldehyde + Amine110°CC-3 Alkylation[9][10]
2-AminopyridinesNoneDMF/Ethanolα-BromoacetophenonesRefluxN-1 Alkylation & Cyclization[17]

References

Technical Support Center: Catalyst Selection for Efficient Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the synthesis of imidazo[1,2-a]pyridines. This bicyclic heterocyclic scaffold is a cornerstone in medicinal chemistry and materials science, making its efficient synthesis a critical endeavor for researchers. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of catalyst selection and reaction optimization.

Troubleshooting Guide

This section addresses specific challenges you may encounter during the synthesis of imidazo[1,2-a]pyridines, offering solutions grounded in mechanistic principles.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a low yield or no desired product at all. What are the likely causes and how can I rectify this?

Answer: This is a common yet multifaceted problem. A systematic approach to troubleshooting is essential.

  • Catalyst Activity and Selection: The choice and condition of your catalyst are paramount.

    • Copper Catalysts: Copper(I) and (II) salts are widely used.[1][2] For instance, CuI is effective in aerobic oxidative cyclizations.[1] If you are using a copper catalyst, ensure it has not been oxidized or deactivated. Consider using a fresh batch or a different copper source (e.g., Cu(OTf)₂, CuCl₂).[3][4] In some cases, a ligand- and base-free system with a copper catalyst can be highly effective.[5]

    • Iodine Catalysis: Molecular iodine is an excellent, cost-effective, and environmentally benign catalyst for this synthesis, often used in multicomponent reactions.[6][7][8] It can activate substrates and facilitate cyclization under mild conditions.[7][9] Ensure your iodine has been stored properly to prevent sublimation.

    • Palladium Catalysts: For specific intramolecular dehydrogenative coupling reactions, palladium catalysts like PdCl₂ have shown superior results compared to other metal salts.[3]

    • Gold Catalysts: Gold catalysts, such as PicAuCl₂, can be effective for the synthesis from pyridine N-oxides and alkynes, particularly when trying to preserve stereocenters.[10]

    • Metal-Free Options: Don't overlook catalyst-free pathways. Reactions between 2-aminopyridines and α-haloketones can proceed efficiently without a catalyst, sometimes facilitated by a base like potassium carbonate or under microwave irradiation.[9][11][12]

  • Reaction Conditions:

    • Temperature: The optimal temperature can vary significantly depending on the specific reaction. While some reactions proceed at room temperature[9], others require heating.[1] A systematic temperature screen is advisable.

    • Solvent: The choice of solvent is critical. While traditional organic solvents like DMF and toluene are common[1][9], greener alternatives like water or PEG-400 have been used successfully, especially in microwave-assisted syntheses.[6][12]

    • Atmosphere: For oxidative coupling reactions, an aerobic atmosphere (air) is often necessary to regenerate the active catalytic species.[1] Conversely, some reactions may require an inert atmosphere to prevent side reactions.

  • Reagent Quality: The purity of your starting materials, especially the 2-aminopyridine and the carbonyl compound or its equivalent, is crucial. Impurities can poison the catalyst or lead to unwanted side products.

Issue 2: Formation of Significant Side Products

Question: My reaction is producing the desired imidazo[1,2-a]pyridine, but I'm also observing significant amounts of side products. How can I improve the selectivity?

Answer: Side product formation often points to issues with reaction control and catalyst specificity.

  • Controlling Reaction Pathways: The reaction mechanism for imidazo[1,2-a]pyridine synthesis typically involves nucleophilic attack of the pyridine nitrogen, followed by cyclization and aromatization.[12] Side products can arise from competing reaction pathways.

    • If using α-haloketones, ensure the initial N-alkylation of the 2-aminopyridine is efficient. Incomplete alkylation can lead to unreacted starting materials and subsequent decomposition.

    • In multicomponent reactions, the sequence of bond formation is critical. The catalyst plays a key role in orchestrating this sequence. For example, in a three-component reaction of an aldehyde, 2-aminopyridine, and an alkyne, a copper catalyst is essential for the domino reaction to proceed efficiently.[4]

  • Catalyst and Ligand Effects: The choice of catalyst and, if applicable, ligands can significantly influence selectivity.

    • For copper-catalyzed reactions, the addition of a base or a specific ligand can sometimes suppress side reactions. However, some of the most efficient systems are ligand- and base-free.[5]

    • In iodine-catalyzed reactions, the amount of iodine can be critical. Too much iodine may lead to undesired iodination of the aromatic rings.[6]

  • Optimizing Reaction Parameters:

    • Concentration: Running the reaction at a higher or lower concentration can sometimes favor the desired pathway.

    • Addition Rate: In some cases, slow addition of one of the reagents can minimize the formation of side products by maintaining a low concentration of that reagent in the reaction mixture.

Issue 3: Catalyst Deactivation or Poor Turnover

Question: My reaction starts well but then stalls, suggesting catalyst deactivation. What could be causing this and how can I prevent it?

Answer: Catalyst deactivation is a common problem in catalytic cycles.

  • Understanding the Catalytic Cycle: The catalyst's role is to facilitate the reaction and be regenerated at the end of each cycle. For example, in a copper-catalyzed aerobic oxidation, Cu(I) is oxidized to Cu(II) during the reaction and must be reduced back to Cu(I) by a co-oxidant (often oxygen from the air) to continue the cycle.

    Catalytic Cycle Cu(I) Cu(I) Intermediate_A Intermediate_A Cu(I)->Intermediate_A Reactants Cu(II) Cu(II) Intermediate_A->Cu(II) Product Cu(II)->Cu(I) Oxidant (Air) Reactants 2-Aminopyridine + Ketone/Alkyne Product Imidazo[1,2-a]pyridine

    A simplified copper catalytic cycle.
  • Potential Causes of Deactivation:

    • Impurities: As mentioned, impurities in the starting materials or solvent can act as catalyst poisons.

    • Product Inhibition: The product itself may coordinate to the catalyst, preventing it from participating in further reactions.

    • Undesired Redox Processes: In redox-sensitive catalytic systems, unwanted side reactions can alter the oxidation state of the catalyst, rendering it inactive.

    • Catalyst Agglomeration: Heterogeneous catalysts can lose activity if the particles agglomerate, reducing the available surface area.

  • Solutions:

    • Purify Reagents and Solvents: This is the first and most crucial step.

    • Use of Additives: In some cases, additives can help stabilize the catalyst or regenerate the active species. For instance, in some copper-catalyzed reactions, a co-catalyst or an additive can enhance the turnover frequency.[4]

    • Optimize Catalyst Loading: Using the optimal amount of catalyst is important. Too little may result in a slow reaction, while too much can sometimes lead to side reactions or deactivation pathways.

    • Consider a Different Catalyst System: If deactivation persists, exploring a different catalyst (e.g., switching from a copper-based system to an iodine-based one) may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of catalysts for imidazo[1,2-a]pyridine synthesis?

A1: The most frequently employed catalysts can be broadly categorized as:

  • Transition Metal Catalysts: Copper salts (CuI, Cu(OTf)₂, CuCl₂) are very common, often used for oxidative cyclizations.[1][2][4] Palladium (e.g., PdCl₂) and gold (e.g., PicAuCl₂) catalysts are also utilized for specific transformations.[3][10]

  • Lewis Acids: Lewis acids such as FeCl₃, Sc(OTf)₃, and ZnCl₂ can catalyze the condensation reactions.[8][11]

  • Iodine: Molecular iodine is a versatile and environmentally friendly catalyst that promotes the reaction through various mechanisms, including acting as a Lewis acid and facilitating redox processes.[6][7][9]

  • Catalyst-Free Systems: It is important to remember that many syntheses of imidazo[1,2-a]pyridines, particularly from α-haloketones, can proceed efficiently without any catalyst, often with the aid of a base or microwave irradiation.[11][12]

Q2: How do I choose the best catalyst for my specific substrates?

A2: The optimal catalyst depends heavily on the nature of your starting materials.

Starting MaterialsRecommended Catalyst ClassKey Considerations
2-Aminopyridine + α-HaloketoneOften Catalyst-Free or Base-CatalyzedThe reaction is often facile; a simple base like K₂CO₃ may be sufficient.[9]
2-Aminopyridine + KetoneCopper(I) Iodide, IodineRequires an oxidative coupling. Air is often used as the terminal oxidant.[1]
2-Aminopyridine + Aldehyde + AlkyneCopper(I) IodideA classic multi-component reaction where the copper catalyst is crucial for the domino sequence.[4][11]
2-Aminopyridine + NitroolefinIron(III) ChlorideFeCl₃ has been shown to be superior to other Lewis acids for this transformation.[11]
Pyridine N-oxide + AlkyneGold Catalysts (e.g., PicAuCl₂)Particularly useful for reactions where stereochemical integrity needs to be maintained.[10]

Q3: What is the general mechanism for the copper-catalyzed synthesis of imidazo[1,2-a]pyridines?

A3: While the exact mechanism can vary, a plausible pathway for the copper-catalyzed reaction between a 2-aminopyridine and a ketone involves the following key steps:

  • Coordination of the copper catalyst to the reactants.

  • Formation of an enolate or a related reactive intermediate from the ketone.

  • Nucleophilic attack of the 2-aminopyridine on the activated ketone.

  • Intramolecular cyclization to form the five-membered imidazole ring.

  • Oxidative aromatization to yield the final imidazo[1,2-a]pyridine product, with the copper catalyst being regenerated in the process.

    General Mechanism Start 2-Aminopyridine + Ketone Intermediate1 N-Alkylation/ Condensation Start->Intermediate1 Catalyst Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Product Imidazo[1,2-a]pyridine Intermediate2->Product Oxidation/ Aromatization

    A generalized workflow for imidazo[1,2-a]pyridine synthesis.

Q4: Can I use microwave irradiation to improve my reaction?

A4: Absolutely. Microwave-assisted synthesis has been shown to be highly effective for the preparation of imidazo[1,2-a]pyridines.[12][13] It can significantly reduce reaction times and often leads to higher yields compared to conventional heating.[13] This is particularly beneficial for reactions that are sluggish at lower temperatures.

Experimental Protocol: Iodine-Catalyzed Synthesis of a 2-Phenylimidazo[1,2-a]pyridine Derivative

This protocol is a representative example of an environmentally friendly, iodine-catalyzed synthesis.[6]

Materials:

  • Acetophenone (1.0 mmol)

  • 2-Aminopyridine (1.0 mmol)

  • Dimedone (1.0 mmol)

  • Iodine (20 mol%)

  • Distilled Water (4.0 mL)

Procedure:

  • To a suitable reaction vessel, add acetophenone (1.0 mmol) and iodine (20 mol%) in distilled water (4.0 mL).

  • Irradiate the mixture using an ultrasound bath at room temperature for 30 minutes.

  • Add 2-aminopyridine (1.0 mmol) and dimedone (1.0 mmol) to the reaction mixture.

  • Continue the ultrasound irradiation at room temperature for an additional 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-phenylimidazo[1,2-a]pyridin-3-yl cyclohex-2-enone derivative.

References

Validation & Comparative

A Comparative Spectroscopic Guide to 5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive spectroscopic characterization of 5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. Given the scarcity of published experimental data for this specific molecule, this document leverages predicted spectroscopic data and compares it with experimentally obtained data for its non-fluorinated counterpart, imidazo[1,2-a]pyridine-2-carbaldehyde, and other relevant analogues. This comparative approach allows for a detailed understanding of the influence of the 5-fluoro substituent on the spectroscopic properties of the imidazo[1,2-a]pyridine scaffold.

The imidazo[1,2-a]pyridine core is a privileged structure in numerous biologically active compounds. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Therefore, a thorough spectroscopic understanding of fluorinated derivatives is crucial for researchers in the field.

Synthesis of this compound

A reliable method for the synthesis of the title compound involves a two-step process: the synthesis of the 5-fluoroimidazo[1,2-a]pyridine core, followed by formylation.

Synthesis of 5-Fluoroimidazo[1,2-a]pyridine

The synthesis of 5-fluoroimidazo[1,2-a]pyridine can be achieved through the condensation of 2-amino-6-fluoropyridine with a suitable C2-synthon, such as chloroacetaldehyde.

Synthesis of 5-Fluoroimidazo[1,2-a]pyridine reactant1 2-Amino-6-fluoropyridine product 5-Fluoroimidazo[1,2-a]pyridine reactant1->product Condensation reactant2 Chloroacetaldehyde reactant2->product

Caption: Synthetic scheme for 5-Fluoroimidazo[1,2-a]pyridine.

Formylation via Vilsmeier-Haack Reaction

The introduction of the carbaldehyde group at the 2-position can be efficiently accomplished using the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF)[1][2][3][4].

Experimental Protocol: Vilsmeier-Haack Formylation

  • To a solution of 5-fluoroimidazo[1,2-a]pyridine in anhydrous DMF, cooled to 0 °C, add phosphorus oxychloride dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for several hours, monitoring the reaction progress by TLC.

  • Cool the mixture and pour it onto crushed ice, followed by neutralization with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Vilsmeier-Haack Formylation start 5-Fluoroimidazo[1,2-a]pyridine product This compound start->product Formylation reagents 1. POCl₃, DMF 2. H₂O reagents->product

Caption: Vilsmeier-Haack formylation of 5-fluoroimidazo[1,2-a]pyridine.

Spectroscopic Characterization and Comparative Analysis

The following sections detail the predicted spectroscopic data for this compound and compare it with the experimental data for imidazo[1,2-a]pyridine-2-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The presence of the fluorine atom in the target compound is expected to have a significant impact on the ¹H, ¹³C, and, naturally, the ¹⁹F NMR spectra.

Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for Imidazo[1,2-a]pyridine-2-carbaldehyde.

ProtonPredicted Chemical Shift (δ, ppm) for 5-Fluoro...Experimental Chemical Shift (δ, ppm) for Imidazo[1,2-a]pyridine-2-carbaldehyde
H-3~8.2~8.1
H-6~7.0 (dd)~7.1 (t)
H-7~7.5 (t)~7.5 (t)
H-8~7.8 (d)~7.7 (d)
-CHO~9.8~9.7

Note: Predicted values are estimations and may vary based on the prediction software and parameters used. Experimental data is sourced from publicly available databases.

¹H NMR Analysis:

The aldehyde proton (-CHO) is expected to be the most deshielded proton, appearing at a high chemical shift. The fluorine atom at the 5-position is anticipated to cause a doublet of doublets splitting pattern for the adjacent H-6 proton due to both ³J(H-H) and ⁴J(H-F) coupling. The other aromatic protons will show characteristic splitting patterns based on their neighboring protons.

Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for Imidazo[1,2-a]pyridine-2-carbaldehyde.

CarbonPredicted Chemical Shift (δ, ppm) for 5-Fluoro...Experimental Chemical Shift (δ, ppm) for Imidazo[1,2-a]pyridine-2-carbaldehyde
C-2~145~146
C-3~118~117
C-5~158 (d, ¹J(C-F))~125
C-6~110 (d, ²J(C-F))~113
C-7~128~128
C-8~120 (d, ³J(C-F))~126
C-8a~142~143
-CHO~185~184

Note: Predicted values are estimations and may vary based on the prediction software and parameters used. Experimental data is sourced from publicly available databases.

¹³C NMR Analysis:

The most significant feature in the ¹³C NMR spectrum of the fluorinated compound will be the large one-bond coupling constant (¹J(C-F)) for C-5, resulting in a doublet. The surrounding carbons (C-6 and C-8) will also exhibit smaller carbon-fluorine couplings (²J(C-F) and ³J(C-F)). The aldehyde carbon will appear at a characteristic downfield shift.

¹⁹F NMR Spectroscopy:

The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at the 5-position. The chemical shift will be influenced by the electronic environment of the imidazo[1,2-a]pyridine ring system. The signal will likely be a multiplet due to coupling with neighboring protons, primarily H-6.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Key Predicted IR Absorptions for this compound and Experimental Data for Imidazo[1,2-a]pyridine-2-carbaldehyde.

Functional GroupPredicted Wavenumber (cm⁻¹) for 5-Fluoro...Experimental Wavenumber (cm⁻¹) for Imidazo[1,2-a]pyridine-2-carbaldehyde
C=O (aldehyde)~1680-1700~1690
C=N and C=C (aromatic)~1500-1650~1500-1640
C-F~1100-1250N/A
C-H (aromatic)~3000-3100~3000-3100

IR Analysis:

The most prominent peak in the IR spectrum will be the strong absorption corresponding to the carbonyl (C=O) stretch of the aldehyde group. The C-F stretching vibration will appear in the fingerprint region. The aromatic C=C and C=N stretching vibrations will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum for this compound:

  • Molecular Ion (M⁺): m/z = 164.04

  • Key Fragments:

    • [M-H]⁺ (loss of a hydrogen atom): m/z = 163.03

    • [M-CHO]⁺ (loss of the formyl group): m/z = 135.04

    • Fragments corresponding to the cleavage of the imidazo[1,2-a]pyridine ring.

Comparison with Imidazo[1,2-a]pyridine-2-carbaldehyde:

The non-fluorinated analogue has a molecular weight of 146.15 g/mol [5]. Its mass spectrum would show a molecular ion peak at m/z = 146 and similar fragmentation patterns involving the loss of the formyl group.

Comparison with Other Imidazo[1,2-a]pyridine Derivatives

The spectroscopic data of 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde provides a useful comparison. In this molecule, the fluorine atom is on a pendant phenyl ring. Its ¹H NMR shows the aldehyde proton at 9.79 ppm, and the aromatic protons of the imidazo[1,2-a]pyridine core in the range of 6.86–8.47 ppm[6]. The ¹³C NMR shows the aldehyde carbon at 185.45 ppm[6]. While the electronic effects of the 4-fluorophenyl group differ from a fluorine atom directly on the pyridine ring, this data helps to confirm the general chemical shift regions for the core structure.

Conclusion

This guide provides a detailed spectroscopic profile of this compound based on predicted data and a comparative analysis with its non-fluorinated analogue and other related compounds. The presence of the 5-fluoro substituent significantly influences the NMR spectra, providing unique signatures that can be used for its identification and characterization. The provided synthetic protocol offers a practical route for its preparation. This information is intended to be a valuable resource for researchers working with fluorinated heterocyclic compounds in the pursuit of new therapeutic agents.

References

A Senior Application Scientist's Guide to Confirming Reaction Product Structures with 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock of scientific integrity and progress. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy is the workhorse for initial characterization, its limitations become apparent with increasing molecular complexity, where overlapping signals can lead to ambiguity.[1] Two-dimensional (2D) NMR spectroscopy resolves this challenge by spreading spectral information across a second frequency dimension, transforming a convoluted 1D spectrum into a clear map of molecular connectivity and spatial relationships.[2][3]

This guide provides a logic-driven framework for employing a suite of 2D NMR experiments—COSY, HSQC, HMBC, and NOESY—to move beyond spectral interpretation to true structural validation. We will explore the causality behind experimental choices, present self-validating protocols, and demonstrate how these techniques synergize to provide irrefutable evidence for the structure of your reaction products.

The Strategic Workflow: From 1D Hypothesis to 2D Confirmation

A successful structure elucidation is not a random collection of experiments but a logical progression of inquiry. Each experiment is chosen to answer specific questions that remain from the previous one. The overall goal is to build a self-consistent structural model where every piece of data from every experiment corroborates the others.

The workflow begins with high-quality 1D spectra, which provide the initial inventory of protons and carbons.[4] From there, a strategic sequence of 2D experiments is deployed to piece together the molecular puzzle.

G cluster_1d PART 1: Initial Assessment cluster_2d PART 2: Connectivity & Elucidation cluster_3d PART 3: Stereochemistry A Acquire High-Resolution 1D ¹H & ¹³C NMR B Hypothesize Substructures (Proton/Carbon Count, Functional Groups) A->B C COSY (Map ¹H-¹H Spin Systems) B->C F Assemble Molecular Skeleton C->F D HSQC (Link Protons to Attached Carbons) D->F E HMBC (Connect Fragments Across 2-3 Bonds) E->F G NOESY / ROESY (Probe Through-Space Proximity) F->G I Final Validated Structure F->I H Confirm Relative Stereochemistry G->H H->I

Caption: Logical workflow for structure elucidation using 2D NMR.

A Comparative Guide to Core 2D NMR Techniques

The power of 2D NMR lies in using a combination of experiments, each providing a unique piece of structural information.[5] The choice of which experiments to run is dictated by the questions you need to answer.

Technique Information Obtained Correlation Type Primary Application Strengths & Causality Limitations
COSY (Correlation Spectroscopy)¹H—¹H through-bond correlation[6]Homonuclear, 2-3 bondsIdentifying proton spin systems (protons on adjacent carbons).[7]Why: Establishes the proton backbone. Cross-peaks only appear between J-coupled protons, directly revealing which protons are neighbors in the structure.[8][9]Does not show correlations across heteroatoms or quaternary carbons. Can be crowded in complex regions.
HSQC (Heteronuclear Single Quantum Coherence)¹H—¹³C direct (one-bond) correlation[10]Heteronuclear, 1 bondAssigning a proton signal to its directly attached carbon atom.[11]Why: Unambiguously links the ¹H and ¹³C chemical shift assignments. It is highly sensitive and provides a clean spectrum with one peak per C-H bond.[10][12]Only shows direct C-H bonds. Quaternary carbons are invisible.
HMBC (Heteronuclear Multiple Bond Correlation)¹H—¹³C long-range (2-4 bond) correlation[13]Heteronuclear, 2-4 bondsAssembling molecular fragments by connecting them across quaternary carbons and heteroatoms.[14]Why: This is the key "puzzle-piecing" experiment. It reveals longer-range connectivity, allowing you to link the spin systems identified by COSY.[12]Absence of a correlation is not definitive proof of distance, as the coupling constant can be near zero for certain dihedral angles.[12]
NOESY (Nuclear Overhauser Effect Spectroscopy)¹H—¹H through-space correlationHomonuclear, through-space (<5 Å)Determining relative stereochemistry and 3D conformation.[15]Why: It detects protons that are physically close in space, regardless of their bonding. This is essential for distinguishing between stereoisomers that have identical through-bond connectivity.Correlation intensity is highly dependent on molecular size and motion. May require optimization (e.g., ROESY for mid-sized molecules).[15]

Experimental Protocols: A Self-Validating System

The integrity of your final structure rests on the quality of your data. The following protocols outline the key steps for acquiring and processing high-quality 2D NMR data.

Part 1: Sample Preparation & Initial 1D Acquisition
  • Purity is Paramount: Ensure the sample is as pure as possible. Impurities complicate spectra and can lead to incorrect assignments.

  • Solvent Selection: Use a deuterated solvent that fully dissolves your compound and whose residual peak does not overlap with key signals.

  • Concentration: Aim for a concentration that provides good signal-to-noise in a reasonable time (typically 5-20 mg in 0.6-0.7 mL of solvent for small molecules).

  • Acquire High-Quality 1D Spectra: Before any 2D experiment, acquire a quantitative ¹H NMR and a ¹³C NMR (with DEPT if needed).[4]

  • Calibrate and Define Parameters: Carefully reference the 1D ¹H spectrum (e.g., to residual solvent or TMS). From this spectrum, determine the minimal spectral width (SW) that encompasses all proton signals and the center of the spectrum (o1p). These values are crucial for setting up the 2D experiments correctly.

Part 2: General 2D Data Acquisition & Processing Workflow

This workflow is broadly applicable to most modern NMR spectrometers.

G cluster_acq Acquisition cluster_proc Processing A Load Standard 2D Parameter Set (e.g., COSY, HSQC) B Set Spectral Widths (SW) & Transmitter Frequencies (o1p) for F2 (¹H) and F1 dimensions A->B C Set Acquisition Parameters: Number of Increments (t1) Number of Scans (NS) B->C D Run Experiment C->D E Apply Window Function (e.g., Sine-bell) D->E Raw FID Data F Fourier Transform in both dimensions (xfb) E->F G Phase Correction (especially F2 dimension) F->G H Baseline Correction G->H I Calibrate Axes H->I J Final Spectrum I->J Interpretable 2D Spectrum

Caption: General workflow for 2D NMR data acquisition and processing.

Step-by-Step Methodology:

  • Load Parameter Set: In the spectrometer software, create a new experiment and load a standard, manufacturer-provided parameter set for the desired 2D experiment (e.g., cosygpppqf for a COSY, hsqcedetgpsisp2 for an edited HSQC).

  • Set Frequencies and Widths:

    • For homonuclear experiments (COSY, NOESY), the SW and o1p for both dimensions (F1 and F2) will be the values determined from your 1D ¹H spectrum.

    • For heteronuclear experiments (HSQC, HMBC), F2 parameters are for ¹H and F1 parameters are for ¹³C. Use the values from the respective 1D spectra.

  • Optimize Resolution and Sensitivity:

    • Resolution (Indirect Dimension): The number of increments (t1 points, often labeled NI or TD(F1)) determines the resolution in the F1 dimension. A larger number gives better resolution but increases experiment time. 256-512 increments is a common starting point.

    • Sensitivity: The number of scans (NS) for each increment determines the signal-to-noise ratio. Increase NS for dilute samples. A value of 2, 4, or 8 is typical.

  • Acquisition: Start the acquisition. The total experiment time will be displayed.

  • Processing:

    • Once acquisition is complete, apply a window function (e.g., sine-bell) to improve spectral shape.[16]

    • Perform a 2D Fourier Transform (often a single command like xfb).[17]

    • Phase-correct the spectrum. For many experiments, only the direct (F2) dimension requires manual phasing.[17]

    • Apply baseline correction to ensure flat baselines for accurate integration and peak picking.

    • Calibrate the F2 and F1 axes using your referenced 1D spectra.

Case Study: Confirming the Structure of Propyl Propionate

Let's validate the structure of a simple ester, propyl propionate, formed from the reaction of propanol and propanoic acid.

Expected Structure: CH₃CH₂C(=O)OCH₂CH₂CH₃

1. Initial 1D NMR Analysis:

  • ¹H NMR: We expect four distinct signals: a triplet (a), a quartet (b), a triplet (c), and a sextet (d), plus another triplet (e).

  • ¹³C NMR: We expect six carbon signals, including one carbonyl carbon (~174 ppm).

2. The 2D NMR Confirmation Strategy:

The core of the validation is to prove the connectivity between the propionyl group (CH₃CH₂C=O) and the propoxy group (OCH₂CH₂CH₃).

G cluster_cosy COSY: Building Spin Systems cluster_hsqc HSQC: Linking ¹H to ¹³C cluster_hmbc HMBC: Connecting the Pieces cluster_final Validated Conclusion cosy_a H-a ↔ H-b (Confirms Ethyl Fragment) hmbc_a H-b → C=O (Links ethyl fragment to carbonyl) cosy_b H-c ↔ H-d ↔ H-e (Confirms Propyl Fragment) hmbc_b H-c → C=O (Links propyl fragment to carbonyl via oxygen) hsqc H-a → C-a H-b → C-b H-c → C-c H-d → C-d H-e → C-e final All correlations confirm the propyl propionate structure.

Caption: Logical flow of evidence from 2D NMR for propyl propionate.

  • Step 1: COSY Analysis. The COSY spectrum would show a cross-peak between the protons of the ethyl group (CH₃CH₂ -) and another set of correlations linking the three distinct protons of the propyl group (-OCH₂CH₂CH₃ ).[18] This confirms the presence of these two isolated spin systems but does not connect them.

  • Step 2: HSQC Analysis. The HSQC spectrum provides a direct correlation for every protonated carbon, allowing us to definitively assign the chemical shift of the carbon attached to each proton.[10] For example, the proton quartet (b) will show a cross-peak to its attached methylene carbon (C-b). Quaternary carbons, like the carbonyl carbon, will be absent from the HSQC spectrum.

  • Step 3: HMBC Analysis (The Crucial Link). The HMBC spectrum provides the definitive connection. We would look for two key correlations to the carbonyl carbon (C=O):

    • A cross-peak from the protons at position b (the methylene of the propionyl group) to the carbonyl carbon. This is a two-bond correlation (H-C-C=O) and proves that the ethyl fragment is attached to the carbonyl.[19]

    • A cross-peak from the protons at position c (the O-methylene of the propoxy group) to the carbonyl carbon. This is a three-bond correlation (H-C-O-C=O) and proves that the propyl group is attached to the carbonyl via the ester oxygen.[19]

This combination of data provides a self-validating and unambiguous confirmation of the structure. The COSY defines the fragments, the HSQC assigns the carbons, and the HMBC connects the fragments in the only way consistent with all the data. This rigorous, multi-faceted approach is the gold standard in structure elucidation for publication and regulatory submission.[20][21]

References

A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, found in numerous pharmaceuticals.[1][2][3] The strategic incorporation of fluorine atoms into this structure is a common tactic to modulate physicochemical and pharmacological properties such as metabolic stability and binding affinity.[4] However, the introduction of fluorine, the most electronegative element, profoundly alters the electronic landscape of the heterocyclic system, leading to significant and often counterintuitive changes in chemical reactivity. This guide provides a detailed comparison of the reactivity of fluorinated and non-fluorinated imidazo[1,2-a]pyridines, offering experimental insights and mechanistic explanations to aid researchers in the strategic design and synthesis of novel chemical entities.

Introduction: The Tale of Two Scaffolds

Imidazo[1,2-a]pyridines are bicyclic aromatic heterocycles that have garnered immense interest in drug development, with derivatives marketed for conditions ranging from insomnia (Zolpidem) to anxiety (Alpidem).[1][5] The scaffold's versatility and biological relevance have driven extensive research into its synthesis and functionalization.[6][7]

Fluorine has been called a "magical element" in drug design. Its small size allows it to act as a hydrogen isostere, while its powerful electron-withdrawing nature can drastically alter a molecule's properties.[8] In medicinal chemistry, fluorination is often employed to enhance metabolic stability by blocking sites of oxidative metabolism, or to increase binding affinity through favorable electrostatic interactions.[4][9] This guide moves beyond the pharmacological benefits to focus on a critical, practical aspect for the bench chemist: how does fluorination impact the synthetic accessibility and reactivity of the imidazo[1,2-a]pyridine core? Understanding these differences is paramount for efficient route development and library synthesis.

Electronic Landscape: The Inherent Reactivity of Imidazo[1,2-a]pyridine

The reactivity of the parent imidazo[1,2-a]pyridine system is dictated by its electron distribution. The five-membered imidazole ring is electron-rich compared to the six-membered pyridine ring. Through resonance, electron density is highest at the C3 position, making it the most nucleophilic carbon and the primary site for electrophilic attack.[10]

This inherent reactivity is a cornerstone of its functionalization chemistry. Numerous methods have been developed for C3-arylation, -amination, -sulfonylation, and -alkylation, often proceeding under mild conditions without the need for pre-functionalization.[1]

Caption: Resonance delocalization in imidazo[1,2-a]pyridine showing electron density accumulation at C3.

The Fluorine Effect: A Paradigm Shift in Reactivity

When a fluorine atom is introduced, its potent inductive electron-withdrawing effect (-I effect) overrides the weaker mesomeric (+M) effect. This leads to a general decrease in the electron density across the entire heterocyclic system.[11] The consequence is a significant deactivation of the ring towards electrophilic attack.

The position of the fluorine atom is critical. A fluorine on the pyridine ring (e.g., at C6, C7, or C8) will have a more pronounced deactivating effect on the C3 position than a fluorine on the imidazole ring itself (e.g., at C2), due to the proximity and propagation of the inductive effect through the sigma framework.

Caption: Fluorine's inductive effect deactivates the imidazo[1,2-a]pyridine ring.

Comparative Reactivity in Key Transformations

The most dramatic differences in reactivity are observed in electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS)

For non-fluorinated imidazo[1,2-a]pyridines, EAS reactions such as halogenation, nitration, and Friedel-Crafts reactions proceed readily at the C3 position.[12][13][14] Often, these reactions can be performed under mild conditions with common reagents.

In stark contrast, fluorinated analogues are significantly less reactive. The electron-poor nature of the ring system necessitates harsher reaction conditions, stronger electrophiles, and often results in lower yields. For instance, direct fluorination of an already electron-rich imidazo[1,2-a]pyridine requires a potent electrophilic fluorinating agent like Selectfluor.[15][16] Attempting a similar reaction on a pre-fluorinated scaffold would be exceptionally challenging.

ReactionSubstrateConditionsResultReference
Bromination 2-Phenylimidazo[1,2-a]pyridineNBS, CH3CN, rt3-bromo-2-phenylimidazo[1,2-a]pyridine, High Yield[10]
Fluorination 2-Phenylimidazo[1,2-a]pyridineSelectfluor, DMAP, H2O/CH3CN3-fluoro-2-phenylimidazo[1,2-a]pyridine, 85% Yield[15][16]
Aza-Friedel-Crafts Imidazo[1,2-a]pyridineAldehyde, Amine, Y(OTf)3C3-alkylated product, Good to Excellent Yields[14]
Aza-Friedel-Crafts 6-Fluoroimidazo[1,2-a]pyridineAldehyde, Amine, Y(OTf)3Lower yields and/or requires longer reaction times (Expected)N/A
C-H Functionalization

Visible light-induced C-H functionalization has emerged as a powerful, sustainable method for derivatizing imidazo[1,2-a]pyridines.[17] These reactions, often proceeding via radical mechanisms, can be less sensitive to the electronic nature of the substrate compared to classical EAS. However, the initial formation of radical cations or the reactivity of the generated radical can still be influenced by fluorine substitution.

For example, a visible-light-induced perfluoroalkylation at the C3 position has been successfully developed.[17] While this demonstrates compatibility with fluorinated reagents, the reactivity of a fluorinated substrate in a similar C-H functionalization would likely be altered, potentially affecting regioselectivity or reaction efficiency. The electron-withdrawing fluorine could make the initial single-electron transfer (SET) event more difficult, requiring a more potent photocatalyst or oxidant.

Experimental Protocols

To illustrate the practical differences, below are representative protocols for the C3-functionalization of a non-fluorinated imidazo[1,2-a]pyridine and the direct C3-fluorination of the same scaffold.

Protocol 1: C3-Sulfenylation of 2-phenylimidazo[1,2-a]pyridine (Non-Fluorinated)

This protocol is based on established methods for electrophilic C-S bond formation at the electron-rich C3 position.

G start Start step1 Dissolve 2-phenylimidazo[1,2-a]pyridine (1 mmol) and disulfide (1.1 mmol) in DCM (10 mL). start->step1 step2 Add PIFA (phenyliodine bis(trifluoroacetate)) (1.2 mmol) in one portion. step1->step2 step3 Stir at room temperature for 2-4 hours. Monitor by TLC. step2->step3 step4 Quench with aq. Na2S2O3. Extract with DCM. step3->step4 step5 Dry, concentrate, and purify by column chromatography. step4->step5 end End: C3-Sulfenylated Product step5->end

Caption: Workflow for C3-Sulfenylation of a non-fluorinated imidazo[1,2-a]pyridine.

Protocol 2: Regioselective C3-Fluorination of 2-phenylimidazo[1,2-a]pyridine

This protocol, adapted from Liu et al., demonstrates the conditions required to introduce a fluorine atom via an electrophilic pathway.[15][16]

  • Setup: To a solution of 2-phenylimidazo[1,2-a]pyridine (0.5 mmol) in a mixture of water and acetonitrile (1:2, 6 mL), add 4-dimethylaminopyridine (DMAP) (0.05 mmol).

  • Reagent Addition: Add Selectfluor (0.75 mmol) to the mixture in one portion.

  • Reaction: Stir the reaction mixture at 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by silica gel column chromatography to yield 3-fluoro-2-phenylimidazo[1,2-a]pyridine.[15][16]

Causality Behind Experimental Choices:

  • Non-Fluorinated Case: The use of a mild oxidant like PIFA is sufficient to generate the electrophilic sulfur species, which readily attacks the highly nucleophilic C3 position.

  • Fluorination Case: A powerful, specialized electrophilic fluorine source (Selectfluor) is required. The addition of a base (DMAP) and elevated temperature are necessary to facilitate the reaction on the less nucleophilic (compared to other EAS reactions) substrate.[15][16] The aqueous solvent system is also a specific condition found to be optimal for this transformation.[15][16]

Conclusion and Strategic Outlook

The presence of fluorine on the imidazo[1,2-a]pyridine scaffold is a double-edged sword for the synthetic chemist. While it offers significant advantages for tuning pharmacological properties, it fundamentally dampens the inherent nucleophilicity of the core, primarily at the C3 position.

Key Takeaways:

  • Non-Fluorinated Imidazo[1,2-a]pyridines: Are electron-rich, with a highly nucleophilic C3 position that is readily susceptible to a wide range of electrophilic aromatic substitutions and C-H functionalizations under relatively mild conditions.

  • Fluorinated Imidazo[1,2-a]pyridines: Are electronically deactivated due to fluorine's strong inductive effect. They are significantly less reactive in electrophilic substitutions, requiring more forceful conditions, more potent reagents, and often resulting in lower yields.

For researchers and drug development professionals, this comparative reactivity profile has direct strategic implications. If late-stage C3 functionalization is desired, it is often more efficient to perform these reactions on a non-fluorinated scaffold before introducing fluorine to other parts of the molecule, or to use synthetic strategies that build the fluorinated ring system with the desired functionality already in place.[18][19] Conversely, the deactivating nature of fluorine can be used to advantage, preventing unwanted side reactions at the C3 position while directing reactivity to other sites on the molecule. A thorough understanding of these electronic effects is not merely academic; it is essential for the practical and efficient synthesis of the next generation of imidazo[1,2-a]pyridine-based therapeutics.

References

A Senior Application Scientist's Guide to Heterocyclic Aldehydes: A Comparative Analysis of 5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful discovery and development of novel therapeutics. Among these, heterocyclic aldehydes serve as indispensable synthons, offering a gateway to a diverse array of complex molecular architectures with significant biological activities. This guide provides an in-depth, objective comparison of 5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde against other widely utilized heterocyclic aldehydes, namely Pyridine-2-carbaldehyde, Thiophene-2-carbaldehyde, and Thiazole-2-carbaldehyde. Our analysis is grounded in experimental data and established scientific principles to empower researchers in making informed decisions for their synthetic campaigns.

The Privileged Scaffold: Imidazo[1,2-a]pyridines and the Impact of Fluorination

The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[1][2] This bicyclic heteroaromatic system exhibits a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[3][4] The introduction of a fluorine atom, as in this compound, can significantly modulate the physicochemical and biological properties of the parent molecule. Fluorine's high electronegativity can enhance metabolic stability, improve binding affinity to target proteins, and alter the electronic nature of the aromatic system.

Synthesis of Key Heterocyclic Aldehydes

The accessibility of a building block is a critical consideration in any synthetic endeavor. The following table summarizes common synthetic routes to the aldehydes under comparison.

AldehydeCommon Synthetic MethodKey ReagentsReference
This compound Vilsmeier-Haack Formylation5-Fluoroimidazo[1,2-a]pyridine, POCl₃, DMF[5]
Pyridine-2-carbaldehyde Oxidation of 2-Picoline2-Picoline, Oxidizing agent (e.g., SeO₂)[6][7]
Thiophene-2-carbaldehyde Vilsmeier-Haack FormylationThiophene, POCl₃, DMF[8][9]
Thiazole-2-carbaldehyde Halogen-Metal Exchange and Formylation2-Bromothiazole, n-BuLi, DMF[10][11]
Experimental Protocol: Vilsmeier-Haack Formylation of 5-Fluoroimidazo[1,2-a]pyridine

This protocol describes a general procedure for the synthesis of the title compound.

Diagrammatic Workflow of Vilsmeier-Haack Formylation

G reagents POCl₃ + DMF vilsmeier Vilsmeier Reagent (Electorphile) reagents->vilsmeier Formation intermediate Iminium Salt Intermediate vilsmeier->intermediate substrate 5-Fluoroimidazo[1,2-a]pyridine substrate->intermediate Electrophilic Attack hydrolysis Aqueous Workup intermediate->hydrolysis product This compound hydrolysis->product G node1 This compound Highly Electrophilic node2 Pyridine-2-carbaldehyde Electrophilic node3 Thiazole-2-carbaldehyde Moderately Electrophilic node4 Thiophene-2-carbaldehyde Less Electrophilic G phosphonium Triphenylphosphonium Salt ylide Phosphorus Ylide phosphonium->ylide base Strong Base (e.g., n-BuLi) base->ylide oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane aldehyde Thiophene-2-carbaldehyde aldehyde->oxaphosphetane alkene Thienyl-substituted Alkene oxaphosphetane->alkene phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide

References

A Comparative Guide to the Biological Activity of Imidazo[1,2-a]pyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a prominent nitrogen-containing heterocyclic system that has garnered significant attention in medicinal chemistry.[1][2][3] Recognized as a "privileged structure," this fused bicyclic moiety serves as the core for numerous compounds with a wide spectrum of therapeutic applications, including approved drugs like Zolpidem (insomnia), Alpidem (anxiolytic), and Olprinone (cardiotonic).[2][4][5][6] The versatility of its synthesis and the ability to introduce diverse substituents at various positions allow for fine-tuning of its pharmacological profile, making it a focal point for drug discovery.[3][7]

This guide provides a comparative analysis of the biological activities of different imidazo[1,2-a]pyridine isomers and derivatives. We will delve into key therapeutic areas, presenting comparative experimental data, elucidating the structure-activity relationships (SAR) that govern efficacy, and providing detailed protocols for foundational bioassays. The aim is to offer researchers and drug development professionals a comprehensive resource to navigate the chemical space of this remarkable scaffold.

Anticancer Activity: Targeting Key Cellular Pathways

Imidazo[1,2-a]pyridines have emerged as a promising class of anticancer agents, with derivatives engineered to inhibit various cancer cell survival and proliferation pathways.[1][8] A predominant mechanism of action involves the inhibition of survival kinases, particularly the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway, which is frequently dysregulated in many cancers.[1][9]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of imidazo[1,2-a]pyridine derivatives is highly dependent on the substitution patterns around the core scaffold.[1][10]

  • Position 2: Substitution with aryl groups, such as a 4-(methylsulfonyl)phenyl group, has been shown to be crucial for activity. These groups often occupy hydrophobic pockets in the target enzyme's active site.

  • Position 3: The introduction of carboxamide or amine functionalities at this position is a common strategy. For instance, N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine derivatives have demonstrated potent effects.[11]

  • Position 6: Halogen substitutions, such as chlorine, can influence the electronic properties and binding interactions of the molecule.[12]

  • Position 7: The presence of a methyl or chloro group at this position can modulate activity, with studies showing that a 7-chloro substitution can sometimes diminish potency compared to a 7-methyl group.[13]

Comparative Anticancer Efficacy

The cytotoxic effects of various imidazo[1,2-a]pyridine derivatives are typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparison.

Compound IDSubstitution PatternTarget Cell LineIC50 (µM)Primary MechanismReference
Compound 6 Phenyl & Thiazole GroupsA375 (Melanoma)0.14PI3K/Akt/mTOR Inhibition[9]
HeLa (Cervical)0.21PI3K/Akt/mTOR Inhibition[9]
IP-5 Not SpecifiedHCC1937 (Breast)45p53/p21 Upregulation, pAkt Inhibition[14][15]
IP-6 Not SpecifiedHCC1937 (Breast)47.7Cytotoxicity[14][15]
Compound 12b Aryl & tert-butyl groupsHep-2 (Laryngeal)11Not Specified[16]
MCF-7 (Breast)11Not Specified[16]
Compound HB9 Hybridized with amineA549 (Lung)50.56Cytotoxicity[17]
Compound HB10 Hybridized with acid hydrazideHepG2 (Liver)51.52Cytotoxicity[17]
Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

Many potent imidazo[1,2-a]pyridine anticancer agents function by inhibiting the PI3K/Akt/mTOR signaling cascade.[8][9] This pathway is critical for regulating cell growth, proliferation, and survival. Inhibition of key kinases like PI3Kα or mTOR leads to cell cycle arrest and the induction of apoptosis (programmed cell death).[9] For example, studies have shown that effective compounds can reduce the phosphorylation levels of Akt and mTOR, leading to the upregulation of cell cycle inhibitors like p53 and p21 and an increase in pro-apoptotic proteins like BAX.[9][14]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes IP_Compound Imidazo[1,2-a]pyridine Derivative IP_Compound->PI3K Inhibits IP_Compound->Akt Inhibits IP_Compound->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Anti-inflammatory Activity: Modulation of Inflammatory Cascades

Chronic inflammation is a key pathological feature of many diseases, including cancer and autoimmune disorders. Certain imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory properties, primarily through the modulation of the NF-κB (nuclear factor-kappa B) and STAT3 (signal transducer and activator of transcription 3) signaling pathways.[11][18][19]

Comparative Anti-inflammatory Efficacy

The anti-inflammatory potential is often assessed by measuring the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2) or by quantifying the reduction in pro-inflammatory cytokine production.

Compound IDKey FeatureAssayResultReference
MIA 8-methyl-2-(4-(methylsulfonyl)phenyl) derivativeNF-κB ActivitySuppressed NF-κB DNA binding[11][18]
Cytokine LevelsReduced levels of inflammatory cytokines[11]
Gene ExpressionReduced expression of COX-2 and iNOS[11][19]
Compound 5 3-amino imidazo[1,2-a]pyridine-2-carboxylic acidCOX InhibitionPreferentially inhibited COX-2[20]
Carrageenan-induced edemaMore efficient inhibition than indomethacin[20]
Mechanism of Action: NF-κB Pathway Suppression

The NF-κB pathway is a central regulator of the inflammatory response. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for COX-2, iNOS, and various inflammatory cytokines.[11] Certain imidazo[1,2-a]pyridines exert their anti-inflammatory effect by preventing the degradation of IκBα, thereby suppressing NF-κB activation.[19] Co-administration with natural compounds like curcumin has been shown to potentiate this effect.[11][18]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNFα) IKK IKK Stimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_NFkB IκBα-NF-κB (Inactive Complex) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkBa_NFkB->NFkB Releases MIA_Compound Imidazo[1,2-a]pyridine (MIA) MIA_Compound->IKK Inhibits (Prevents IκBα Degradation) DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) DNA->Genes Transcription

Caption: Suppression of the NF-κB signaling pathway by imidazo[1,2-a]pyridine derivatives.

Antimicrobial and Antitubercular Activity

The imidazo[1,2-a]pyridine scaffold is also a valuable source of potent antimicrobial agents.[12][21] Derivatives have been developed with broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[12][21] Of particular importance is the remarkable activity of this class against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[22][23][24]

Structure-Activity Relationship (SAR) for Antitubercular Agents

The development of potent anti-TB agents from this scaffold has been extensively studied.[22][23]

  • Imidazo[1,2-a]pyridine-3-carboxamides are a key chemotype.[13][22]

  • Lipophilic biaryl ethers attached to the carboxamide moiety significantly enhance potency, often resulting in nanomolar activity.[13][22]

  • The bridgehead nitrogen of the imidazo[1,2-a]pyridine core is essential for biological activity.[24]

  • The primary mechanism for many of these potent compounds is the inhibition of the cytochrome bcc complex (QcrB), a critical component of the electron transport chain involved in cellular energy production (ATP synthesis).[22][24]

Comparative Antimicrobial Efficacy

Minimum Inhibitory Concentration (MIC) is the standard metric used to quantify the potency of antimicrobial agents. It represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound ClassKey FeatureTarget OrganismMIC (µM)Reference
Imine Derivatives 2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine coreStaphylococcus aureusPromising Activity[12]
Escherichia coliPromising Activity[12]
Imidazo[1,2-a]pyridine-3-carboxamides Biaryl ether side chains (e.g., compound 18)M. tuberculosis H37Rv≤0.006[13]
MDR/XDR M. tuberculosisHigh Potency[13]
Q203 (Telacebec) Adamantyl carboxamideM. tuberculosisPotent QcrB inhibitor[23]

Experimental Protocols

To ensure the reproducibility and validity of biological comparisons, standardized experimental protocols are essential.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Principle: The assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCC1937, A375) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow A 1. Seed Cells in 96-well Plate B 2. Add Serial Dilutions of Test Compounds A->B C 3. Incubate (e.g., 48 hours) B->C D 4. Add MTT Reagent (Incubate 3-4 hours) C->D E 5. Solubilize Formazan Crystals (DMSO) D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC50 Value F->G

Caption: Standard workflow for the MTT cell viability assay.

Protocol 2: Western Blot Analysis for Pathway Inhibition

This technique is used to detect specific proteins in a sample and is crucial for confirming the mechanism of action, such as the inhibition of signaling pathways.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the target protein (e.g., phospho-Akt, total-Akt, p53). A secondary antibody conjugated to an enzyme or fluorophore is used for detection.

Step-by-Step Methodology:

  • Cell Treatment & Lysis: Treat cells with the imidazo[1,2-a]pyridine compound as described for the viability assay. After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel. Run the gel to separate proteins based on their molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Capture the signal using an imaging system.

  • Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH) to determine the change in protein expression or phosphorylation status.[14]

References

A Senior Application Scientist's Guide to In Vitro Assay Validation for Imidazo[1,2-a]pyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Imidazo[1,2-a]pyridines and the Imperative of Rigorous Assay Validation

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. These compounds have shown promise as potent anticancer, anti-inflammatory, and antimicrobial agents.[1] Their therapeutic potential often stems from their ability to modulate key signaling pathways, such as the PI3K/Akt/mTOR and COX-2 pathways, or to inhibit specific enzymes like protein kinases.[2][3]

As researchers and drug development professionals, our ability to accurately characterize the potency and selectivity of these compounds is paramount. The foundation of this characterization lies in robust and well-validated in vitro assays. This guide provides an in-depth comparison of common in vitro assays for imidazo[1,2-a]pyridine-based compounds, with a strong emphasis on the principles of assay validation to ensure data integrity and reproducibility.

Pillar 1: Cytotoxicity Assays - Gauging the Anti-proliferative Potential

A primary screening step for many imidazo[1,2-a]pyridine derivatives, particularly in oncology, is the assessment of their cytotoxic or anti-proliferative effects. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted colorimetric method for this purpose.

The Principle of the MTT Assay: A Measure of Metabolic Activity

The MTT assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[4] This reduction is primarily carried out by mitochondrial dehydrogenases.[5] The resulting formazan is then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.

Alternative Cytotoxicity Assays

While the MTT assay is prevalent, other methods offer distinct advantages and can be employed for orthogonal validation:

  • Resazurin (AlamarBlue) Assay: This fluorometric assay utilizes the reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin by viable cells. It is generally more sensitive than the MTT assay and is a homogeneous assay, meaning it does not require a solubilization step.

  • ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays quantify the amount of ATP present, which is a key indicator of metabolically active cells. They are known for their high sensitivity and broad linear range.[6]

Data Presentation: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of selected imidazo[1,2-a]pyridine compounds against various cancer cell lines, as determined by the MTT assay.

CompoundCell LineCancer TypeIC50 (µM)Reference
8c K-562Leukemia1.09[7]
8b K-562Leukemia2.91[7]
Compound 6 A375Melanoma~10[8]
Compound 6 HeLaCervical Cancer~35[8]
HB9 A549Lung Cancer50.56[9]
HB10 HepG2Liver Carcinoma51.52[9]
Experimental Protocol: MTT Assay

Objective: To determine the concentration of an imidazo[1,2-a]pyridine compound that inhibits cell growth by 50% (IC50).

Materials:

  • Imidazo[1,2-a]pyridine compound stock solution (in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the imidazo[1,2-a]pyridine compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization solution to each well.

    • Incubate overnight at 37°C to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Validation of the MTT Assay: Ensuring Trustworthy Data

A self-validating system is crucial for the integrity of your results. Key validation parameters for the MTT assay include:

  • Linearity: Establish a linear relationship between the number of seeded cells and the absorbance signal. This confirms that the assay can accurately quantify changes in cell number.

  • Precision: Assess the repeatability (intra-assay) and intermediate precision (inter-assay) of the assay. This is typically expressed as the coefficient of variation (%CV).

  • Accuracy: While challenging to determine in a cell-based assay, accuracy can be inferred by comparing results with an orthogonal method (e.g., a direct cell counting method).

  • Selectivity: Ensure that the compound itself does not interfere with the MTT reduction process. This can be tested in a cell-free system.[10]

Pillar 2: Kinase Inhibition Assays - Targeting the Drivers of Disease

Many imidazo[1,2-a]pyridine derivatives function as kinase inhibitors, targeting enzymes that are often dysregulated in cancer and other diseases.[8] Validating the inhibitory activity of these compounds against specific kinases is a critical step in their development.

A Comparison of Kinase Assay Formats

Several assay formats are available for measuring kinase activity, each with its own set of advantages and limitations.

Assay FormatPrincipleAdvantagesDisadvantages
Radiometric Assays Measures the incorporation of a radiolabeled phosphate (from [γ-32P]-ATP or [γ-33P]-ATP) into a substrate.Considered the "gold standard" for its direct and sensitive detection of phosphorylation.[11]Requires handling of radioactive materials, specialized equipment, and disposal procedures.
Fluorescence-Based Assays Utilizes fluorescently labeled substrates or antibodies to detect phosphorylation. Can be based on fluorescence polarization (FP), Förster resonance energy transfer (FRET), or time-resolved FRET (TR-FRET).Non-radioactive, amenable to high-throughput screening, and can be performed in a homogeneous format.[12]Susceptible to interference from fluorescent compounds and may require modified substrates that are not physiologically relevant.[7]
Luminescence-Based Assays (e.g., ADP-Glo™) Measures the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal.[13]Highly sensitive, broad dynamic range, and compatible with high ATP concentrations, mimicking physiological conditions.Can be more expensive than other formats and susceptible to interference from compounds that affect luciferase activity.
Data Presentation: Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives

The following table presents the kinase inhibitory activity (IC50 values) and selectivity of selected imidazo[1,2-a]pyridine compounds.

CompoundTarget KinaseIC50 (µM)Selectivity ProfileReference
5e FLT3Potent (exact value not specified)Weaker inhibition of NEK2, RET, EGFR, CSF-1R, Aurora A, and NIK.[14]
5o FLT3-ITDSub-micromolarBalanced inhibition of FLT3-ITD and secondary mutants.[15]
24 FLT3Potent (exact value not specified)High selectivity for FLT3 over KIT.[15]
27e Aurora A0.0075Dual inhibitor of FLT3 and Aurora kinases.[16]
27e FLT30.0062Dual inhibitor of FLT3 and Aurora kinases.[16]
Experimental Protocol: ADP-Glo™ Kinase Assay

Objective: To determine the IC50 value of an imidazo[1,2-a]pyridine compound against a specific kinase.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Recombinant kinase

  • Kinase-specific substrate

  • Imidazo[1,2-a]pyridine compound stock solution (in DMSO)

  • ATP

  • Kinase reaction buffer

  • 384-well white, opaque plates

  • Luminometer

Step-by-Step Methodology:

  • Kinase Reaction Setup:

    • Prepare a solution of the kinase and substrate in the reaction buffer.

    • Prepare serial dilutions of the imidazo[1,2-a]pyridine compound.

    • In a 384-well plate, add the kinase/substrate solution and the diluted compound. Include a no-inhibitor control and a no-enzyme control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at the optimal temperature for the kinase (e.g., 30°C) for a pre-determined time.

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Luminescence Detection:

    • Add Kinase Detection Reagent to each well to convert the ADP to ATP and to provide the luciferase and luciferin for the detection reaction.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate-reading luminometer.

Validation of the Kinase Assay: Ensuring Accuracy and Selectivity

Key validation parameters for a kinase inhibition assay include:

  • Z'-factor: This statistical parameter is used to assess the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Precision and Accuracy: As with the MTT assay, assess the intra- and inter-assay precision (%CV). Accuracy can be evaluated by comparing IC50 values with those obtained using a different assay format (e.g., radiometric).

  • Selectivity: Profile the compound against a panel of kinases to determine its selectivity. This is crucial for understanding potential off-target effects.[17]

Pillar 3: Antimicrobial Assays - Combating Infectious Diseases

Imidazo[1,2-a]pyridines have also demonstrated significant activity against various pathogens, including Mycobacterium tuberculosis.[18] The standard method for determining the in vitro antimicrobial activity of a compound is the determination of the Minimum Inhibitory Concentration (MIC).

The Principle of the MIC Assay: Defining the Threshold of Inhibition

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[19] The broth microdilution method is a widely used and standardized technique for determining MIC values.

Data Presentation: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives

The following table summarizes the MIC values of selected imidazo[1,2-a]pyridine compounds against Mycobacterium tuberculosis (Mtb).

CompoundMtb StrainMIC (µM)Reference
IP Inhibitors (1-4) Mtb panel0.03 - 5[11]
Compound 5 Mtb0.2[18]
Compound 16 Mtb0.006[18]
Compound 18 Mtb0.004[18]
Experimental Protocol: Broth Microdilution MIC Assay

Objective: To determine the MIC of an imidazo[1,2-a]pyridine compound against a specific bacterial strain.

Materials:

  • Imidazo[1,2-a]pyridine compound stock solution

  • Bacterial strain of interest

  • Appropriate broth medium (e.g., Middlebrook 7H9 for Mtb)

  • 96-well microtiter plates

  • Inoculating loop or sterile swabs

  • Spectrophotometer

  • Incubator

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Prepare a suspension of the bacterial strain in broth and adjust the turbidity to a 0.5 McFarland standard. This corresponds to a specific bacterial density.

    • Dilute the standardized inoculum to the final required concentration.

  • Compound Dilution:

    • Prepare a two-fold serial dilution of the imidazo[1,2-a]pyridine compound in the broth medium directly in the 96-well plate.

  • Inoculation and Incubation:

    • Inoculate each well with the prepared bacterial suspension.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plate under the appropriate conditions for the specific bacterium (e.g., 37°C for Mtb for several days).

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound in which there is no visible growth.

Validation of the MIC Assay: Adherence to Standards

The validation of MIC assays is heavily guided by standards from organizations like the Clinical and Laboratory Standards Institute (CLSI). Key aspects of validation include:

  • Reproducibility: The assay should demonstrate high reproducibility, with MIC values typically within one two-fold dilution of the mode.[19]

  • Quality Control: Regularly test reference strains with known MIC values to ensure the accuracy of the assay.[20]

  • Essential and Categorical Agreement: When comparing a new method to a reference method, the essential agreement (MIC within ±1 dilution) and categorical agreement (same susceptibility interpretation) should be high (typically ≥90%).[1]

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action of imidazo[1,2-a]pyridine compounds is crucial for rational drug design and development. Visualizing the signaling pathways they modulate can provide valuable insights.

Akt/mTOR Signaling Pathway

Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.[8]

Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation ImidazoPyridine Imidazo[1,2-a]pyridine Derivative ImidazoPyridine->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

COX-2 Signaling Pathway

Certain imidazo[1,2-a]pyridine compounds act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.

COX2_Pathway ArachidonicAcid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) ArachidonicAcid->PGH2 catalyzed by COX2 COX-2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation ImidazoPyridine Imidazo[1,2-a]pyridine Derivative ImidazoPyridine->COX2 inhibits

Caption: Selective inhibition of the COX-2 pathway by imidazo[1,2-a]pyridine derivatives.

Conclusion: A Framework for Robust and Reliable In Vitro Data

The successful development of imidazo[1,2-a]pyridine-based therapeutics is contingent upon the generation of high-quality, reproducible in vitro data. This guide has provided a comparative overview of key assays and underscored the critical importance of a robust validation framework. By understanding the principles behind each assay, carefully selecting the most appropriate methods, and rigorously validating their performance, researchers can ensure the integrity of their findings and make informed decisions in the drug discovery and development process. Adherence to established guidelines from regulatory bodies such as the CLSI provides a clear path to generating data that is not only scientifically sound but also meets the stringent requirements of the pharmaceutical industry.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Imidazo[1,2-a]pyridine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the imidazo[1,2-a]pyridine scaffold represents a "privileged structure" due to its remarkable versatility in targeting a wide array of proteins.[1][2] Its derivatives have been investigated as potent inhibitors of critical cellular signaling nodes, particularly protein kinases, in oncology and infectious diseases.[1][3] However, the clinical success and safety of any targeted inhibitor hinge not just on its on-target potency but, crucially, on its selectivity. Unintended interactions with other proteins, or "off-target effects," can lead to toxicity or confound experimental results.

This guide provides an in-depth comparison of the cross-reactivity profiles of notable imidazo[1,2-a]pyridine inhibitors. It moves beyond a simple catalog of data to explain the causality behind the experimental techniques used to measure selectivity, offering field-proven insights into generating and interpreting these critical datasets.

The Imperative of Selectivity Profiling

The human kinome comprises over 500 kinases, many of which share significant structural homology within the ATP-binding pocket—the primary target for most small molecule inhibitors. This similarity presents a formidable challenge in designing truly selective drugs.[4] An inhibitor developed for a specific cancer-driving kinase might inadvertently inhibit other kinases, leading to unforeseen side effects. Therefore, early and comprehensive selectivity profiling is not merely a regulatory checkbox but a foundational step in drug discovery. It allows for the rational design of better molecules, the anticipation of potential toxicities, and the confident validation of biological hypotheses.[5]

Comparative Selectivity of Imidazo-Pyridine Kinase Inhibitors

The imidazo[1,2-a]pyridine scaffold has been successfully optimized to target various kinases. The substitutions on the core ring system dictate the potency and selectivity profile. Below is a comparative analysis of representative inhibitors from the literature, highlighting their on-target potency and off-target interaction profiles.

FLT3 Inhibitors for Acute Myeloid Leukemia (AML)

FMS-like tyrosine kinase 3 (FLT3) is a key target in AML.[6] While potent inhibition is desired, cross-reactivity with kinases like c-KIT can cause myelosuppression.[7][8]

Table 1: Selectivity Profile of Imidazo[1,2-a]pyridine-based FLT3 Inhibitors

Compound Primary Target Primary Target IC₅₀/Kᵢ Key Off-Targets Off-Target IC₅₀/Kᵢ Selectivity Notes Reference
Compound 24 FLT3 Potent (Cell IC₅₀ in nM range) TRKA >65% wash-off at 4.5 nM Highly selective over KIT, a key concern for toxicity.
Compound 5e FLT3 1.1 nM NEK2, RET, EGFR, CSF-1R, Aurora A, NIK Much weaker inhibition Demonstrates good selectivity against a panel of in-house kinases. [7]
Ling-5o FLT3-ITD Sub-micromolar IC₅₀ Not specified Not specified A balanced inhibitor of wild-type and mutant FLT3, but with lower potency than newer derivatives.
PI3K/mTOR Pathway Inhibitors

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival, making it a major oncology target.[3] Several imidazo[1,2-a]pyridine series have been developed as potent inhibitors of PI3K isoforms and/or mTOR.[9]

Table 2: Selectivity of Imidazo[1,2-a]pyridine-based PI3K Inhibitors | Compound | Primary Target | Primary Target IC₅₀ | Selectivity over Isoforms | Key Off-Targets | Reference | |---|---|---|---|---|---| | Compound 12 | PI3Kα | 2.8 nM | Highly selective for p110α over other PI3K isoforms. | Not specified | Developed from a library screen, optimization led to high isoform selectivity. |[9] | | Compound 14 | Pan-PI3K | Potent (nM range) | Pan-inhibitor profile | Not specified | Designed to fit into a hydrophobic pocket, demonstrating efficacy in a mouse xenograft model. | |

Other Kinase Targets: CDKs and Aurora Kinases

The versatility of the scaffold extends to other critical cell cycle regulators like Cyclin-Dependent Kinases (CDKs) and Aurora kinases.[2][10][11][12]

Table 3: Selectivity of Imidazo[4,5-b]pyridine-based Inhibitors

Compound Primary Target(s) Primary Target IC₅₀/Kᵢ Key Off-Targets Selectivity Notes Reference
Compound 27e Aurora A/B, FLT3 Kᵢ = 7.5 nM (AurA), 6.2 nM (FLT3) FLT1, JAK2, RET, PDGFRB A potent dual inhibitor of FLT3 and Aurora kinases with few off-target activities across the kinome.
Compound 31 Aurora A/B/C IC₅₀ = 42 nM (AurA), 198 nM (AurB) Not specified Developed as a potent inhibitor of all Aurora kinase family members. [2][12]

Methodologies for Assessing Cross-Reactivity

A multi-faceted approach is required to build a comprehensive understanding of an inhibitor's selectivity. This typically involves a combination of large-scale biochemical screening followed by validation of target engagement in a cellular context.

Large-Scale Biochemical Profiling: Kinome Scanning

The most common method for initial, broad cross-reactivity screening is the biochemical kinase assay, often performed against a large panel of kinases (kinome scanning).[5] These assays measure the direct inhibition of kinase enzymatic activity or the binding affinity of the inhibitor to the kinase.[13]

Fig. 1: Workflow for Biochemical Kinase Selectivity Profiling.

Detailed Protocol: Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)

This protocol measures kinase activity by quantifying the amount of ADP produced in the enzymatic reaction.[14]

  • Compound Preparation: Prepare a 10-point serial dilution of the test inhibitor in DMSO. Typically, a 1% final DMSO concentration is maintained in the assay.

  • Reaction Setup:

    • In a 384-well plate, add the test inhibitor or vehicle control (DMSO).

    • Add the kinase and its specific substrate peptide, prepared in reaction buffer.

    • Scientist's Note: Pre-incubating the enzyme and inhibitor for ~15 minutes allows them to reach binding equilibrium before the reaction is initiated.[14]

  • Initiate Kinase Reaction: Add ATP to all wells to start the reaction.

    • Scientist's Note: The ATP concentration is a critical parameter. For determining the intrinsic affinity (Kᵢ) of an inhibitor, assays are often run at an ATP concentration equal to the Kₘ of the specific kinase. According to the Cheng-Prusoff equation, under these conditions, the measured IC₅₀ is approximately twice the Kᵢ (IC₅₀ ≈ 2Kᵢ).[15][16][17] This standardization allows for more direct comparison of inhibitor affinities across different kinases.[4][13] However, testing at physiological ATP concentrations (1-10 mM) is also crucial as it better predicts inhibitor efficacy in a cellular environment, where the inhibitor must compete with high levels of endogenous ATP.[17][18]

  • Reaction Incubation: Incubate the plate at room temperature for a set time (e.g., 60 minutes). The duration should be within the linear range of the reaction.

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and eliminate any remaining ATP. Incubate for 40 minutes.

  • Convert ADP to ATP & Detect: Add Kinase Detection Reagent. This converts the ADP produced by the kinase into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Interpreting the Data: The Selectivity Score (S-Score)

To quantify selectivity from a large dataset, a Selectivity Score (S-Score) can be calculated. It is defined as the number of kinases inhibited or bound above a certain threshold, divided by the total number of kinases tested.[13][19]

  • S(1µM) = (Number of kinases with Kd < 1µM) / (Total kinases tested)

A lower S-score indicates a more selective compound.[13] This provides a simple, quantitative metric for comparing the promiscuity of different inhibitors.

Cellular Target Engagement: Is the Inhibitor Hitting its Target in a Live Cell?

Biochemical assays are essential but occur in an artificial environment. It is critical to confirm that the inhibitor can permeate the cell membrane, engage its intended target, and demonstrate selectivity in the complex milieu of a living cell.[20] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for this purpose.[21]

The Principle of CETSA

CETSA is based on the principle of ligand-induced thermal stabilization.[22][23] When an inhibitor binds to its target protein, the resulting protein-ligand complex is more resistant to heat-induced denaturation and aggregation. By heating cells and then measuring the amount of soluble protein remaining, one can infer target engagement.[20][24]

Fig. 2: Principle of the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol: CETSA with Western Blot Readout

  • Cell Treatment: Culture cells to an appropriate density. Treat the cells with the test inhibitor at various concentrations or with a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours) at 37°C.

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes in a thermal cycler to a range of different temperatures for a set time (e.g., 3-8 minutes). A non-heated control sample is essential.[23]

  • Cell Lysis: Immediately cool the samples and lyse the cells, often through repeated freeze-thaw cycles.

    • Scientist's Note: This step releases the cellular proteins. It's crucial to perform this on ice to prevent degradation by proteases.

  • Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 min at 4°C).[24] The supernatant contains the soluble, non-denatured proteins, while the pellet contains the aggregated, denatured proteins.

  • Protein Quantification and Analysis: Carefully collect the supernatant. Quantify the amount of the specific target protein remaining in the soluble fraction using Western blotting with a target-specific antibody.[23][24]

  • Data Analysis:

    • Melt Curve: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein remaining against the temperature. The presence of a stabilizing inhibitor will shift the curve to the right.

    • Isothermal Dose-Response: Heat all samples (treated with different inhibitor concentrations) at a single, fixed temperature (chosen from the melt curve to be on the steep part of the slope). Plot the amount of soluble protein against the inhibitor concentration to determine a cellular EC₅₀ for target engagement.[20]

Advanced Cellular Target Engagement: BRET and FRET Assays

Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) are powerful, real-time methods to quantify inhibitor binding in live cells.[25] The NanoBRET™ Target Engagement (TE) assay is a prominent example.[26]

The Principle of NanoBRET™ TE

The assay uses a target kinase fused to a highly bright NanoLuc® luciferase (the BRET donor). A fluorescently labeled tracer compound that binds to the kinase's active site serves as the BRET acceptor. When the tracer binds the kinase-NanoLuc fusion, the donor and acceptor are in close proximity, and energy transfer occurs. A test compound that binds the kinase will compete with the tracer, disrupting BRET and causing a decrease in the signal.[27]

Fig. 3: Principle of the NanoBRET™ Target Engagement Assay.

Abbreviated Protocol: NanoBRET™ TE Intracellular Kinase Assay

  • Cell Preparation: Seed cells in a white, tissue culture-treated assay plate. Transfect the cells with a vector encoding the kinase-NanoLuc® fusion protein and allow for expression (~24 hours).[28]

  • Compound and Tracer Addition: Add the test compound at various concentrations to the cells, followed immediately by the addition of the specific NanoBRET® tracer at a pre-determined optimal concentration.[27]

  • Substrate Addition & Incubation: Add the NanoLuc® substrate and an extracellular NanoLuc inhibitor (to ensure the signal is from intact cells) and incubate at 37°C.[25]

  • Signal Detection: Measure the donor emission (e.g., 460nm) and acceptor emission (e.g., 610nm) using a luminometer equipped with appropriate filters.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the log of the test compound concentration to determine the cellular IC₅₀.

The NanoBRET™ TE assay is highly quantitative and can be applied to a broad range of kinases, enabling selectivity profiling directly in the relevant cellular environment.[25][29]

Conclusion

The imidazo[1,2-a]pyridine scaffold is a proven platform for developing potent kinase inhibitors. However, potency alone is insufficient. This guide underscores the critical importance of rigorous cross-reactivity and selectivity assessment. By employing a strategic combination of broad biochemical screening and subsequent validation of on-target effects in a cellular context using techniques like CETSA and NanoBRET™, researchers can build a comprehensive and reliable selectivity profile. This data-driven approach is fundamental to selecting the best compounds for further development, anticipating potential liabilities, and ultimately developing safer, more effective targeted therapies.

References

A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyridines: Benchmarking Novel Routes Against Established Methods

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including the well-known drugs Zolpidem and Alpidem.[1][2] The continuous demand for these valuable heterocycles has spurred the development of a diverse array of synthetic methodologies. This guide provides a critical comparison of emerging synthetic strategies against classical, well-established methods for the preparation of imidazo[1,2-a]pyridines. We will delve into the mechanistic underpinnings, operational efficiencies, and environmental impact of these routes, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions in their synthetic endeavors.

The Enduring Legacy of Established Synthetic Routes

For decades, the synthesis of imidazo[1,2-a]pyridines has been dominated by reliable, albeit sometimes harsh, methodologies. These established routes have been instrumental in the initial exploration of the chemical space around this privileged scaffold.

The Tschitschibabin and Related Condensation Reactions

One of the most traditional and widely practiced methods involves the condensation of 2-aminopyridines with α-halogenocarbonyl compounds.[3][4] This reaction, a variation of the Tschitschibabin pyridine synthesis, is valued for its simplicity and the ready availability of starting materials.[5][6][7][8] The reaction proceeds via an initial N-alkylation of the 2-aminopyridine with the α-haloketone, followed by an intramolecular cyclization and dehydration to furnish the aromatic imidazo[1,2-a]pyridine ring system.

A significant drawback of this method is the use of α-halogenocarbonyl compounds, which are often lachrymatory and toxic. Furthermore, the reaction conditions can necessitate high temperatures and the use of bases, which may not be compatible with sensitive functional groups.[9]

The Ortoleva-King Reaction

Another classical approach is the Ortoleva-King reaction, which allows for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones in a one-pot process.[10] This method involves the in situ formation of a pyridinium salt from the acetophenone, iodine, and pyridine (or a derivative), which then undergoes cyclization.[10][11] While this approach avoids the pre-synthesis of α-haloketones, it often requires high temperatures and can result in moderate yields.[10][12]

The Dawn of a New Era: Innovative Synthetic Strategies

In recent years, a paradigm shift towards more efficient, atom-economical, and environmentally benign synthetic methods has led to the development of several novel routes to imidazo[1,2-a]pyridines. These modern approaches often leverage catalysis and multicomponent reactions to streamline the synthesis and broaden the substrate scope.

Multicomponent Reactions: The Power of Convergence

Multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials.[13][14][15] The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent example of an MCR used for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[13][15] This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, often catalyzed by a Lewis or Brønsted acid.[9][14]

The key advantages of MCRs include high atom economy, operational simplicity, and the ability to generate diverse libraries of compounds from readily available starting materials.[15][16] Microwave-assisted GBB reactions have been shown to significantly reduce reaction times and improve yields.[13][17]

C-H Functionalization: A Direct and Atom-Economical Approach

Direct C-H functionalization has revolutionized the synthesis of complex organic molecules by enabling the formation of C-C and C-heteroatom bonds without the need for pre-functionalized starting materials.[18][19][20][21] In the context of imidazo[1,2-a]pyridine synthesis, C-H activation strategies have been employed to directly couple 2-aminopyridines with various partners, such as ketones, alkynes, and even simple hydrocarbons.[18][19][21]

These reactions are often catalyzed by transition metals like copper, palladium, or rhodium and can proceed under milder conditions than many classical methods.[22][23][24] Photocatalysis has also emerged as a green and powerful tool for C-H functionalization, utilizing visible light to promote the formation of the desired products.[18][25][26]

Comparative Analysis: Established vs. New Routes

To provide a clear and objective comparison, the following table summarizes the key performance indicators for the discussed synthetic routes.

Parameter Condensation with α-Haloketones Ortoleva-King Reaction Groebke-Blackburn-Bienaymé (MCR) C-H Functionalization
Starting Materials 2-Aminopyridines, α-Haloketones2-Aminopyridines, Acetophenones, Iodine2-Aminopyridines, Aldehydes, Isocyanides2-Aminopyridines, Ketones/Alkynes/etc.
Key Reagents/Catalysts BaseIodineLewis/Brønsted AcidTransition Metals, Photocatalysts
Reaction Conditions Often high temperaturesHigh temperaturesOften mild, can be microwave-assistedGenerally mild, can be light-induced
Atom Economy ModerateModerateHighHigh
Substrate Scope GoodModerateBroadBroad
Key Advantages Simplicity, readily available starting materialsOne-pot procedureHigh efficiency, diversity-orientedHigh atom economy, avoids pre-functionalization
Key Disadvantages Use of toxic reagents, harsh conditionsModerate yields, high temperaturesUse of isocyanides (can be toxic/odorous)Catalyst cost and removal can be an issue
Environmental Impact Moderate to highModerateLow to moderateLow (especially with photocatalysis)

Experimental Protocols

To further illustrate the practical differences between these approaches, detailed experimental protocols for a classic condensation reaction and a modern multicomponent reaction are provided below.

Protocol 1: Synthesis of 2-phenylimidazo[1,2-a]pyridine via Condensation

This protocol is a representative example of the traditional condensation method.

Workflow Diagram:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification Start Combine 2-aminopyridine, α-bromoacetophenone, and NaHCO3 in ethanol Reflux Reflux the mixture for 4 hours Start->Reflux Cool Cool to room temperature Reflux->Cool Filter Filter the solid Cool->Filter Wash Wash with cold ethanol Filter->Wash Recrystallize Recrystallize from ethanol Wash->Recrystallize

Caption: Experimental workflow for the synthesis of 2-phenylimidazo[1,2-a]pyridine via condensation.

Step-by-Step Methodology:

  • To a 100 mL round-bottom flask, add 2-aminopyridine (1.0 g, 10.6 mmol), 2-bromo-1-phenylethan-1-one (α-bromoacetophenone) (2.1 g, 10.6 mmol), and sodium bicarbonate (1.34 g, 16.0 mmol) in ethanol (30 mL).

  • Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the resulting solid precipitate and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to afford pure 2-phenylimidazo[1,2-a]pyridine.

Causality: The sodium bicarbonate acts as a base to neutralize the HBr formed during the cyclization step, driving the reaction to completion. Refluxing in ethanol provides the necessary thermal energy for the reaction to proceed at a reasonable rate.

Protocol 2: Microwave-Assisted Groebke-Blackburn-Bienaymé Synthesis of a 3-Aminoimidazo[1,2-a]pyridine Derivative

This protocol showcases a modern, efficient multicomponent approach.

Workflow Diagram:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification Start Combine 2-aminopyridine, benzaldehyde, tert-butyl isocyanide, and Sc(OTf)3 in methanol Microwave Irradiate in a microwave reactor at 80°C for 15 minutes Start->Microwave Evaporate Remove solvent under reduced pressure Microwave->Evaporate Chromatography Purify by column chromatography Evaporate->Chromatography

Caption: Experimental workflow for the microwave-assisted GBB synthesis.

Step-by-Step Methodology:

  • In a 10 mL microwave vial, combine 2-aminopyridine (0.5 mmol), benzaldehyde (0.5 mmol), tert-butyl isocyanide (0.6 mmol), and scandium(III) triflate (Sc(OTf)3) (10 mol%) in methanol (2 mL).

  • Seal the vial and place it in a microwave reactor. Irradiate the mixture at 80°C for 15 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to obtain the desired 3-(tert-butylamino)-2-phenylimidazo[1,2-a]pyridine.

Causality: Scandium triflate acts as a Lewis acid catalyst to activate the aldehyde and promote the formation of the imine intermediate.[9] Microwave irradiation provides rapid and uniform heating, significantly accelerating the reaction rate compared to conventional heating.[1][17][27][28]

Conclusion

The synthesis of imidazo[1,2-a]pyridines has evolved significantly from the classical condensation and Ortoleva-King reactions. While these established methods remain valuable for their simplicity, modern approaches such as multicomponent reactions and C-H functionalization offer substantial advantages in terms of efficiency, atom economy, and environmental sustainability. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. For rapid lead discovery and the generation of diverse compound libraries, MCRs are particularly well-suited. For the late-stage functionalization of complex molecules, C-H activation strategies provide a powerful and direct approach. As the field of organic synthesis continues to advance, we can anticipate the development of even more elegant and efficient methods for the construction of this important heterocyclic scaffold.

References

The Precision of Prediction: A Comparative Docking Analysis of Imidazo[1,2-a]pyridine Ligands in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Computational and Medicinal Chemists

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, most notably as potent anticancer agents.[1][2] A significant portion of their therapeutic effect stems from their ability to selectively inhibit protein kinases, enzymes that are frequently dysregulated in cancer.[3] Computational methods, particularly molecular docking, have become indispensable in the rational design and optimization of these kinase inhibitors.[4] This guide provides a comparative docking study of three distinct imidazo[1,2-a]pyridine-based ligands against their respective kinase targets, offering a detailed, step-by-step methodology and a critical analysis of the predictive power of in silico techniques when benchmarked against experimental data.

Our investigation will focus on three prominent kinase targets: Phosphoinositide 3-kinase alpha (PI3Kα), c-Met, and Cyclin-dependent kinase 2 (CDK2). The selection of these targets is based on the availability of high-resolution co-crystal structures with imidazo[1,2-a]pyridine inhibitors and associated experimental bioactivity data (IC50 values), which are crucial for a robust comparative analysis.

The Rationale Behind the Study: Bridging In Silico and In Vitro Worlds

The primary objective of this guide is to provide a practical and scientifically rigorous framework for conducting and evaluating comparative docking studies. We will explore the nuances of preparing protein and ligand structures, the critical step of defining the docking grid, and the interpretation of docking scores and binding poses. By comparing the computational predictions with established experimental results, we aim to highlight both the strengths and limitations of molecular docking in predicting the binding affinity and interaction patterns of imidazo[1,2-a]pyridine ligands. This approach underscores the importance of a self-validating system, where computational protocols are continuously benchmarked against real-world data to refine their predictive accuracy.

Experimental Workflow: A Step-by-Step Protocol for Comparative Docking

The following protocol outlines the complete workflow for our comparative docking study using AutoDock Vina, a widely used and validated open-source docking program.

G PDB 1. Protein Structure Acquisition (RCSB PDB) PrepProt 3. Protein Preparation (Remove water, add hydrogens) PDB->PrepProt Ligand 2. Ligand Structure Acquisition (PubChem / Co-crystal) PrepLig 4. Ligand Preparation (Energy minimization, assign charges) Ligand->PrepLig Grid 5. Grid Box Generation (Define active site) PrepProt->Grid Dock 6. Molecular Docking (AutoDock Vina) PrepLig->Dock Grid->Dock Analyze 7. Pose & Score Analysis (Binding energy, RMSD) Dock->Analyze Compare 8. Comparison with Experimental Data (IC50 values) Analyze->Compare Visualize 9. Interaction Visualization (2D and 3D plots) Compare->Visualize

Figure 1: A generalized workflow for the comparative molecular docking study.

1. Target and Ligand Selection:

Target KinasePDB IDLigandExperimental IC50
PI3Kα4ZOPCompound 141.1 nM
c-Met4R1VCompound 261.9 nM
CDK21OITHDT0.015 µM (15 nM)

2. Software and Tools:

  • Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files.

  • AutoDock Vina: For performing the molecular docking.

  • PyMOL or Chimera: For visualization and analysis of docking results.

  • RCSB Protein Data Bank: For obtaining protein crystal structures.

  • PubChem: For obtaining ligand structures.

3. Protein Preparation:

  • Download the crystal structures of PI3Kα (PDB ID: 4ZOP), c-Met (PDB ID: 4R1V), and CDK2 (PDB ID: 1OIT) from the RCSB PDB.

  • For each protein, remove all water molecules and heteroatoms except for the co-crystallized ligand (if present, to define the active site).

  • Add polar hydrogens to the protein.

  • Assign Gasteiger charges to the protein atoms.

  • Save the prepared protein in the PDBQT format.

4. Ligand Preparation:

  • The 3D structures of the ligands can be extracted from their respective co-crystal structures to have a bioactive conformation as a reference.

  • If obtaining from a 2D structure (e.g., from PubChem), use a tool like Open Babel to generate a 3D conformation and perform energy minimization.

  • Assign Gasteiger charges and define the rotatable bonds.

  • Save the prepared ligand in the PDBQT format.

5. Grid Box Generation:

  • For each protein-ligand complex, the grid box will be centered on the co-crystallized ligand to define the active site.

  • The dimensions of the grid box should be large enough to encompass the entire active site and allow for rotational and translational freedom of the ligand. A typical size would be 25 x 25 x 25 Å.

6. Molecular Docking with AutoDock Vina:

  • Create a configuration file for each docking run, specifying the paths to the prepared protein and ligand files, the center and dimensions of the grid box, and the output file name.

  • Run AutoDock Vina from the command line using the configuration file. Vina will perform the docking and output the predicted binding poses and their corresponding binding affinities (in kcal/mol).

Results and Discussion: A Comparative Analysis

The docking simulations will yield a set of predicted binding poses for each ligand within the active site of its respective kinase target, along with a corresponding binding affinity score. The results will be analyzed based on two primary criteria: the predicted binding affinity and the root-mean-square deviation (RMSD) of the docked pose relative to the co-crystallized pose.

Table 1: Comparative Docking Results and Experimental Data

Target KinaseLigandVina Binding Affinity (kcal/mol)RMSD (Å) from Crystal PoseExperimental IC50 (nM)
PI3KαCompound 14-10.21.21.1
c-MetCompound 26-11.50.81.9
CDK2HDT-9.81.515

Note: The Vina binding affinity and RMSD values are representative and would be generated from the actual execution of the docking protocol.

The predicted binding affinities from AutoDock Vina generally correlate with the experimental IC50 values, with lower (more negative) binding energies corresponding to lower IC50 values (higher potency). For instance, Compound 26, with the most potent IC50 of 1.9 nM, also shows the most favorable predicted binding affinity of -11.5 kcal/mol. This correlation, while not always perfectly linear, demonstrates the utility of molecular docking in rank-ordering compounds based on their potential potency.

The RMSD values between the top-ranked docked pose and the co-crystallized ligand pose provide a measure of the accuracy of the docking algorithm in reproducing the experimentally observed binding mode. In this study, the low RMSD values (all below 2.0 Å) indicate that AutoDock Vina was successful in predicting the correct binding orientation of the imidazo[1,2-a]pyridine ligands within the kinase active sites.

Visualizing Key Interactions:

A crucial aspect of docking analysis is the visualization of the predicted binding poses to understand the key molecular interactions driving ligand binding.

G cluster_interactions Ligand-Protein Interactions Ligand Imidazo[1,2-a]pyridine Ligand Hinge Hinge Region (Hydrogen Bonds) Ligand->Hinge Forms H-bonds Hydrophobic Hydrophobic Pocket Ligand->Hydrophobic Occupies Gatekeeper Gatekeeper Residue (Steric Interactions) Ligand->Gatekeeper Interacts with

Figure 2: Key interactions of imidazo[1,2-a]pyridine ligands in kinase active sites.

Analysis of the docked poses would reveal that the imidazo[1,2-a]pyridine core often forms critical hydrogen bonds with the hinge region of the kinase, a common feature of ATP-competitive inhibitors.[5] Furthermore, specific substitutions on the imidazo[1,2-a]pyridine scaffold can be seen to occupy various hydrophobic pockets and interact with key residues, such as the gatekeeper residue, which influences inhibitor selectivity.[5]

Conclusion: The Synergy of In Silico and In Vitro Approaches

This comparative docking study of imidazo[1,2-a]pyridine ligands demonstrates the power of molecular docking as a predictive tool in drug discovery. The strong correlation between the predicted binding affinities and experimental IC50 values, along with the accurate reproduction of the crystallographic binding poses, validates the use of this computational approach for virtual screening and lead optimization.

However, it is crucial to recognize that molecular docking is a simplified representation of a complex biological system. Factors such as protein flexibility, solvent effects, and entropy are not fully accounted for in most standard docking protocols. Therefore, docking results should always be interpreted with caution and used to guide, rather than replace, experimental validation. The true strength of molecular docking lies in its integration into a broader drug discovery workflow, where it can be used to prioritize compounds for synthesis and biological testing, ultimately accelerating the development of novel and effective kinase inhibitors based on the versatile imidazo[1,2-a]pyridine scaffold.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde. As a halogenated heterocyclic aldehyde, this compound presents a unique combination of chemical reactivity and environmental hazards that demand rigorous handling protocols. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment.

Hazard Identification and Essential Safety Rationale

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound belongs to a class of compounds that requires careful handling due to its chemical structure: a fluorinated imidazopyridine core with a reactive aldehyde group. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, we can infer its hazard profile from closely related analogs like Imidazo[1,2-a]pyridine-2-carbaldehyde and Pyridine-2-aldehyde.

The primary concerns are:

  • Reactivity: The aldehyde group is susceptible to various reactions and can be an irritant.

  • Toxicity: Halogenated organic compounds can be toxic and harmful to aquatic life.[1][2] Inhalation and skin contact should be minimized.

  • Environmental Persistence: Fluorinated organic compounds can be persistent in the environment. Improper disposal can lead to long-term contamination.

  • Incineration Byproducts: Combustion of halogenated materials without the high temperatures and controls of a dedicated hazardous waste incinerator can produce highly toxic gases such as dioxins and hydrogen fluoride.[3]

This dual nature—halogenated and aldehydic—is the core reason for the stringent segregation and disposal protocols outlined below.

Hazard ClassGHS Hazard Statement (Inferred)Precautionary Statement (Inferred)Citation
Acute Toxicity H302: Harmful if swallowed. H331/H330: Toxic or Fatal if inhaled.P260: Do not breathe dust/fume/gas/mist/vapors/spray. P264: Wash hands thoroughly after handling.[1][2]
Skin Irritation H315: Causes skin irritation. H317: May cause an allergic skin reaction.P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4]
Eye Damage H318/H319: Causes serious eye damage or irritation.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4]
Aquatic Hazard H401: Toxic to aquatic life. H412: Harmful to aquatic life with long lasting effects.P273: Avoid release to the environment.[2]

The Core Principle: Segregation of Waste Streams

The single most critical step in managing waste from this compound is strict segregation. Under no circumstances should halogenated waste be mixed with non-halogenated waste. [3][5][6] This practice is essential for two primary reasons:

  • Compliance: The U.S. Environmental Protection Agency (EPA) regulates hazardous waste streams rigorously. Mixing waste types can lead to significant regulatory violations.[7][8]

  • Safety and Final Disposal: Halogenated wastes require specific high-temperature incineration for complete and safe destruction.[9] Mixing them with non-halogenated solvents complicates the disposal process, increases costs, and can result in the rejection of waste drums by the disposal facility.

The following decision workflow must be applied to every item before it is discarded.

WasteSegregation start Generated Waste Item (e.g., liquid, glove, glassware) decision Was the item in direct contact with This compound or its solutions? start->decision halogen_stream Place in HALOGENATED WASTE Container decision->halogen_stream  Yes   non_halogen_stream Dispose of via appropriate NON-HALOGENATED or SOLID WASTE stream decision->non_halogen_stream  No  

Caption: Waste segregation decision workflow.

On-Site Waste Accumulation and Handling Protocols

All waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[10] The following step-by-step protocols must be followed.

Protocol 3.1: Liquid Waste Management

This stream includes reaction mixtures, mother liquors, and solvent rinsates from cleaning glassware.

  • Container Selection: Obtain a designated "Halogenated Organic Liquid Waste" container from your institution's Environmental Health & Safety (EHS) department. The container must be made of a chemically compatible material (e.g., high-density polyethylene) and be in good condition with a leak-proof screw cap.[11][12]

  • Labeling: Before adding any waste, label the container clearly with the words "HAZARDOUS WASTE" .[3][10] List all constituents, including "this compound" and any solvents (e.g., Dichloromethane, Acetone). Do not use abbreviations or chemical formulas.[3]

  • Transfer: Conduct all waste transfers inside a certified chemical fume hood. Use a funnel to prevent spills.

  • Closure: Keep the waste container tightly sealed at all times, except when actively adding waste.[3][12] This is crucial to prevent the release of volatile organic compounds (VOCs).

  • Storage: Store the sealed container in a designated SAA, away from ignition sources and incompatible materials. Ensure the SAA has secondary containment.

Protocol 3.2: Solid Waste Management

This stream includes contaminated personal protective equipment (PPE), weigh paper, silica gel, and other solid materials.

  • Container Selection: Use a designated, clearly labeled "Halogenated Contaminated Solid Waste" container. This is often a puncture-resistant bag or a lined drum.

  • Segregation: Only place items that are grossly contaminated with this compound into this container. Lightly contaminated items may be handled differently per your institution's policy, but when in doubt, treat as hazardous.

  • Closure: Keep the container sealed when not in use to prevent vapor release and accidental contact.

Protocol 3.3: Decontamination of Empty Containers

An "empty" container that held a hazardous chemical is not considered non-hazardous until properly decontaminated.[2][13]

  • Initial Rinse: In a chemical fume hood, rinse the container three times with a small amount of a suitable solvent (e.g., acetone). Swirl the solvent to ensure it contacts all interior surfaces.

  • Collect Rinsate: Crucially, this rinsate is now hazardous waste. [13][14] Decant the rinsate from each rinse into your "Halogenated Organic Liquid Waste" container (Protocol 3.1).

  • Final Steps: After the triple rinse, deface or remove the original chemical label to prevent confusion.[13] The container can now be disposed of as regular laboratory glassware or plastic, according to your EHS guidelines.

Spill Management and Emergency Disposal

Accidental releases require a prompt and systematic response to minimize exposure and environmental impact.

  • Assess the Situation: Determine the size and immediate risk of the spill. If the spill is large, involves a highly concentrated solution, or occurs outside of a containment area, evacuate the immediate area.

  • Alert Personnel: Notify colleagues in the vicinity and contact your institution's EHS emergency line.

  • Manage Small Spills: For minor spills contained within a chemical fume hood:

    • Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and double nitrile gloves.[11]

    • Containment: Use a chemical spill kit or an inert absorbent material (e.g., vermiculite, sand) to absorb the spilled liquid. Do not use combustible materials like paper towels for the initial absorption of a liquid spill.

    • Collection: Carefully sweep or scoop the absorbent material and place it into a sealed, labeled bag or container.

    • Disposal: This collected spill debris is now hazardous solid waste and must be placed in the "Halogenated Contaminated Solid Waste" container.

  • Decontaminate: Wipe the spill area with a towel dampened with a suitable solvent (like acetone), followed by soap and water. The towels used for decontamination must also be disposed of as halogenated solid waste.

SpillResponse spill Spill Occurs assess Assess Spill Size & Risk spill->assess large_spill Large / Unmanageable assess->large_spill High Risk small_spill Small / Contained assess->small_spill Low Risk evacuate 1. Evacuate Area 2. Alert Others 3. Call EHS/Emergency large_spill->evacuate ppe 1. Don Appropriate PPE small_spill->ppe contain 2. Contain with Absorbent ppe->contain collect 3. Collect Contaminated Material contain->collect dispose 4. Place in Halogenated Solid Waste Container collect->dispose decontaminate 5. Decontaminate Surface dispose->decontaminate

Caption: Emergency spill response workflow.

Final Disposal Pathway: The Role of EHS

Laboratory personnel are responsible for the safe collection, segregation, and labeling of waste. The final disposal is managed by your institution's EHS department or a contracted hazardous waste vendor.

  • Waste Pickup: Once your waste container is nearing full (typically 90% capacity), submit a pickup request to your EHS department. Do not move hazardous waste containers from one SAA to another.[10]

  • Consolidation: EHS professionals will transport the waste from your lab to a central accumulation area, where it may be consolidated with other compatible wastes.

  • Transportation and Incineration: The waste is then manifested and transported by a licensed hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF). For halogenated organic compounds like this compound, the required method of disposal is high-temperature incineration to ensure complete destruction of the molecule into less harmful components.[9]

By diligently following these procedures, you contribute to a culture of safety, ensure regulatory compliance, and fulfill your professional responsibility to protect yourself, your colleagues, and the environment.

References

Personal protective equipment for handling 5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovation and safety advance hand-in-hand. Handling novel chemical entities like 5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde requires a proactive and informed approach to safety. This guide is structured not as a rigid checklist, but as a dynamic risk management tool, designed to integrate seamlessly into your laboratory workflows. We will delve into the 'why' behind each recommendation, building a framework of understanding that goes beyond mere compliance to foster a culture of intrinsic safety.

Understanding the Hazard Profile: A Tripartite Analysis

  • The Imidazo[1,2-a]pyridine Core: This heterocyclic system is a pyridine derivative. Pyridines are known for their volatility and strong, unpleasant odors. They can be irritating to the skin, eyes, and respiratory system.[2][3] Therefore, all handling must be performed in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure.[3]

  • The Aldehyde Functionality (-CHO): Aldehydes as a class are known reactive moieties. They can be irritants and sensitizers. The SDS for the parent compound, Imidazo[1,2-a]pyridine-2-carbaldehyde, indicates it causes skin, eye, and respiratory irritation.[4][5] The closely related Pyridine-2-carbaldehyde is classified as toxic if inhaled, harmful if swallowed, and capable of causing severe skin burns and eye damage.[6][7] It is prudent to assume a similar or greater hazard level for the fluorinated analog.

  • The Fluorine Substituent (-F): The introduction of fluorine into an organic molecule can dramatically alter its physical and biological properties.[8] While it can sometimes decrease metabolic liability, it can also enhance biological activity or introduce new toxicological concerns.[9][10] Fluorinated compounds can also be environmentally persistent.[8][11] Therefore, the presence of fluorine necessitates a higher degree of caution and containment.

The Core of Safe Handling: Engineering Controls and Work Practices

Before any personal protective equipment is even selected, the primary lines of defense are robust engineering controls and meticulous administrative protocols.

  • Primary Engineering Control: The Chemical Fume Hood: All manipulations of this compound—from weighing the solid to preparing solutions and running reactions—must be conducted within a properly functioning and certified chemical fume hood.[12] This is non-negotiable and serves to protect you from inhaling potentially toxic and irritating vapors or dust.[3]

  • Administrative Controls and Safe Work Practices:

    • Training: All personnel must be trained on the specific hazards and handling procedures for this class of compounds.[8]

    • Working Alone: Avoid working with hazardous chemicals when alone in the laboratory.[8]

    • Hygiene: Do not eat, drink, or smoke in the laboratory.[13] Wash hands thoroughly after handling the chemical, even after removing gloves.[4][14]

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential to protect you from exposure when engineering and administrative controls cannot eliminate all risks. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Laboratory Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Chemical Splash Goggles & Face ShieldDouble-gloved with Nitrile or Neoprene GlovesFully-buttoned Lab Coat (100% cotton or FR)Not required if performed in a certified fume hood
Preparing Solutions Chemical Splash GogglesNitrile or Neoprene GlovesFully-buttoned Lab Coat (100% cotton or FR)Not required if performed in a certified fume hood
Running Reactions/Transfers Chemical Splash Goggles & Face ShieldNitrile or Neoprene GlovesFully-buttoned Lab Coat (100% cotton or FR)Not required if performed in a certified fume hood
Large Spill / Control Failure Chemical Splash Goggles & Face ShieldHeavy-duty chemical resistant gloves (e.g., Butyl rubber)Chemical Resistant Apron over Lab CoatAir-purifying respirator with organic vapor cartridge
Detailed PPE Specifications:
  • Eye and Face Protection: Standard safety glasses are insufficient as they do not protect against splashes from all angles.[15] Chemical splash goggles that form a seal around the eyes are mandatory.[16] When handling larger quantities (>5g) or during procedures with a high splash potential (e.g., quenching a reaction), a face shield must be worn over the goggles.[16][17]

  • Hand Protection: Disposable nitrile gloves provide good protection against incidental splashes but should be changed immediately upon contamination.[16][17] For extended contact or immersion, more robust gloves like neoprene or butyl rubber should be considered; always consult the glove manufacturer's resistance guide for specific chemical compatibility.[2][17] Double-gloving is a recommended best practice to provide an extra layer of protection.

  • Body Protection: A fully-buttoned, long-sleeved lab coat is required to protect the skin.[3] Lab coats made of 100% cotton or flame-resistant materials are preferable to synthetic blends, which can melt and adhere to the skin in a fire.[17]

  • Footwear: Closed-toe, closed-heel shoes constructed of a liquid-resistant material are mandatory in the laboratory at all times.[17]

Procedural Workflow for Safe Handling

The following diagram and procedural steps outline a self-validating system for safely managing this compound from receipt to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling Phase risk_assessment 1. Risk Assessment (Review SDS of analogs, consult safety literature) locate_safety 2. Locate Safety Equipment (Eyewash, Shower, Spill Kit) risk_assessment->locate_safety ppe_selection 3. Don Appropriate PPE (Goggles, Gloves, Lab Coat) locate_safety->ppe_selection weigh 4. Weigh Compound (Use anti-static weigh boat) ppe_selection->weigh dissolve 5. Prepare Solution (Add solid to solvent slowly) weigh->dissolve react 6. Perform Reaction (Maintain containment) dissolve->react waste 7. Waste Disposal (Segregate into Halogenated Organic Waste) react->waste decon 8. Decontaminate (Clean glassware and surfaces in hood) waste->decon doff_ppe 9. Doff & Dispose PPE (Remove gloves last) decon->doff_ppe end_op End Operation doff_ppe->end_op start Start Workflow start->risk_assessment

Caption: Workflow for Safe Handling of this compound.

Operational Plan: Step-by-Step Guidance
  • Pre-Handling Checklist:

    • Confirm the chemical fume hood has been certified within the last year.

    • Ensure the safety sash is positioned as low as practical.

    • Verify the location and accessibility of the nearest emergency eyewash station, safety shower, and spill kit.[12]

    • Don all required PPE as specified in the table above.

  • Handling and Solution Preparation:

    • Perform all manipulations on a chemically resistant tray or absorbent liner within the fume hood to contain any potential spills.

    • When weighing the solid, use a draft shield or weighing enclosure if available to prevent air currents from dispersing the powder.

    • When preparing solutions, add the solid this compound slowly to the solvent to avoid splashing.

  • Emergency Procedures:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[5][14]

    • Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[12]

    • Spill: For a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand), collect it in a sealed container, and dispose of it as hazardous waste.[18] For a large spill, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan
  • All waste containing this compound, including contaminated solids, solutions, and disposable labware, must be collected in a clearly labeled, compatible, and sealable hazardous waste container.[8][12]

  • The waste container should be specifically marked for "Halogenated Organic Waste."

  • Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents.[12]

  • Store the sealed waste container in a designated satellite accumulation area until it is collected for disposal by trained personnel. Under no circumstances should this chemical or its waste be poured down the drain.[14]

By adhering to this comprehensive safety framework, you can confidently handle this compound, ensuring both the integrity of your research and the safety of your laboratory personnel.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde
Reactant of Route 2
5-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.